SAR-20347

Catalog No.
S542453
CAS No.
M.F
C21H18ClFN4O4
M. Wt
444.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SAR-20347

Product Name

SAR-20347

IUPAC Name

2-(2-chloro-6-fluorophenyl)-5-[4-(morpholine-4-carbonyl)anilino]-1,3-oxazole-4-carboxamide

Molecular Formula

C21H18ClFN4O4

Molecular Weight

444.8 g/mol

InChI

InChI=1S/C21H18ClFN4O4/c22-14-2-1-3-15(23)16(14)19-26-17(18(24)28)20(31-19)25-13-6-4-12(5-7-13)21(29)27-8-10-30-11-9-27/h1-7,25H,8-11H2,(H2,24,28)

InChI Key

HEDPDFHTQKEORT-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC3=C(N=C(O3)C4=C(C=CC=C4Cl)F)C(=O)N

solubility

Soluble in DMSO

Synonyms

SAR-20347; SAR 20347; SAR20347.

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC3=C(N=C(O3)C4=C(C=CC=C4Cl)F)C(=O)N

The exact mass of the compound 2-(2-Chloro-6-fluorophenyl)-5-((4-(morpholine-4-carbonyl)phenyl)amino)oxazole-4-carboxamide is 444.1001 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SAR-20347 JAK1 TYK2 inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action in Psoriasis Pathogenesis

SAR-20347 exerts its therapeutic effects by specifically interrupting the signaling of cytokines central to the psoriasis inflammatory cascade, which is illustrated below.

G Cytokines Pro-inflammatory Cytokines (IL-23, IL-12, IL-22, IFN-α) Receptors Cytokine Receptors Cytokines->Receptors Binds JAKs JAK Pair Activation (TYK2/JAK2, TYK2/JAK1) Receptors->JAKs Activates STATs STAT Phosphorylation & Dimerization JAKs->STATs Phosphorylates Nucleus Nucleus STATs->Nucleus Translocates Inflammation Pro-inflammatory Response - Keratinocyte activation - IL-17, IL-22 production - Antimicrobial peptides Nucleus->Inflammation Gene Transcription Inhibitor This compound Inhibitor->JAKs Inhibits

Figure: this compound inhibits JAK/STAT signaling to block psoriatic inflammation.

The JAK-STAT pathway is crucial for signaling from many cytokines [1] [2]. This compound is orally active and acts by competitively binding to the ATP-binding site of these kinases, preventing the phosphorylation and activation of downstream STAT proteins [3]. This mechanism is particularly effective in psoriasis because it simultaneously targets multiple inflammatory axes.

  • Inhibition of the IL-23/IL-17 Axis: The IL-23 receptor signals through a TYK2/JAK2 pair [1] [2]. By inhibiting TYK2, this compound disrupts the IL-23 signaling pathway, which is a master regulator of Th17 cell function. This leads to a downstream reduction in the production of IL-17 and IL-22, two cytokines directly responsible for keratinocyte proliferation and the skin inflammation seen in psoriasis [4] [5].
  • Direct Blockade of IL-22 Effects: IL-22 signaling is mediated by a receptor complex that utilizes both TYK2 and JAK1 [5]. Dual inhibition of these kinases by this compound effectively blocks IL-22-induced pathways, including the acute-phase reactant Serum Amyloid A (SAA). This directly counteracts the disruptive effects of IL-22 on keratinocyte differentiation and barrier function [4] [3].

Experimental Evidence & Protocols

The following diagram and details outline the key experiments that define this compound's activity.

G Assays In Vitro & Cellular Assays KinasePanel Biochemical Kinase Screen (291-kinase panel) Assays->KinasePanel CellBased Cell-Based Signaling Assays (e.g., IL-12-induced pSTAT4) Assays->CellBased InVivo In Vivo Model Assays->InVivo PsoriasisModel Imiquimod-induced psoriasis mouse model InVivo->PsoriasisModel

Figure: Key experimental workflows for characterizing this compound.

Biochemical Kinase Inhibition Profiling
  • Objective: To determine the potency and selectivity of this compound against JAK family members and a broad panel of other kinases.
  • Method: Kinase activity was measured using a radiolabeled ATP assay. Kinases were prepared in a base reaction buffer, and varying concentrations of this compound in DMSO were added to the reaction along with ³³P-ATP. The reaction was incubated, spotted onto P81 filter paper, washed, and the signal was quantified using a phosphorimager. IC₅₀ values were calculated using nonlinear regression [5].
  • Key Result: This assay confirmed this compound as a potent and selective inhibitor of TYK2 and JAK1 over JAK2 and JAK3 [5] [6].
Cell-Based Signaling Assays
  • Objective: To confirm the compound's ability to inhibit cytokine-induced signaling in a cellular context.
  • Cell Lines/Preparations: NK-92 cells (for IL-12/TYK2 signaling), TF-1 cells, and primary human CD4+ or CD14+ cells [5].
  • Protocol: Cells were plated in starvation medium, pre-incubated with this compound (0.5% DMSO) for 20 minutes at 37°C, and then stimulated with specific cytokines (e.g., IL-12, IL-6). Phosphorylation of downstream STAT proteins (pSTAT4, pSTAT3) was measured using a multiplexed immunoassay (MSD) [5] [7].
  • Key Result: this compound potently inhibited IL-12-mediated STAT4 phosphorylation (IC₅₀ of 126 nM in NK-92 cells), a TYK2-dependent event [5] [6].
In Vivo Psoriasis Model
  • Objective: To evaluate the therapeutic efficacy of this compound in a disease-relevant model.
  • Model: Imiquimod-induced psoriasis-like dermatitis in female C57BL/6 mice [4] [3].
  • Dosing Protocol: Mice were administered vehicle or 50 mg/kg this compound by oral gavage 30 minutes prior to the application of 5% imiquimod cream. A second dose was given 5.5 hours after the first. This treatment was repeated daily for 5 days [7] [3].
  • Key Result: this compound treatment led to a striking decrease in disease pathology, including reduced skin thickening, keratinocyte activation (measured by Ki-67), and lower mRNA levels of key pro-inflammatory cytokines (IL-23, IL-17, IL-22) and antimicrobial peptides [4] [5].

The quantitative results from these key cellular assays are summarized in the table below.

Assay Type Cytokine Stimulus Measured Output IC₅₀ or Effect Cell System
Cellular Signaling IL-12 STAT4 phosphorylation 126 nM [6] NK-92 cells
Cellular Signaling IL-6 STAT3 phosphorylation 345-407 nM [3] TF-1 / CD14+ cells
Cytokine Production IL-12 IFN-γ secretion Dose-dependent inhibition [6] NK-92 culture media
In Vivo Signaling IL-22 Serum Amyloid A (SAA) 44% reduction [3] Mouse model

Research Implications and Differentiation

This compound serves as an important tool compound in kinase inhibitor research. Its profile demonstrates that dual inhibition of TYK2 and JAK1 is more effective in ameliorating psoriasis-like inflammation than targeting TYK2 alone [4]. This suggests that a broader approach, blocking multiple cytokine pathways simultaneously, may yield superior efficacy in complex autoimmune disorders.

This mechanism differentiates it from first-generation, less selective JAK inhibitors and highlights the therapeutic potential of targeting specific kinase pairs. The subsequent development of highly selective allosteric TYK2 inhibitors (like deucravacitinib) for clinical use was informed by foundational research with compounds like this compound, which helped validate TYK2 as a compelling drug target for immune-mediated diseases [1] [2].

References

Biochemical Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

SAR-20347 functions as an ATP-competitive inhibitor that targets the catalytic activity of Janus kinases (JAKs) [1]. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against JAK family members, demonstrating a clear selectivity profile [2] [3]:

Target Kinase IC₅₀ (nM)
TYK2 0.6 nM
JAK1 23 nM
JAK2 26 nM
JAK3 41 nM

This compound exhibits highest potency for TYK2, with moderate and approximately equal potency for JAK1 and JAK2, and lowest potency for JAK3 [2] [3]. This profile allows it to effectively block signaling from multiple cytokines implicated in psoriasis pathogenesis, including:

  • IL-12 and IL-23: Signaling dependent on TYK2 and JAK2 [1] [4]
  • IL-22 and Type I Interferons (IFN-α/β): Signaling dependent on TYK2 and JAK1 [1] [4]
  • IL-6: Signaling dependent on JAK1 [5]

Key Experimental Protocols and Findings

In Vitro Cellular Assays
  • Phospho-STAT Inhibition: Researchers assessed this compound activity by measuring its inhibition of cytokine-induced STAT phosphorylation [1]. TF-1 or NK-92 cells were serum-restricted, pre-incubated with this compound, stimulated with specific cytokines (e.g., IL-12, IL-22, IFN-α), and phospho-STAT levels quantified using MSD plates [1]
  • IL-12-induced IFN-γ Production: this compound potently inhibited IL-12-mediated STAT4 phosphorylation (IC₅₀ of 126 nM) and subsequent IFN-γ production in NK-92 cells in a dose-dependent manner [2]
In Vivo Efficacy Studies
  • Imiquimod-Induced Psoriasis Model: this compound was evaluated in a mouse model where topical imiquimod induces psoriasis-like skin inflammation [1]
  • Administration: Treatment with this compound administered orally [1]
  • Key Findings: this compound treatment resulted in [1]:
    • Striking decrease in disease pathology
    • Reduced keratinocyte activation (measured by reduced epidermal thickness and gene expression of keratinocyte-derived antimicrobial peptides)
    • Lower levels of pro-inflammatory cytokines (IL-23, IL-17, IL-6, IL-22)

Signaling Pathway and Experimental Workflow

The diagram below illustrates the core mechanism of this compound in blocking cytokine signaling pathways involved in psoriasis pathogenesis and a simplified view of the key in vivo experiment:

G cluster_receptor Cell Membrane IL23 IL23 IL23R IL-23R/IL-12Rβ1 IL23->IL23R IL12 IL12 IL12->IL23R IL22 IL22 IL22R IL-22R IL22->IL22R IFNa IFNa IFNAR IFN-αR IFNa->IFNAR JAK2 JAK2 IL23R->JAK2 TYK2_A TYK2 IL23R->TYK2_A TYK2_B TYK2 IL22R->TYK2_B JAK1 JAK1 IL22R->JAK1 IFNAR->TYK2_B IFNAR->JAK1 STAT4 STAT4 JAK2->STAT4 TYK2_A->STAT4 STAT3 STAT3 TYK2_B->STAT3 STAT1 STAT1 TYK2_B->STAT1 JAK1->STAT3 JAK1->STAT1 KeratAct Keratinocyte Activation STAT3->KeratAct IFNgamma IFN-γ Production STAT4->IFNgamma Th17Diff Th17 Cell Differentiation STAT4->Th17Diff Inhibitor This compound Inhibitor->JAK2 Inhibitor->TYK2_A Inhibitor->TYK2_B Inhibitor->JAK1 IMQ Imiquimod (IMQ) Application WTmice Wild-Type Mice + Vehicle IMQ->WTmice TYK2mice TYK2 Mutant Mice IMQ->TYK2mice SARmice Wild-Type Mice + this compound IMQ->SARmice Pathology Disease Pathology (Epidermal Thickening, Cytokine Levels) WTmice->Pathology TYK2mice->Pathology SARmice->Pathology

> this compound inhibits JAK kinases to block pro-inflammatory cytokine signaling. In vivo, its effect is tested in an imiquimod (IMQ)-induced psoriasis model comparing wild-type and TYK2 mutant mice.

Research and Development Status

This compound remains a preclinical research compound and is not used in human therapeutics [6]. Its primary value lies in its use as a tool to investigate the biological roles of TYK2 and JAK1, and to validate their combined inhibition as a therapeutic strategy for immune-mediated diseases [1]. In contrast, Deucravacitinib is an allosteric TYK2 inhibitor that has received clinical approval for psoriasis, representing a more selective therapeutic approach [7] [4].

References

Core Biochemical & Cellular Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary quantitative data for SAR-20347, which defines its selectivity and potency [1] [2] [3].

Target / Parameter IC₅₀ (Biochemical Assay) IC₅₀ (Cellular Assay) Key Cytokine Pathways Affected

| TYK2 | 0.6 nM | 107 nM (pSTAT4 in CD4+) 126 nM (pSTAT4 in NK-92) | IL-12, IL-23, IFN-α | | JAK1 | 23 nM | 345 nM (pSTAT3 in TF-1) 407 nM (pSTAT3 in CD14+) | IL-6, IL-22 | | JAK2 | 26 nM | Information not specific | -- | | JAK3 | 41 nM | Information not specific | -- | | Selectivity | >40-fold selectivity for TYK2 over JAK2/JAK3; little affinity for 72 other kinases. | | |

Mechanism of Action and Signaling Pathways

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation and activation of STAT proteins [2] [4]. Its therapeutic effect comes from simultaneously inhibiting multiple cytokine signaling pathways involved in inflammation and autoimmunity.

G IL23 IL-23 Rec Cytokine Receptor IL23->Rec Binds IL12 IL-12 IL12->Rec Binds IFNa IFN-α IFNa->Rec Binds IL22 IL-22 IL22->Rec Binds IL6 IL-6 IL6->Rec Binds JAK1 JAK1 Rec->JAK1 Activates TYK2 TYK2 Rec->TYK2 Activates JAK2 JAK2/3 Rec->JAK2 Activates STAT STAT Phosphorylation (STAT1, STAT3, STAT4) JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates JAK2->STAT Phosphorylates Response Inflammatory Response (IFN-γ, IL-17 production) Keratinocyte Activation STAT->Response Leads to Inhibitor This compound (JAK1/TYK2 Inhibitor) Inhibitor->JAK1 Inhibits Inhibitor->TYK2 Inhibits

Figure 1: this compound inhibits JAK1/TYK2-dependent cytokine signaling. This compound blocks key pro-inflammatory pathways involved in psoriasis by preventing JAK1 and TYK2 kinase activity, thereby reducing STAT phosphorylation and downstream gene expression [2].

Key Preclinical Experimental Models

The most compelling evidence for this compound's efficacy comes from an imiquimod-induced psoriasis-like dermatitis mouse model [2].

  • In Vivo Protocol: Female C57BL/6 mice were administered either vehicle or this compound (50 mg/kg) by oral gavage 30 minutes prior to topical application of imiquimod cream. A second dose was given 5.5 hours later. This treatment regimen was repeated daily for 5 days [1] [2].
  • Key Findings: Treatment with this compound resulted in a striking decrease in disease pathology, including [2]:
    • Reduced skin thickening (acanthosis) and scaling.
    • Suppressed expression of pathogenic cytokines (IL-23, IL-17, IL-22).
    • Decreased keratinocyte activation and proliferation.
    • The study concluded that dual inhibition of JAK1 and TYK2 was more effective at ameliorating disease than genetic disruption of TYK2 alone.

Detailed Experimental Protocols

For researchers looking to replicate or adapt these studies, the table below outlines core methodologies.

Application Key Steps Critical Parameters & Notes

| Biochemical Kinase Assay [1] [2] | 1. Prepare kinase in reaction buffer (Hepes, MgCl₂, DTT, DMSO). 2. Add substrate and varying [this compound]. 3. Initiate reaction with ³³P-ATP (10 μM). 4. Incubate 120 min at room temp. 5. Spot on P81 filter paper, wash, quantify ³³P incorporation. | IC₅₀ Determination: Use non-linear regression (e.g., GraphPad Prism). ATP Concentration: 10 μM; relevant to physiological levels. | | Cellular pSTAT Analysis [1] [2] | 1. Serum-starve cells (e.g., NK-92, TF-1, primary human). 2. Pre-incubate with this compound (20-30 min, 37°C). 3. Stimulate with cytokine (e.g., IL-12, IL-6). 4. Lyse cells and measure pSTAT levels using MSD or Western blot. | Cell Models: NK-92 for IL-12/pSTAT4 (TYK2); TF-1 for IL-6/pSTAT3 (JAK1). DMSO Control: Keep ≤0.5%. | | In Vivo Psoriasis Model [1] [2] | 1. Administer this compound (e.g., 50-60 mg/kg) or vehicle by oral gavage. 2. Apply imiquimod cream topically to skin 30 min post-dose. 3. Provide a second dose ~5.5 hours later. 4. Repeat daily for 4-5 days. 5. Assess clinical score, cytokine levels, histology. | Formulation: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. [1] Endpoint Analysis: Serum IFN-γ, gene expression in skin, splenocyte culture. |

Drug Development Context

  • Drug Type: Small molecule [5].
  • Primary Mechanism: Tyrosine-protein kinase JAK1 and Tyrosine-protein kinase 2 (TYK2) inhibitor [5].
  • Development Status: As of the latest data, this compound was in the Preclinical stage of development for psoriasis [5]. Its profile has been discussed in major reviews as an example of a TYK2/JAK1 inhibitor in the drug discovery landscape [6].

This compound serves as a compelling proof-of-concept molecule for dual JAK1/TYK2 inhibition. Its well-characterized profile makes it an excellent tool compound for research. The experimental protocols and data summarized provide a robust foundation for your own technical guide or whitepaper.

References

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

SAR-20347 exerts its effects by inhibiting the Janus kinase (JAK) family members JAK1 and TYK2. These kinases are crucial for the signal transduction of numerous cytokines implicated in autoimmune diseases [1] [2].

The diagram below illustrates the key signaling pathways targeted by this compound in the context of psoriasis pathogenesis.

architecture Cytokines Pro-inflammatory Cytokines (IL-23, IL-12, IL-22, IFN-α) Receptors Cytokine Receptors Cytokines->Receptors Binding JAKs JAK Dimerization (JAK1/TYK2, JAK2/TYK2) Receptors->JAKs Activation STATs STAT Phosphorylation & Dimerization JAKs->STATs Phosphorylation Nucleus Nucleus STATs->Nucleus Translocation Transcription Gene Transcription (Inflammation, Keratinocyte Activation) Nucleus->Transcription Inhibitor This compound Inhibitor->JAKs Inhibition

Figure: this compound inhibits JAK1/TYK2-mediated cytokine signaling cascades, suppressing downstream inflammatory gene expression.

  • Affected Cytokines and Pathways: this compound dose-dependently inhibits signaling from cytokines whose receptors utilize JAK1 and/or TYK2, including IL-12, IL-23, IL-22, and IFN-α [1]. The inhibition of these pathways reduces the phosphorylation of STAT proteins, which are key signal transducers that, upon activation, travel to the nucleus to drive the expression of pro-inflammatory genes [1] [2].

Experimental Evidence and Protocols

The preclinical profile of this compound was established through a series of biochemical and cellular assays, followed by validation in a disease model.

In Vitro Profiling

Researchers used the following methodologies to characterize the compound's activity:

  • Kinase Inhibition Assays: The inhibitory activity of this compound against a panel of 291 kinases was evaluated. IC₅₀ values (the concentration at which 50% inhibition is achieved) were determined using two primary methods [1]:
    • Radiolabeled ATP Assay: Kinase activity was measured by quantifying the incorporation of ³³P-ATP into a substrate.
    • TR-FRET Assay: A time-resolved fluorescence resonance energy transfer assay was used to detect the phosphorylation status of a STAT3 substrate.
  • Cellular Signaling Assays: The compound's ability to block cytokine signaling in human immune cells (such as CD4+ T cells and CD14+ monocytes) was tested. Cells were pre-treated with this compound and then stimulated with specific cytokines. The reduction in levels of phosphorylated STAT (pSTAT) was measured using electrochemiluminescence assays (e.g., from Meso Scale Discovery) [1].

The table below summarizes key quantitative data from these cellular assays.

Assay/Condition Experimental Model Key Finding/Outcome
IL-12-induced IFN-γ production In vivo mouse model Production was significantly reduced to an extent similar to that in TYK2 mutant mice [1].
IL-22-dependent Serum Amyloid A (SAA) In vivo mouse model Levels were markedly reduced [1].
Imiquimod-induced psoriasis model In vivo mouse model Striking decrease in disease pathology, reduced keratinocyte activation, and lower pro-inflammatory cytokine levels [1].
In Vivo Efficacy

The most compelling evidence for this compound's therapeutic potential comes from an imiquimod-induced psoriasis-like mouse model [1].

  • Experimental Workflow: The following diagram outlines the key steps of this in vivo study.

architecture Start Mouse Groups: • Wild-type (WT) • TYK2 mutant • WT + this compound A Apply Imiquimod (to induce psoriasis-like inflammation) Start->A B Administer this compound (or vehicle control) A->B C Disease Assessment: • Clinical pathology score • Keratinocyte activation • Cytokine gene expression B->C Result Outcome: Dual JAK1/TYK2 inhibition was more effective than TYK2 inhibition alone. C->Result

Figure: In vivo experimental workflow for evaluating this compound efficacy in a psoriasis model.

  • Findings: The study concluded that dual inhibition of both JAK1 and TYK2 with this compound was more effective at reducing psoriasis-like pathogenesis than genetic inhibition of TYK2 alone. This highlights the potential benefit of targeting multiple kinase pathways simultaneously for enhanced therapeutic effect [1].

Research Context of JAK Inhibitors

This compound belongs to a broader class of JAK inhibitors, several of which have become successful therapeutics. A key consideration in this field is selectivity—how an inhibitor affects different JAK family members (JAK1, JAK2, JAK3, TYK2), as this influences both efficacy and safety profiles [3] [4].

  • Selectivity and Safety: Different JAK pairings are used by different cytokines. For example, the JAK2/TYK2 dimer is involved in signaling for IL-12 and IL-23, which are critical in psoriasis. Selective targeting of TYK2 or specific JAK1/TYK2 inhibition may avoid side effects linked to JAK2 inhibition, such as hematological toxicities [3].
  • Therapeutic Advantage: The enhanced efficacy of this compound over TYK2 inhibition alone in the psoriasis model suggests that concurrently blocking signaling from multiple cytokine families (e.g., IL-23, IL-12, and IL-22) provides a superior anti-inflammatory effect [1].

Conclusion

This compound represents an early but compelling example of a dual JAK1/TYK2 inhibitor with a strong mechanistic rationale for treating autoimmune diseases like psoriasis. Its well-documented preclinical efficacy suggests that targeting this specific kinase combination is a promising therapeutic strategy.

References

Quantitative Pharmacology & Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

The inhibitory potency of SAR-20347 against JAK family members has been characterized in biochemical and cellular assays. The data below, compiled from search results, provides a detailed look at its selectivity profile.

Assay Type Target IC₅₀ Value Description / Context
Biochemical Assay TYK2 0.6 nM Inhibition of kinase activity [1]
JAK1 23 nM Inhibition of kinase activity [1]
JAK2 26 nM Inhibition of kinase activity [1]
JAK3 41 nM Inhibition of kinase activity [1]
Cellular Assay TYK2 126 nM Inhibition of IL-12-mediated STAT4 phosphorylation in NK-92 cells [1]

Key Experimental Protocols

The biological activity of this compound was established through a series of standardized experimental protocols. Here are the methodologies for some of the key assays cited in the search results.

  • Kinase Inhibition Assays (Biochemical)

    • Method: Kinase activity was measured using a radiolabeled ATP assay. Kinases were incubated with this compound and 33P-ATP. The reaction was stopped and spotted onto P81 filter paper. After washing, the remaining 33P signal was quantified using a phosphorimager to determine the concentration at which the compound inhibited 50% of activity (IC₅₀) [2].
    • Alternative Method: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was also used. This method measures the energy transfer between a GFP-labeled STAT3 protein and a terbium-labeled antibody that binds to phosphorylated STAT3, providing a quantitative readout of kinase inhibition [2].
  • Cellular Signaling Assays

    • Cell Lines: Used various human cell lines, including TF-1 erythroleukemia cells and NK-92 lymphoma cells, which were serum-restricted before experiments [2].
    • Protocol: Cells were pre-treated with this compound for 20 minutes and then stimulated with specific cytokines (e.g., IL-12, IL-22, IFN-α). Phosphorylation of STAT proteins (pSTAT) was measured using Meso Scale Discovery (MSD) electrochemiluminescence plates to calculate the IC₅₀ for pathway inhibition [2].
  • In Vivo Efficacy Model

    • Model: Imiquimod (IMQ)-induced psoriasis-like dermatitis in mice [2].
    • Protocol: Animals were treated with this compound, and disease severity was assessed through pathological scoring. The study also measured the reduction in keratinocyte activation and the expression levels of key pro-inflammatory cytokines (IL-23, IL-17, IL-22) and antimicrobial peptides in the skin [2].

Mechanism of Action & Signaling Pathway

This compound exerts its effects by inhibiting the JAK-STAT signaling pathway downstream of multiple pro-inflammatory cytokines. The following diagram illustrates the key pathways it disrupts.

G Cytokines Cytokines (IL-12, IL-23, IL-22, IFN-α) Receptors Type I/II Cytokine Receptors Cytokines->Receptors Binding JAKs JAK Proteins (TYK2, JAK1) Receptors->JAKs Activation STATs STAT Phosphorylation & Dimerization JAKs->STATs Phosphorylation Nucleus Nucleus STATs->Nucleus Translocation Response Pro-inflammatory Response (Gene Transcription) Nucleus->Response Drives Inhibitor This compound Inhibitor->JAKs Inhibits

This diagram shows how this compound acts as a central hub, inhibiting TYK2 and JAK1 to disrupt signaling from multiple cytokines implicated in autoimmune diseases like psoriasis [2].

Implications for Drug Development

The preclinical profile of this compound highlights the therapeutic potential of dual TYK2/JAK1 inhibition.

  • Advantage over Single Target Inhibition: Research suggests that simultaneously blocking both TYK2 and JAK1 is more effective at reducing psoriasis-like pathology in mouse models than inhibiting TYK2 alone. This is because multiple critical cytokines (e.g., IL-23 signaling relies heavily on TYK2, while IL-22 signaling primarily uses JAK1) drive the disease [2].
  • Therapeutic Rationale: This approach allows for broader suppression of the pathogenic cytokine network (including IL-12, IL-23, IL-22, and type I IFNs) while potentially offering a better safety window compared to less selective JAK inhibitors [2] [3].

References

SAR-20347 hydrogen bond donors acceptors

Author: Smolecule Technical Support Team. Date: February 2026

Molecular and Physicochemical Profile

The table below summarizes the core structural and physicochemical properties of SAR-20347 that are critical for its activity and drug-likeness.

Property Specification
Molecular Formula C₂₁H₁₈ClFN₄O₄ [1] [2]
Molecular Weight 444.84 g/mol [1] [2]
Hydrogen Bond Donors 2 [1] [3]
Hydrogen Bond Acceptors 7 [1] [3]
Rotatable Bonds 5-6 [1] [3]
Topological Polar Surface Area (TPSA) 110.69 Ų [3]
Calculated LogP (XLogP) 0.22 - 3.08 [1] [3]
Lipinski's Rule of 5 Zero violations [3]
CAS Registry Number 1450881-55-6 [1] [3]
Chemical Name 2-(2-Chloro-6-fluorophenyl)-5-[[4-(4-morpholinylcarbonyl)phenyl]amino]-4-oxazolecarboxamide [1]

The presence of 7 hydrogen bond acceptors and 2 donors, along with a relatively high TPSA, indicates that this compound is a polar molecule capable of forming multiple specific interactions with its protein targets, which is a key feature for its inhibitory activity [3].

Biological Activity and Selectivity Profile

This compound is a potent inhibitor of the Janus kinase (JAK) family, with the following half-maximal inhibitory concentration (IC₅₀) values from biochemical and cellular assays:

Target Kinase Reported IC₅₀ (nM)
TYK2 0.6 nM [2]
JAK1 23 nM [2]
JAK2 26 nM [2]
JAK3 41 nM [2]

Its potency and selectivity profile (TYK2 > JAK1 > JAK2 > JAK3) make it a useful tool for probing the biology of TYK2 and JAK1-driven signaling pathways [4] [1].

Detailed Experimental Protocols

The following methodologies are cited in the literature for evaluating the activity of this compound.

In Vitro Kinase Inhibition Assays

These protocols measure the compound's direct ability to inhibit kinase enzyme activity.

  • Radioactive ATP Assay: Kinase activity is measured in a reaction buffer containing Hepes, MgCl₂, and DTT. The reaction is initiated by adding 10 μM ³³P-ATP along with varying concentrations of this compound. After incubation, the mixture is spotted onto P81 filter paper, washed to remove unincorporated ATP, and the remaining radioactivity is quantified using a phosphorimager to determine the IC₅₀ [4].
  • TR-FRET Assay: This non-radioactive assay uses a GFP-labeled STAT3 substrate and a terbium-labeled anti-phospho-STAT3 antibody. In the presence of active kinase, ATP, and this compound, phosphorylation of STAT3 brings the GFP and Tb complexes close, generating a FRET signal. Inhibition reduces this signal. The assay is read with a time delay to reduce background fluorescence [4].
Cell-Based Signaling Inhibition

This protocol assesses the compound's ability to enter cells and inhibit cytokine-induced signaling.

  • Cytokine-Induced STAT Phosphorylation: Cells (such as TF-1 or NK-92 lines) are serum-starved overnight and then pre-treated with this compound for 20 minutes before stimulation with a specific cytokine (e.g., IL-12). Cells are then lysed, and phosphorylated STAT levels are measured using immunoassays to calculate the IC₅₀ for pathway inhibition [4] [1].
In Vivo Efficacy Model

This model evaluates the therapeutic potential of this compound in a disease context.

  • Imiquimod-Induced Psoriasis Model: Mice are treated topically with imiquimod to induce psoriasis-like skin inflammation. This compound is administered orally, often at a dose of 60 mg/kg. The efficacy is evaluated by measuring reduction in skin pathology, keratinocyte activation, and pro-inflammatory cytokine levels (e.g., IL-17, IL-22) in skin or serum [4] [1].

Visualized Signaling Pathways and Experimental Workflow

The following diagram illustrates the key JAK-STAT signaling pathways targeted by this compound and the points of inhibition, integrating the experimental approaches.

G cluster_pathway JAK-STAT Signaling Pathways & this compound Inhibition cluster_experiment Experimental Assessment IL12 IL-12 / IL-23 IL12R Cytokine Receptors IL12->IL12R Binding IL22 IL-22 IL22->IL12R Binding IFNa IFN-α IFNa->IL12R Binding JAKs JAK1 / TYK2 IL12R->JAKs Activation STATs STAT Phosphorylation (e.g., STAT4) JAKs->STATs Phosphorylation InVitro In Vitro Kinase Assay (TR-FRET, Radioactive) JAKs->InVitro CellBased Cell-Based Assay (pSTAT Inhibition) JAKs->CellBased InVivo In Vivo Psoriasis Model (Pathology, Cytokines) JAKs->InVivo Response Cellular Response (IFN-γ, IL-17 production, Keratinocyte activation) STATs->Response Gene Expression

Key Insights for Research Applications

  • Mechanistic Tool: this compound is particularly valuable for dissecting the roles of TYK2 and JAK1 in inflammatory processes, especially in Th17-driven disease models like psoriasis [4].
  • Formulation Consideration: For in vivo studies, this compound can be formulated in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline to achieve a workable solution for administration [1].
  • Beyond Psoriasis: While prominently used in psoriasis models, the inhibition of IL-12 and IFN-α signaling suggests potential research applications in other autoimmune and inflammatory conditions [4] [1].

References

Physicochemical Profile & Drug-Likeness

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key physicochemical properties of SAR-20347 and its compliance with common drug-likeness rules [1]:

Property Value for this compound Lipinski's Rule of 5 Threshold [2] Rule Violation Ghose Filter Threshold [2] Veber's Rule Threshold [2]
Molecular Weight 444.1 / 444.84 g/mol [1] [3] ≤ 500 0 180 - 480 -
# H-Bond Donors 2 [1] ≤ 5 0 - -
# H-Bond Acceptors 7 [1] ≤ 10 0 - -
Calculated Log P (XLogP) 3.08 [1] ≤ 5 0 -0.4 - +5.6 -
Rotatable Bonds 6 [1] - - - ≤ 10
Topological Polar Surface Area (TPSA) 110.69 Ų [1] - - - ≤ 140 Ų
Lipinski's Rule Violations 0 [1] ≤ 1

This compound fully complies with Lipinski's Rule of Five, predicting a high probability of good oral bioavailability [1] [2]. It also falls within the Ghose filter ranges and meets the criteria for Veber's Rule (≤10 rotatable bonds and TPSA ≤140 Ų), further supporting its drug-like character [2].

Selectivity & Potency Profile

This compound is a small-molecule inhibitor that primarily targets kinases within the Janus kinase (JAK) family. The table below details its inhibitory concentration (IC50) values, which represent the potency of the compound against each target [3]:

Kinase Target Reported IC50 (nM) Primary Cytokine Signaling Pathways Affected
TYK2 0.6 nM IL-23, IL-12, Type I Interferons (IFN-α/β) [4] [5]
JAK1 23 nM IL-6, IL-22, IFN-α/β, Common γ-chain cytokines (IL-2, IL-4, etc.) [4] [5] [6]
JAK2 26 nM Erythropoietin (EPO), Thrombopoietin (TPO), GM-CSF [5]
JAK3 41 nM Common γ-chain cytokines (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21) [5] [6]

This data shows that this compound is a potent and selective TYK2 inhibitor with a well-defined selectivity profile over other JAK kinases (TYK2 > JAK1 > JAK2 > JAK3) [3]. This dual TYK2/JAK1 inhibition is strategically valuable, as many pro-inflammatory cytokines implicated in autoimmune diseases utilize these kinases for signaling [4].

Mechanism of Action: JAK-STAT Pathway Inhibition

This compound exerts its effects by inhibiting the JAK-STAT signaling pathway, which is crucial for the cellular response to numerous cytokines. The following diagram illustrates this pathway and where this compound acts:

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Proteins (TYK2, JAK1, etc.) Receptor->JAK Activates STAT STAT Proteins JAK->STAT 2. Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus 3. Translocation SAR20347 This compound SAR20347->JAK Inhibits GeneTranscription Gene Transcription (Inflammation, Cell Proliferation) Nucleus->GeneTranscription 4. Drives

This pathway illustrates the core mechanism by which cytokines like IL-23 and IL-22 signal through JAKs and STATs to promote the inflammation and cellular changes seen in diseases like psoriasis. By inhibiting TYK2 and JAK1, this compound blocks this cascade [4].

Experimental Evidence & Research Applications

Research on this compound has provided robust evidence for its therapeutic potential, primarily in immunology and dermatology.

Key Experimental Protocols

A pivotal study investigating this compound in psoriasis used the following methodologies [4]:

  • Kinase Inhibition Assay: IC50 values were determined using a radiolabeled ATP assay against a 291-kinase panel. Compounds were serially diluted in DMSO and mixed with kinase, substrate, and ³³P-ATP. Reaction radioactivity quantified via phosphorimaging determined inhibition [4].
  • Cellular Signaling (pSTAT) Assay: Immune cells (e.g., TF-1, NK-92) were serum-starved, pre-treated with this compound, then stimulated with cytokines (IL-12, IL-23, IL-22, IFN-α). Phosphorylation of STAT proteins was measured using electrochemiluminescence (Meso Scale Discovery) to calculate IC50 [4].
  • In Vivo Psoriasis Model: The imiquimod (IMQ)-induced psoriasis-like dermatitis model was used. Mice were treated topically with IMQ to induce inflammation. This compound was administered orally, and disease severity was scored based on skin thickness, scaling, and erythema. Tissue analysis measured cytokine levels and keratinocyte activation markers [4].
Biological Findings and Therapeutic Rationale
  • Cellular Efficacy: this compound dose-dependently inhibited IL-12-mediated STAT4 phosphorylation (a TYK2-dependent event) in NK-92 cells with an IC50 of 126 nM. It also potently reduced production of interferon-gamma (IFN-γ) [3] [4].
  • In Vivo Efficacy: In the IMQ-induced psoriasis model, this compound treatment significantly reduced disease pathology, including reduced keratinocyte activation and lower levels of key pro-inflammatory cytokines (IL-23, IL-17, IL-22) compared to controls. The dual inhibition of TYK2 and JAK1 was more effective in ameliorating disease than targeting TYK2 alone [4].
  • Therapeutic Rationale: The rationale for dual TYK2/JAK1 inhibition is that multiple cytokines driving psoriatic pathology (e.g., IL-23, IL-12, IL-6, IL-22) utilize these kinases. Simultaneously blocking several of these pathways can yield superior efficacy compared to single-target approaches [4] [5].

Conclusion

This compound serves as a compelling prototype for a dual TYK2/JAK1 inhibitor. Its strong drug-likeness, clean selectivity profile, and proven efficacy in preclinical models of inflammation highlight its value as both a chemical tool for research and a promising starting point for the development of new oral therapies for immune-mediated diseases like psoriasis.

References

Mechanism of Action and Inhibitory Profile

Author: Smolecule Technical Support Team. Date: February 2026

SAR-20347 functions as an ATP-competitive inhibitor, blocking the kinase activity of specific JAK family members. Its primary mechanism is the inhibition of cytokine signaling crucial for the pathogenesis of immune-mediated inflammatory diseases [1].

The table below summarizes its potency against the JAK family from cell-free biochemical assays.

Kinase Target IC₅₀ (nM)
TYK2 0.6 nM
JAK1 23 nM
JAK2 26 nM
JAK3 41 nM

Source: [2] [3]

This profile shows that this compound is most potent against TYK2, with decreasing potency against JAK1, JAK2, and JAK3. This selectivity is the basis for its therapeutic effects [2] [3]. In cellular models, this compound effectively inhibits downstream signaling of cytokines dependent on JAK1 and TYK2 [1].

Experimental Evidence and Key Findings

The anti-inflammatory potential of this compound is supported by robust experimental data from cellular and animal models.

In Vitro Cellular Assays

In cell-based experiments, this compound dose-dependently inhibited cytokine-induced STAT phosphorylation [1]. The table below outlines key cellular findings.

Assay/Cell Type Stimulus Key Finding IC₅₀ / Effective Concentration
NK-92 cells IL-12 Inhibition of STAT4 phosphorylation (TYK2-dependent) 126 nM [2]
NK-92 cells IL-12 Dose-dependent inhibition of IFN-γ production Greatest inhibition at 5 μM [2]
TF-1 cells IL-6 Not explicitly stated Data from [1]
Human primary CD4+ T cells IL-23 Not explicitly stated Data from [1]
In Vivo Animal Models

In a mouse model of imiquimod-induced psoriasis-like skin inflammation, oral administration of this compound produced striking therapeutic effects [1]. Treatment significantly reduced key disease parameters compared to controls:

  • Reduced disease pathology and skin thickening [1]
  • Decreased keratinocyte activation and proliferation [1]
  • Lowered mRNA levels of key pro-inflammatory cytokines (IL-23, IL-17, IL-22) and antimicrobial peptides in the skin [1]
  • Reduced IL-17 protein production in the skin and a 91% inhibition of IL-12-induced IFN-γ in the serum [1] [2]

A critical finding was that dual inhibition of both TYK2 and JAK1 with this compound was more effective at reducing psoriasis-like pathogenesis than genetic disruption of TYK2 alone, highlighting the potential benefit of targeting multiple cytokine pathways [1].

Experimental Protocols Overview

For scientific replication, here are summaries of key methodologies used in the primary research.

Protocol for Cytokine-Induced STAT Phosphorylation (Cell-Based)

This assay measures the inhibitor's effect on the immediate downstream signaling of cytokine receptors [1].

  • Cell Preparation: Use relevant cell lines (e.g., TF-1, NK-92) or primary human cells (e.g., CD4+ T cells). Serum-starve cells overnight in appropriate medium.
  • Compound Incubation: Pre-treat cells with this compound (e.g., 0.5% DMSO as vehicle control) for 20 minutes at 37°C, 5% CO₂.
  • Cytokine Stimulation: Stimulate cells with target cytokines (e.g., IL-12, IL-23, IL-22, IFN-α) for a defined period.
  • Detection: Measure phosphorylated STAT (pSTAT) protein levels using a quantitative method such as electrochemiluminescence (MSD plates).
  • Data Analysis: Calculate IC₅₀ values after subtracting background (no cytokine) and normalizing to the DMSO/cytokine control.
Protocol for Imiquimod-Induced Psoriasis Model (In Vivo)

This model assesses the efficacy of this compound in a complex inflammatory disease setting [1].

  • Animal Model: Use wild-type mice. TYK2 mutant mice can be used for comparison.
  • Disease Induction: Apply imiquimod cream (e.g., 5%) daily to the shaved back skin of mice to induce psoriasis-like lesions.
  • Drug Administration: Administer this compound orally, typically via gavage. The cited study used a dose of 60 mg/kg [2].
  • Disease Assessment: Monitor disease severity clinically (e.g., skin thickening, scaling, erythema) and histologically (e.g., acanthosis, immune cell infiltration).
  • Sample Analysis: Analyze skin tissue for gene expression (e.g., qRT-PCR for cytokines) and blood/serum for cytokine levels (e.g., IFN-γ, IL-17).

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the key pathways targeted by this compound and the workflow for evaluating its efficacy.

G Cytokine Cytokine (e.g., IL-23, IL-12, IL-22) Receptor Type I/II Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates STAT STAT Protein JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Inflammation Gene Transcription (Inflammation, Keratinocyte Activation) Nucleus->Inflammation Inhibitor This compound Inhibitor->JAK1 Inhibits Inhibitor->TYK2 Inhibits

This compound inhibits JAK1/TYK2 kinases, blocking pro-inflammatory cytokine signaling.

G A In Vitro Profiling A1 Biochemical Kinase Assays (IC₅₀ Determination) A->A1 B Cellular Assays B1 Cell Line/Primary Cell Culture (e.g., NK-92, TF-1) B->B1 C In Vivo Efficacy C1 Disease Model (Imiquimod-induced psoriasis) C->C1 D Analysis & Conclusion D1 Pathology Scoring Cytokine/Gene Expression Mechanism Confirmation D->D1 A2 Selectivity Screening (291-kinase panel) A1->A2 A2->B B2 pSTAT Inhibition (MSD/ECL Assay) B1->B2 B3 Cytokine Production (e.g., IFN-γ) B2->B3 B3->C C2 Compound Dosing (e.g., 60 mg/kg, oral) C1->C2 C3 Tissue/Serum Collection C2->C3 C3->D

Workflow for evaluating this compound, from in vitro profiling to in vivo efficacy.

Research Applications and Context

This compound is a research-grade tool compound and is not used in clinical practice [2] [3]. Its main value lies in:

  • Proof-of-Concept Studies: Demonstrating that dual inhibition of TYK2 and JAK1 can be more effective than single kinase inhibition in certain disease models [1].
  • Pathway Exploration: Helping to dissect the roles of specific cytokines and kinases in inflammatory processes [1] [4].

The field is advancing toward more selective inhibitors. For example, deucravacitinib, a first-in-class allosteric TYK2 inhibitor, has received clinical approval for psoriasis. Unlike ATP-competitive inhibitors like this compound, it binds to the regulatory (JH2) domain of TYK2, achieving greater selectivity and potentially an improved safety profile [4].

References

SAR-20347 IC50 determination method

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Kinase Assay Protocols

The core of SAR-20347's IC₅₀ determination lies in biochemical kinase assays, which measure the compound's ability to directly inhibit kinase activity in a cell-free system. The methods below are adapted from published protocols [1].

Protocol 1: Radiolabeled ATP-Based Kinase Assay

This method uses a radioactive ATP to measure the kinase activity.

  • Principle: The transfer of the radiolabeled gamma-phosphate from ATP to the protein substrate is quantified. Inhibitor potency is determined by the reduction of this signal.
  • Key Steps:
    • Reaction Setup: Prepare the kinase (TYK2, JAK1, JAK2, or JAK3) in a base reaction buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO) [1].
    • Add Substrate & Cofactors: Add the substrate peptide. For some kinases, additional cofactors like 1.5 mM CaCl₂, 16 μg/mL Calmodulin, and 2 mM MnCl₂ are included [1].
    • Incorporate Inhibitor: Add a titration series of this compound (dissolved in DMSO) to the reaction. A typical final DMSO concentration is 1% [1].
    • Initiate Reaction: Start the kinase reaction by adding 10 μM of ³³P-ATP (with a final activity of 0.01 μCi/μL) [1].
    • Incubation: Incubate the reaction for 120 minutes at room temperature [1].
    • Capture and Measure: Spot the reaction mixture onto P81 filter paper, which binds the phosphorylated peptide. Wash the filters with 0.75% phosphoric acid to remove unincorporated ATP. Quantify the radioactive signal using a phosphorimager [1].
    • Data Analysis: Subtract the background signal (from control reactions with inactive enzyme) and use nonlinear regression (e.g., in GraphPad Prism) to calculate the IC₅₀ value [1].
Protocol 2: TR-FRET-Based Kinase Assay

This is a non-radioactive, homogenous assay that uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Principle: The assay measures the phosphorylation of a GFP-tagged STAT3 protein. A terbium (Tb)-labeled antibody that recognizes phosphorylated STAT3 brings the donor (Tb) and acceptor (GFP) close, enabling FRET. Inhibition reduces FRET signal.
  • Key Steps:
    • Reaction Setup: Combine the recombinant JAK kinase, 10 μM ATP, and the GFP-STAT3 substrate in a buffer containing 1% DMSO and a titration of this compound [1].
    • Incubation: Allow the kinase reaction to proceed for 1 hour [1].
    • Detection: Stop the reaction and add a Tb-labeled anti-pSTAT3 antibody. After a 1-hour incubation, read the plate on a compatible plate reader (e.g., Analyst HT) [1].
    • Data Analysis: The activity is measured as the ratio of the acceptor emission (GFP) to the donor emission (Tb). The IC₅₀ is determined from the dose-response curve [1].

Cellular Assay Protocol

To confirm that this compound can inhibit kinase function in a more biologically relevant context, cell-based assays are used to measure cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.

  • Principle: Cytokines that signal through JAKs (e.g., IL-12, IL-23, IFN-α) trigger the phosphorylation of specific STAT proteins. The inhibitor's potency is determined by its ability to reduce this phosphorylation.
  • Key Steps [1]:
    • Cell Preparation: Use relevant cell lines (e.g., NK-92, TF-1) or primary human cells (e.g., CD4+ T cells). Culture cells in starvation medium overnight to reduce background signaling.
    • Pre-treatment: Plate cells and incubate with a dose range of this compound (in 0.5% DMSO) for 20 minutes at 37°C and 5% CO₂.
    • Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-12 to assess TYK2-dependent STAT4 phosphorylation) [2] [1].
    • Detection and Analysis: Lyse cells and measure phosphorylated STAT (pSTAT) levels using a sensitive method like Meso Scale Discovery (MSD) electrochemiluminescence assays. Calculate the IC₅₀ by subtracting the background (no cytokine) and normalizing to the DMSO/cytokine control.

Summary of IC₅₀ Data

The following table summarizes the key inhibitory concentrations (IC₅₀) of this compound against different JAK family members, as determined by the aforementioned methods.

Target Biochemical IC₅₀ (nM) Cellular IC₅₀ (nM) Assay Type
TYK2 0.6 [2] [3] [4] 126 (in NK-92 cells, IL-12-induced pSTAT4) [2] [3] Cell-free / Cell-based
JAK1 23 [2] [3] [4] 23 (in Jurkat cells, IFN-α-induced pJAK1) [2] Cell-free / Cell-based
JAK2 26 [2] [3] [4] 26 (in Jurkat cells, IFN-α-induced pJAK2) [2] Cell-free / Cell-based
JAK3 41 [2] [3] [4] 41 (in Jurkat cells, IFN-α-induced pJAK3) [2] Cell-free / Cell-based

The data clearly shows that this compound is a potent pan-JAK inhibitor with highest selectivity for TYK2 [2] [3] [5]. The difference between the biochemical and cellular IC₅₀ for TYK2 highlights the importance of validating biochemical data within a cellular environment.

JAK-STAT Signaling Pathway and Assay Workflow

The diagram below illustrates the signaling pathways targeted by this compound and how the cellular assays function to determine its IC₅₀.

Key Considerations for Researchers

  • Solubility and Storage: this compound is typically dissolved in DMSO for stock solutions. For in vitro assays, it is soluble to at least 55 mg/mL (123.64 mM) in DMSO, though moisture-absorbing DMSO can reduce solubility [3] [4]. Store powder at -20°C and stock solutions at -80°C [2] [3].
  • Selectivity: While this compound is most potent against TYK2, it also inhibits JAK1, JAK2, and JAK3 at higher concentrations. Researchers should interpret phenotypic results considering this broader activity profile [2] [1].
  • Assay Validation: The biochemical and cellular IC₅₀ values for JAK1, JAK2, and JAK3 were remarkably consistent in one study using Jurkat cells [2], which strengthens the reliability of the data. However, the cellular IC₅₀ for TYK2-dependent signaling can vary depending on the cell type and readout (e.g., 126 nM in NK-92 cells) [2] [3].

References

SAR-20347 STAT phosphorylation assay

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action of SAR-20347

This compound is a potent small-molecule inhibitor that targets the Janus kinase (JAK) family, with the highest potency for TYK2 [1] [2] [3]. Its primary mechanism involves inhibiting the JAK-STAT signaling pathway, which is crucial for transmitting signals from over 50 cytokines and growth factors [4]. By binding to the kinase domain and competitively inhibiting ATP binding, this compound prevents the phosphorylation and subsequent activation of STAT proteins [1]. This inhibition effectively blocks the downstream transcription of genes involved in immune cell activation, proliferation, and inflammatory responses [4].

Detailed Experimental Protocol for STAT Phosphorylation Assay

This protocol describes a cell-based assay to measure the inhibition of cytokine-induced STAT phosphorylation by this compound using Meso Scale Discovery (MSD) electrochemiluminescence technology [1].

Materials and Reagents
  • Inhibitor: this compound (prepare a 10 mM stock solution in DMSO) [2] [3]
  • Cell Lines: TF-1 (ATCC CRL-2003) or NK-92 (ATCC CRL-2407) [1]
  • Cytokines: IL-12, IL-23, IL-22, or IFN-α [1]
  • Starvation Medium: OptiMEM with 0.5% charcoal/dextran-stripped FBS [1]
  • Assay Plates: 96-well MSD plates [1]
Cell Preparation and Stimulation
  • Cell Culture: Maintain TF-1 or NK-92 cells according to ATCC recommendations [1].
  • Serum Starvation: Serum-restrict cells overnight in starvation medium to synchronize cell cycles and minimize background phosphorylation [1].
  • Inhibitor Treatment:
    • Prepare serial dilutions of this compound (e.g., from 10 μM to 1 nM) in starvation medium. The final DMSO concentration should not exceed 0.5% [1].
    • Incubate cells with the inhibitor or vehicle control (0.5% DMSO) for 20 minutes at 37°C and 5% CO₂ [1].
  • Cytokine Stimulation: Stimulate cells with the relevant cytokine (e.g., IL-12 for TYK2-dependent STAT4 phosphorylation) for an appropriate duration (typically 15-30 minutes) [1].
Phospho-STAT Detection
  • Cell Lysis: Lyse cells according to MSD kit instructions.
  • MSD Plate Analysis: Transfer lysates to MSD plates pre-coated with capture antibodies and follow the manufacturer's instructions for detecting phosphorylated STAT proteins [1].
  • Data Analysis: Calculate IC₅₀ values using non-linear regression after subtracting background (no cytokine control) and normalizing to the DMSO/cytokine control [1].

Summary of Quantitative Data

Table 1: Kinase Inhibitory Profile of this compound (Cell-Free Assays) [2] [3]

Target Kinase IC₅₀ (nM)
TYK2 0.6
JAK1 23
JAK2 26
JAK3 41

Table 2: Cellular Activity of this compound [1] [2]

Assay Readout Cell Line IC₅₀ (nM)
IL-12-mediated STAT4 phosphorylation NK-92 126
IFN-α stimulated TYK2 phosphorylation Jurkat 0.6
IFN-α stimulated JAK1 phosphorylation Jurkat 23
Inhibition of IL-12-induced IFN-γ production in vivo (60 mg/kg) Mouse Model 91% inhibition

Experimental Workflow and Signaling Pathway

Below is the experimental workflow for the STAT phosphorylation assay, created using Graphviz.

G CellCulture Cell Culture & Serum Starvation InhibitorPrep This compound Preparation & Serial Dilution CellCulture->InhibitorPrep Treatment Inhibitor Pre-treatment (20 min, 37°C) InhibitorPrep->Treatment Stimulation Cytokine Stimulation (e.g., IL-12) Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection MSD Plate Analysis & pSTAT Detection Lysis->Detection Analysis Data Analysis & IC₅₀ Calculation Detection->Analysis

Diagram 1: STAT Phosphorylation Assay Workflow. This diagram outlines the key steps for assessing this compound activity in a cellular context.

The following diagram illustrates the JAK-STAT signaling pathway targeted by this compound.

G Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor JAKDimer JAK Dimer (TYK2/JAK2) Receptor->JAKDimer Activation STAT STAT Protein JAKDimer->STAT Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus GeneTrans Gene Transcription Nucleus->GeneTrans Inhibitor This compound Inhibitor->JAKDimer Inhibition

Diagram 2: JAK-STAT Signaling Pathway and this compound Inhibition. The inhibitor this compound blocks the phosphorylation of STAT proteins, preventing the expression of pro-inflammatory genes [1] [4].

Key Application Notes

  • Specificity Consideration: this compound exhibits a TYK2 > JAK1 > JAK2 > JAK3 selectivity profile [2] [3]. For interpreting results from complex cytokine milieus, consider that IL-12 and IL-23 signaling primarily depends on TYK2/JAK2 pairs, while IL-22 signaling utilizes TYK2/JAK1 [1] [4].
  • In Vivo Correlation: The cellular inhibition of IL-12-induced STAT4 phosphorylation (IC₅₀ = 126 nM) translates to 91% inhibition of IFN-γ production in vivo at 60 mg/kg in a mouse model [1] [2].
  • Potency Verification: The compound demonstrates potent inhibition of TYK2 even in cellular environments, with an IC₅₀ of 0.6 nM for inhibiting IFN-α-stimulated TYK2 phosphorylation in Jurkat cells [2].

References

Comprehensive Application Notes and Protocols for SAR-20347 in IL-12 Signaling Inhibition Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SAR-20347 and IL-12 Signaling Pathway

This compound represents a novel class of small molecule inhibitors with specificity for JAK1 and tyrosine kinase 2 (TYK2) over other JAK family members, making it a valuable research tool for investigating IL-12 and IL-23 signaling pathways. The IL-12 family of cytokines, including IL-12 and IL-23, plays a critical role in immune regulation and inflammation, with particular significance in autoimmune diseases, cancer immunity, and infectious disease responses. IL-12 is a heterodimeric cytokine composed of p35 and p40 subunits that primarily activates the JAK-STAT signaling pathway through its receptor, engaging TYK2 and JAK2 kinases to phosphorylate STAT proteins, particularly STAT4, which translocate to the nucleus to regulate gene expression. The unique selectivity profile of this compound enables researchers to specifically target the IL-12/IL-23 axis while potentially minimizing off-target effects associated with broader JAK inhibition [1] [2].

The pharmacological inhibition of IL-12 signaling has emerged as a promising therapeutic strategy for various immune-mediated inflammatory diseases. Research has demonstrated that IL-12 promotes IFN-γ production by T cells and NK cells, while IL-23 stimulates IL-17 production by Th17 cells through RORγ-dependent pathways. Simultaneous inhibition of both IL-12 and IL-23 signaling through targeting their shared p40 subunit has shown clinical efficacy in conditions such as psoriasis and inflammatory bowel disease. This compound provides a small-molecule approach to modulate these pathways, offering advantages for research applications including oral bioavailability, tunable dosing regimens, and cost-effectiveness compared to biological inhibitors [3] [1].

Molecular Properties and Mechanism of Action

Chemical and Physical Properties

This compound possesses distinct physicochemical properties that influence its experimental application and pharmacological behavior:

  • Molecular Formula: C21H18ClFN4O4
  • Molecular Weight: 444.84 g/mol
  • CAS Registry No.: 1450881-55-6
  • Appearance: Light yellow to yellow solid powder
  • Solubility: Highly soluble in DMSO (100 mg/mL, 224.80 mM), insoluble in water
  • Storage Conditions: Powder stable at -20°C for 3 years, 4°C for 2 years; stock solutions in DMSO stable at -80°C for 6 months, -20°C for 1 month [4] [5] [2]

The compound follows Lipinski's rule of five with no violations, suggesting favorable drug-like properties for research applications: hydrogen bond acceptors: 7, hydrogen bond donors: 2, rotatable bonds: 6, topological polar surface area: 110.69, XLogP: 3.08 [5].

Mechanism of Action and Selectivity Profile

This compound functions as an ATP-competitive inhibitor that targets the kinase domains of JAK family members with a distinctive selectivity pattern:

Table 1: Kinase Inhibition Profile of this compound

Kinase Target IC50 Value Cellular Functional Assay
TYK2 0.6 nM IL-12-mediated STAT4 phosphorylation (IC50 = 126 nM)
JAK1 23 nM IFN-α stimulated JAK1 phosphorylation
JAK2 26 nM IFN-α stimulated JAK2 phosphorylation
JAK3 41 nM IFN-α stimulated JAK3 phosphorylation

This selectivity profile (TYK2>JAK1>JAK2>JAK3) enables researchers to preferentially target IL-12 and IL-23 signaling pathways, which depend heavily on TYK2, while having reduced activity against JAK2-dependent hematopoietic cytokines and JAK3-dependent lymphocyte signaling [1] [2].

The molecular mechanism can be visualized through the following signaling pathway diagram:

G IL12 IL-12 Cytokine Receptor IL-12/IL-23 Receptor IL12->Receptor Binding IL23 IL-23 Cytokine IL23->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT Phosphorylation (STAT1, STAT3, STAT4) TYK2->STAT Phosphorylation JAK2->STAT Phosphorylation Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus IFNgamma IFN-γ Production Nucleus->IFNgamma IL17 IL-17 Production Nucleus->IL17 SAR20347 This compound Inhibition SAR20347->TYK2 Inhibition SAR20347->JAK2 Partial Inhibition

Experimental Applications and Protocols

In Vitro Cellular Assays
3.1.1 IL-12-Induced STAT4 Phosphorylation Assay

Purpose: To evaluate the potency of this compound in inhibiting TYK2-dependent IL-12 signaling through measurement of STAT4 phosphorylation levels.

Materials and Reagents:

  • NK-92 cells (ATCC CRL-2407)
  • RPMI-1640 complete medium with 10% charcoal/dextran-stripped FBS
  • Recombinant human IL-12
  • This compound stock solution (10 mM in DMSO)
  • Phospho-STAT4 specific antibodies for Western blot or MSD assay
  • Cell lysis buffer

Protocol:

  • Culture NK-92 cells according to ATCC recommendations in complete medium.
  • Serum-starve cells overnight in RPMI-1640 with 10% charcoal/dextran-stripped FBS.
  • Pre-treat cells with this compound (typically 1 nM-10 μM concentration range) or vehicle control (0.5% DMSO) for 20 minutes at 37°C in 5% CO2.
  • Stimulate cells with IL-12 (10-20 ng/mL) for 15-30 minutes.
  • Lyse cells and quantify STAT4 phosphorylation using Western blot analysis or MSD plates following manufacturer's instructions.
  • Calculate IC50 values using nonlinear regression in GraphPad Prism.

Expected Results: this compound typically demonstrates an IC50 of 126 nM in this assay, effectively suppressing the TYK2-dependent phosphorylation of STAT4 [1] [2].

3.1.2 IL-12-Induced IFN-γ Production Assay

Purpose: To assess the functional inhibition of IL-12 signaling through measurement of IFN-γ production.

Materials and Reagents:

  • NK-92 cells or primary human CD4+ T cells
  • IL-12 stimulation medium
  • This compound concentration series
  • IFN-γ ELISA kit
  • Cell culture plates

Protocol:

  • Plate cells in 96-well v-bottom plates at appropriate density (e.g., 2×10^5 cells/well).
  • Pre-incubate with this compound (0.5% DMSO final concentration) for 20 minutes at 37°C, 5% CO2.
  • Stimulate with IL-12 (10 ng/mL) for 24-48 hours.
  • Collect supernatants and measure IFN-γ production using ELISA.
  • Determine IC50 values by subtracting background (no cytokine) and normalizing to DMSO/cytokine control.

Expected Results: this compound produces a dose-dependent inhibition of IFN-γ production, with near-complete suppression at 5 μM concentration [1].

In Vivo Animal Models
3.2.1 Imiquimod-Induced Psoriasis Model

Purpose: To evaluate the efficacy of this compound in a well-established model of psoriasis-like skin inflammation.

Materials:

  • Wild-type C57BL/6 mice (8-12 weeks old)
  • Imiquimod cream (5%)
  • This compound formulation: 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline
  • Control vehicle
  • Clinical scoring system

Protocol:

  • Shave the back skin of mice 24 hours before imiquimod application.
  • Topically apply 62.5 mg of imiquimod cream daily to the shaved back skin for 5-7 consecutive days.
  • Administer this compound (typically 60 mg/kg) or vehicle control orally once daily, starting one day before first imiquimod application.
  • Evaluate psoriasis-like inflammation using the Psoriasis Area and Severity Index (PASI) scoring system daily.
  • Measure skin thickening with calipers, collect skin and blood samples for cytokine analysis.
  • Quantify gene expression of IL-23, IL-17, IL-6, IL-22, and antimicrobial peptides in skin samples.

Expected Results: this compound treatment demonstrates a striking decrease in disease pathology, including reduced activation of keratinocytes and proinflammatory cytokine levels compared to vehicle controls. The compound significantly reduces IL-17 production as measured by average signal intensity [1].

3.2.2 IL-12-Induced IFN-γ Production In Vivo

Purpose: To assess target engagement and functional inhibition of TYK2 signaling in vivo.

Materials:

  • Wild-type mice
  • Recombinant IL-12
  • This compound formulation (as above)
  • Serum collection tubes
  • IFN-γ ELISA kit

Protocol:

  • Pre-treat mice with this compound (60 mg/kg) or vehicle control via oral gavage.
  • After 1 hour, administer recombinant IL-12 (0.5-1 μg) intraperitoneally.
  • Collect blood samples 4-6 hours post-IL-12 injection.
  • Separate serum and quantify IFN-γ levels using ELISA.
  • Compare IFN-γ production between treatment groups.

Expected Results: At 60 mg/kg, this compound inhibits 91% of IFN-γ production in serum compared to vehicle-treated animals, confirming effective TYK2 signaling inhibition in vivo [1] [4].

Research Applications and Data Interpretation

Quantitative Data Summary

Table 2: Summary of Key Experimental Data for this compound

Assay System Parameter Measured Result Reference
Biochemical Kinase Assay TYK2 IC50 0.6 nM [2]
Biochemical Kinase Assay JAK1 IC50 23 nM [2]
Biochemical Kinase Assay JAK2 IC50 26 nM [2]
Biochemical Kinase Assay JAK3 IC50 41 nM [2]
Cellular Assay (NK-92) IL-12-induced STAT4 phosphorylation IC50 126 nM [1] [4]
Cellular Assay IL-12-induced IFN-γ production Dose-dependent inhibition [1]
In Vivo (Mouse) IL-12-induced serum IFN-γ inhibition (60 mg/kg) 91% reduction [1] [4]
In Vivo (Mouse) Imiquimod-induced psoriasis Significant reduction in pathology [1]
Research Applications

This compound has demonstrated particular utility in several research contexts:

  • Psoriasis Research: The compound has shown efficacy in the imiquimod-induced psoriasis model, reducing disease pathology including keratinocyte activation and proinflammatory cytokine levels (IL-23, IL-17, IL-6, IL-22). This makes it valuable for studying Th17-mediated inflammatory pathways [1].

  • Autoimmune Disease Modeling: Given its inhibition profile, this compound is suitable for researching diseases where IL-12 and IL-23 play key roles, including inflammatory bowel disease, multiple sclerosis, and rheumatoid arthritis [6] [7].

  • Immune Signaling Studies: The compound enables selective investigation of TYK2-dependent signaling pathways without completely disrupting JAK2-mediated functions, allowing more precise dissection of cytokine networks [1] [2].

  • Cardiovascular Inflammation Research: Recent evidence suggests IL-12 signaling contributes to pressure overload-induced cardiac inflammation and heart failure, indicating potential applications in cardiovascular disease models [3].

Formulation and Handling Guidelines

Stock Solution Preparation

For In Vitro Studies:

  • Bring this compound powder to room temperature before opening.
  • Weigh desired amount of compound in a controlled environment.
  • Dissolve in DMSO to prepare 10-100 mM stock solutions.
  • Sonicate and warm gently if necessary to achieve complete dissolution.
  • Aliquot into single-use portions to avoid freeze-thaw cycles.
  • Store at -80°C for long-term storage (stable for 2 years) or -20°C for short-term (stable for 1 month).

Quality Control: The purity of this compound should be ≥98% as confirmed by HPLC analysis [4] [2].

In Vivo Formulation

Protocol 1:

  • Prepare sequentially: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline.
  • Add 100 μL of 25.0 mg/mL DMSO stock solution to 400 μL PEG300 and mix evenly.
  • Add 50 μL Tween-80 to the above solution and mix evenly.
  • Add 450 μL normal saline to adjust the volume to 1 mL.
  • This yields a clear solution of ≥ 2.5 mg/mL (5.62 mM) suitable for animal dosing [4] [2].

Protocol 2 (Alternative):

  • Prepare 20% SBE-β-CD in saline: dissolve 2 g SBE-β-CD in 10 mL saline to obtain a clear solution.
  • Add 100 μL of 25.0 mg/mL DMSO stock solution to 900 μL of 20% SBE-β-CD in saline.
  • Mix evenly to achieve a clear solution of ≥ 2.5 mg/mL [4].

Troubleshooting and Technical Considerations

Common Experimental Issues
  • Cellular Toxicity: At concentrations above 10 μM, some cellular toxicity may be observed. It is recommended to perform dose-range finding studies for each cell type.
  • Solvent Effects: Maintain DMSO concentration below 0.5% in cellular assays to minimize solvent effects on cell viability and function.
  • Stability in Solution: For in vivo studies, prepare fresh formulations daily to ensure compound stability and consistent dosing.
  • Photodegradation: Protect the compound from light during handling and storage, as it may be light-sensitive.
Experimental Controls

Appropriate controls are essential for interpreting results with this compound:

  • Vehicle Control: DMSO at the same concentration used for compound treatment
  • Positive Controls: Known JAK inhibitors (e.g., tofacitinib) for comparison
  • Pathway-specific Controls: Cytokine stimulation without inhibition to establish maximum response
  • Baseline Controls: Unstimulated cells/animals to establish background levels

References

Application Note: Evaluating TYK2/JAK1 Inhibitor SAR-20347 in an Imiquimod-Induced Psoriasis Mouse Model

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The imiquimod (IMQ)-induced psoriasis-like mouse model is a well-established and widely used pre-clinical tool for investigating the pathogenesis of psoriasis and screening potential therapeutic compounds [1]. The model recapitulates key features of human psoriasis, including epidermal hyperplasia (acanthosis), scaling, erythema, and the crucial involvement of the IL-23/Th17 immune axis [2] [3] [4]. SAR-20347 is a small molecule inhibitor identified as a potent modulator of the JAK/STAT pathway, with specificity for TYK2 and JAK1 [5] [6] [7]. As the signaling pathways for cytokines deeply implicated in psoriasis pathogenesis (e.g., IL-23, IL-12, IL-22) are dependent on TYK2 and JAK1, dual inhibition presents a promising therapeutic strategy [5] [8]. This protocol outlines the methodology for inducing psoriasis-like dermatitis in mice and evaluating the efficacy of this compound.

Key Properties of this compound

Table 1: Biochemical and Cellular Profile of this compound

Property Value Description / Assay
Molecular Formula C₂₁H₁₈ClFN₄O₄ [7]
CAS Registry No. 1450881-55-6 [7]
IC₅₀ (TYK2) 0.6 nM Biochemical kinase assay [7]
IC₅₀ (JAK1) 23 nM Biochemical kinase assay [7]
IC₅₀ (JAK2) 26 nM Biochemical kinase assay [7]
IC₅₀ (JAK3) 41 nM Biochemical kinase assay [7]
Cellular Activity IC₅₀ = 126 nM Inhibition of IL-12-mediated STAT4 phosphorylation in NK-92 cells [5]

Model Induction and Drug Administration Protocol

Animal Preparation
  • Strain: Female C57BL/6J mice (8-week-old) are commonly used [2] [3].
  • Acclimatization: House mice under standard conditions for at least one week prior to the experiment.
  • Depilation: On Day 0, shave the dorsal skin of mice under brief anesthesia. Apply a depilatory cream to an area of approximately 4 cm x 3 cm for 15-20 seconds, then thoroughly wipe clean [3].
  • Exclusion: 24 hours post-depilation, inspect the skin and exclude any mice with irritation or damage from subsequent procedures [3].
Imiquimod-Induced Psoriasis Model
  • Induction Agent: Commercially available 5% Imiquimod (IMQ) cream.
  • Application: Starting on Day 1, apply a daily dose of 62.5 mg of IMQ cream to the depilated skin for 7 consecutive days [2] [3].
  • Control Group: A control group should be established using a vehicle cream (e.g., Vaseline) applied in the same manner [4].
  • Key Monitoring: Daily body weight measurements and macroscopic evaluation of the skin should be performed throughout the study. Weight loss is a common systemic effect of IMQ application [2] [4].
This compound Dosing (Based on Available Literature)

The search results indicate that this compound has been tested in vivo in the IMQ model but do not provide a complete dosing protocol. The following information is available:

  • Efficacy: Treatment with this compound led to a striking decrease in psoriasis pathology, reduced keratinocyte activation, and lower pro-inflammatory cytokine levels compared to controls [5].
  • Dosage (Reference): A dose of 60 mg/kg of this compound has been shown to inhibit TYK2-dependent signaling in vivo by 91% in a different model (IL-12-induced IFN-γ production) [5] [7].
  • Administration Route: The existing studies used oral administration [5].
  • Protocol Gap: The precise timing and duration of this compound administration (e.g., pre-treatment, concurrent with IMQ, or therapeutic) in the 7-day IMQ model are not specified in the available sources. Pre-clinical studies typically administer the investigational drug either concurrently with IMQ or after symptoms begin to manifest.

Experimental Workflow and Analysis

The typical workflow for this experiment can be visualized as follows:

G Start Start: Animal Acclimatization A Day 0: Dorsal Skin Depilation Start->A B Day 1-7: Daily IMQ Application (62.5 mg 5% cream) A->B C Concurrent this compound Treatment (e.g., Oral 60 mg/kg) B->C D Daily Monitoring: Body Weight, Skin Scoring C->D D->B  Repeat E Day 8: Terminal Analysis D->E F Sample Collection E->F G Skin Tissue F->G H Blood Serum F->H I Spleen F->I J Histology (H&E) Gene Expression (qPCR) Protein Analysis (ELISA, MSD) G->J H->J

Efficacy Endpoints and Assessment Methods

Table 2: Key Parameters for Model and Drug Efficacy Evaluation

Category Parameter Assessment Method Expected Outcome in IMQ Model [2] [3] [4]
Macroscopic Psoriasis Area Severity Index (PASI) Daily clinical scoring of erythema, scaling, and skin thickness Significant increase in cumulative score
Body Weight Daily weighing Transient weight loss
Spleen Index Spleen weight / body weight ratio Significant increase
Histological Epidermal Thickness H&E staining, microscopy measurement (Acanthosis) Significant increase
Keratinocyte Proliferation/Differentiation Immunohistochemistry (e.g., Ki67, Keratin 10/16) Altered expression patterns
Molecular Cytokine Levels in Skin/Sera ELISA, MSD, or RT-qPCR (e.g., IL-17A, IL-23, IL-22, TNF-α) Significant upregulation
Psoriasis-related Gene Expression RT-qPCR (e.g., IL-17A, IL-17F, IL-23, IFN-γ, DEFB3) Significant upregulation
Cellular Signaling JAK/STAT Pathway Inhibition Phospho-STAT analysis (e.g., pSTAT3, pSTAT4) by Western Blot/MSD Reduction with this compound treatment [5]

Mechanistic Insight: Role of TYK2/JAK1 in Psoriasis Pathogenesis

This compound exerts its effects by inhibiting key cytokine signaling pathways upstream of the inflammatory cascade. The following diagram illustrates the primary pathways targeted in the IMQ model and their inhibition by this compound.

G IMQ Imiquimod (TLR7/8 Agonist) DC Dendritic Cell Activation IMQ->DC IL23 IL-23 Production DC->IL23 IL23R IL-23 Receptor IL23->IL23R TYK2_JAK2 TYK2/JAK2 Heterodimer IL23R->TYK2_JAK2 binds STAT3 STAT3 Phosphorylation TYK2_JAK2->STAT3 Th17 Th17 Cell Differentiation STAT3->Th17 IL17_IL22 IL-17, IL-22 Production Th17->IL17_IL22 IL22R IL-22 Receptor IL17_IL22->IL22R Kera Keratinocyte IL17_IL22->Kera especially IL-22 TYK2_JAK1 TYK2/JAK1 Heterodimer IL22R->TYK2_JAK1 binds TYK2_JAK1->Kera Effects Epidermal Hyperplasia (Acanthosis) Impaired Differentiation Inflammation Kera->Effects Inhibitor This compound Inhibitor->TYK2_JAK2 Inhibits Inhibitor->TYK2_JAK1 Inhibits

Discussion and Model Considerations

  • Superior Efficacy of Dual Inhibition: Studies have demonstrated that the dual inhibition of TYK2 and JAK1 with this compound is more effective at reducing psoriasis pathogenesis than TYK2 inhibition alone. This is likely because it simultaneously blocks multiple cytokine signals (IL-23, IL-12, IL-22) that drive disease pathology [5].
  • Acute vs. Chronic Models: The standard 7-day IMQ model represents an acute inflammation model. Recent research has developed chronic models (e.g., biweekly IMQ application for 9 weeks) that may better reflect the sustained inflammation of human psoriasis. These models show differences in features like desquamation and epidermal differentiation markers compared to the acute model [4]. The choice of model should align with the research question.
  • Model Limitations: While the IMQ model is excellent for studying the IL-23/IL-17 axis, it does not fully replicate the genetic complexity of human psoriasis. Species-specific differences in skin structure and immunology also exist [9].

Conclusion

The IMQ-induced psoriasis model serves as a robust and reliable platform for evaluating the efficacy of novel compounds like this compound. The protocol detailed herein provides a framework for researchers to assess the impact of TYK2/JAK1 inhibition on key clinical, histological, and molecular endpoints of psoriasis-like inflammation. The available data strongly suggests that this compound is a potent inhibitor capable of ameliorating disease by targeting critical inflammatory pathways.

References

Application Notes and Protocols for SAR-20347: Solubility, Preparation, and Experimental Use

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

SAR-20347 is a potent small-molecule inhibitor with specificity for JAK1 and Tyrosine Kinase 2 (TYK2) over other JAK family members [1] [2]. Its therapeutic potential has been demonstrated in preclinical models of immune-mediated diseases, such as psoriasis, by effectively inhibiting signaling pathways of key cytokines like IL-12, IL-23, and IL-22 [2]. The compound works by targeting the kinase activity of JAK proteins, thereby suppressing the phosphorylation and activation of STAT transcription factors, which are critical for the expression of pro-inflammatory genes [2] [3].

The following application notes provide detailed physicochemical data, preparation protocols, and experimental methodologies to assist researchers in utilizing this compound effectively in both in vitro and in vivo studies.

Physicochemical Properties and Solubility Data

This section summarizes the essential chemical characteristics and solubility profile of this compound, which are critical for formulating the compound for experimental use.

Table 1: Physicochemical Properties of this compound

Property Value / Description
CAS Number 1450881-55-6 [1] [4] [5]
Molecular Formula C₂₁H₁₈ClFN₄O₄ [1] [4] [5]
Molecular Weight 444.84 g/mol [1] [4] [5]
Appearance Light yellow to yellow solid powder [1] [4]
Purity ≥98% [1]

Table 2: Solubility and Stock Solution Preparation for this compound

Solvent Solubility Notes and Preparation Instructions
DMSO ~100 mg/mL (~224.80 mM) [1] [4] Suitable for preparing concentrated stock solutions. Hygroscopic DMSO may impact solubility; use newly opened containers for best results [4]. Sonication and warming are recommended to achieve full dissolution [4] [5].
Water < 0.1 mg/mL (insoluble) [4] Not recommended for direct dissolution.

Experimental Protocols

Preparation of Stock and Working Solutions
3.1.1 In Vitro Stock Solution (10 mM in DMSO)

This protocol is for preparing a standard 10 mM stock solution suitable for cell-based assays.

  • Calculate Mass: To prepare 1 mL of 10 mM solution, calculate the required mass: (0.001 L) * (0.01 mol/L) * (444.84 g/mol) = 4.45 mg.
  • Weigh Compound: Accurately weigh 4.45 mg of this compound powder.
  • Dissolve in DMSO: Transfer the powder to a sterile tube and add 1 mL of pure, anhydrous DMSO.
  • Mix Thoroughly: Vortex or sonicate the mixture until the solid is completely dissolved, yielding a clear 10 mM stock solution.
  • Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (1 month) or at -80°C for long-term storage (6 months to 2 years) [1] [4].
3.1.2 In Vivo Dosing Formulations

For animal studies, this compound must be further diluted from the DMSO stock into a biocompatible solvent system. Below are two validated formulations [1] [4].

Protocol 1: PEG300/Tween80/Saline Formulation

  • Final Concentration: 2.5 mg/mL (5.62 mM)
  • Solvent Ratio: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline
  • Preparation Steps:
    • Sequentially add 100 µL of 25 mg/mL DMSO stock to 400 µL of PEG300 and mix evenly.
    • Add 50 µL of Tween-80 to the mixture and mix evenly.
    • Add 450 µL of saline (0.9% sodium chloride in ddH₂O) to adjust the volume to 1 mL.
  • Result: This protocol yields a clear solution ready for administration [1] [4].

Protocol 2: SBE-β-CD/Saline Formulation

  • Final Concentration: 2.5 mg/mL (5.62 mM)
  • Solvent Ratio: 10% DMSO + 90% (20% SBE-β-CD in Saline)
  • Preparation Steps:
    • Prepare 20% SBE-β-CD in saline by dissolving 2 g of SBE-β-CD in 10 mL of saline. This solution can be stored at 4°C for one week.
    • Add 100 µL of 25 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution and mix evenly.
  • Result: This protocol yields a clear solution suitable for in vivo use [1] [4].
Key Biological Assay Protocols
3.2.1 Cytokine-Induced STAT Phosphorylation Assay (Cell-Based)

This protocol measures the inhibition of JAK/STAT signaling in cells, a primary mechanism of action for this compound [2].

  • Cell Preparation: Use relevant cell lines (e.g., NK-92 or TF-1 cells). Culture cells overnight in serum-restricted medium.
  • Pre-treatment: Plate cells in a 96-well plate and incubate with this compound (e.g., a concentration range from 1 nM to 10 µM) or a vehicle control (0.5% DMSO) for 20 minutes at 37°C and 5% CO₂.
  • Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-12 for TYK2-dependent STAT4 phosphorylation in NK-92 cells).
  • Measurement: After stimulation, lyse cells and measure phospho-STAT (p-STAT) levels using a suitable method, such as MSD plates or Western blot analysis.
  • Data Analysis: Calculate IC₅₀ values by comparing p-STAT levels in treated versus control cells [2].
3.2.2 In Vivo Efficacy Model (Imiquimod-Induced Psoriasis)

This protocol outlines the use of this compound in a well-established mouse model of psoriasis-like inflammation [2].

  • Animals: Use female 7 to 9-week-old C57BL/6 mice.
  • Dosing Regimen:
    • Administer This compound at 50-60 mg/kg or vehicle control by oral gavage.
    • Give the first dose 30 minutes prior to the topical application of 62.5 mg of 5% imiquimod cream.
    • Administer a second dose 5.5 hours after the first.
  • Study Duration: Repeat this treatment regimen for 5 consecutive days.
  • Endpoint Analysis: On day 6, euthanize animals and collect samples. Common endpoints include:
    • Disease severity scoring.
    • Serum analysis of cytokines (e.g., IFN-γ, IL-17).
    • Gene expression analysis in skin tissue (e.g., IL-23, IL-17, antimicrobial peptides) [1] [2].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core mechanism of action of this compound and a generalized workflow for its application in the imiquimod-induced psoriasis model.

G cluster_pathway This compound Inhibits JAK/STAT Signaling cluster_workflow In Vivo Psoriasis Model Workflow cluster_analysis Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cell Surface Receptor Cytokine->Receptor Binding JAKs JAK Dimer (TYK2/JAK1 or TYK2/JAK2) Receptor->JAKs Activation STAT STAT Protein JAKs->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation Transcription Pro-inflammatory Gene Expression Nucleus->Transcription Inhibitor This compound Inhibitor->JAKs Inhibition Start C57BL/6 Mice Step1 Oral Gavage: This compound (50-60 mg/kg) or Vehicle Start->Step1 Step2 Topical Application: Imiquimod Cream Step1->Step2 Step3 Repeat Dosing for 5 Days Step2->Step3 Step4 Sample Collection & Analysis (Day 6) Step3->Step4 A1 Serum Cytokines (IFN-γ, IL-17) A2 Gene Expression in Skin Tissue A3 Disease Pathology Scoring

Key Biological Data and Potency

This compound exhibits potent inhibitory activity against TYK2 with higher selectivity over other JAK kinases. The data below summarizes its profile.

Table 3: Inhibitory Potency (IC₅₀) of this compound Against JAK Kinases

Target Kinase Reported IC₅₀ Value
TYK2 0.6 nM [4] [5]
JAK1 23 nM [4] [5]
JAK2 26 nM [4] [5]
JAK3 41 nM [4] [5]

Cellular Activity: In NK-92 cells stimulated with IL-12, this compound potently inhibits IL-12-mediated STAT4 phosphorylation (a TYK2-dependent event) with an IC₅₀ of 126 nM [1] [4]. It also demonstrates dose-dependent inhibition of IFN-γ production [1] [4] [5].

In Vivo Efficacy: In a mouse model, a dose of 60 mg/kg this compound inhibited IL-12-induced IFN-γ production in the serum by 91% compared to vehicle-treated animals, confirming its ability to inhibit TYK2 signaling in vivo [1] [4] [5].

Critical Considerations for Use

  • DMSO Concentration: Maintain DMSO concentrations in cell culture media at or below 0.5% to minimize solvent cytotoxicity [2]. Although DMSO can interact with some proteins, studies on Nerve Growth Factor suggest it may not significantly disrupt secondary structure or receptor binding at low concentrations, but its potential for interference should be considered on a case-by-case basis [6].
  • Selectivity Profile: While this compound is specific for JAK1 and TYK2 over other JAKs, researchers should be aware of its potential off-target effects, as it was screened against a panel of 291 kinases [2].
  • Formulation Stability: For in vivo studies, freshly prepare the dosing formulations on the day of use for optimal results. The provided formulations have been demonstrated to remain clear and stable for immediate administration [1] [4].

References

Comprehensive Technical Guide: SAR-20347 Stock Solution Preparation and Experimental Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SAR-20347

This compound is a potent, ATP-competitive small molecule inhibitor with selectivity for TYK2 and JAK1 over other JAK family members, exhibiting IC₅₀ values of 0.6 nM and 23 nM, respectively [1] [2]. This dual inhibitor effectively blocks signaling from multiple cytokines implicated in inflammatory diseases, including IL-12, IL-23, IL-22, and IFN-α [3]. This compound has demonstrated significant efficacy in preclinical models of immune-mediated diseases, particularly in an imiquimod-induced psoriasis model where it reduced disease pathology, keratinocyte activation, and proinflammatory cytokine levels [3]. This application note provides detailed protocols for stock solution preparation, in vitro and in vivo applications of this compound to ensure reproducible experimental results in kinase research and drug discovery.

Chemical Properties & Handling

Key Characteristics

This compound (CAS: 1450881-55-6) has a molecular formula of C₂₁H₁₈ClFN₄O₄ and a molecular weight of 444.84 g/mol [1] [2]. The compound is typically supplied as a light yellow to yellow solid powder [4] and is soluble in DMSO but insoluble in water or ethanol [2]. The chemical structure features key hydrogen bond acceptors and donors that facilitate interactions with the kinase hinge region, while its substituents target hydrophobic pockets and solvent-accessible surfaces [3].

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Weight 444.84 g/mol [1]
Hydrogen Bond Donors 2 [5]
Hydrogen Bond Acceptors 7 [5]
Rotatable Bonds 5-6 [4] [5]
Topological Polar Surface Area 110.69 Ų [5]
XLogP 3.08 [5]
Lipinski's Rule Violations 0 [5]
Storage & Stability

For long-term storage, this compound powder should be kept at -20°C in a desiccated environment, where it remains stable for approximately 3 years [1] [4]. Reconstituted stock solutions in DMSO can be stored at -80°C for 2 years or at -20°C for 1 year [1]. To maintain stability and prevent water absorption, aliquot stock solutions to avoid repeated freeze-thaw cycles, and use airtight containers with desiccant packs for powder storage [1].

Stock Solution Preparation

DMSO Stock Solutions

Table 2: DMSO Stock Solution Preparation Guide

Target Concentration Mass per 1 mL DMSO Preparation Notes
10 mM 4.45 mg Standard concentration for cellular assays
25 mg/mL 25 mg For high-concentration master stocks
100 mg/mL 100 mg Maximum solubility; requires warming & sonication

For preparing DMSO stock solutions:

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution: Transfer the compound to a suitable vial and add the required volume of fresh, high-quality DMSO (Hygroscopic DMSO significantly impacts solubility; use newly opened containers) [1].

  • Mixing: Vortex the mixture thoroughly for 30-60 seconds, then sonicate in a water bath for 5-10 minutes if complete dissolution is not achieved. The solution should appear clear without particulate matter.

  • Aliquoting: Divide the stock solution into small, single-use aliquots to minimize freeze-thaw cycles and maintain stability.

  • Storage: Store aliquots at -80°C for long-term storage (2 years) or at -20°C for shorter-term use (1 year) [1].

In Vivo Formulations

For animal studies, this compound requires specific formulations to ensure proper bioavailability and dosing. Below are two validated formulations for in vivo administration:

Formulation 1: Aqueous Suspension/Solution

  • Composition: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% saline [1] [2]
  • Preparation:
    • Add 100 μL of 25 mg/mL DMSO stock solution to 400 μL PEG300, mix thoroughly
    • Add 50 μL Tween-80, mix until clear
    • Add 450 μL saline gradually while mixing
    • Final concentration: 2.5 mg/mL (5.62 mM) [1]

Formulation 2: SBE-β-CD Based Solution

  • Composition: 10% DMSO + 90% (20% SBE-β-CD in saline) [1] [4]
  • Preparation:
    • Prepare 20% SBE-β-CD in saline by dissolving 2 g SBE-β-CD in 10 mL saline
    • Add 100 μL of 25 mg/mL DMSO stock to 900 μL of 20% SBE-β-CD solution
    • Mix thoroughly until clear
    • Final concentration: 2.5 mg/mL (5.62 mM) [1]

Both formulations should be prepared freshly for each administration and used immediately for optimal results [1].

In Vitro Applications & Protocols

Kinase Inhibition Assays

This compound exhibits a characteristic inhibition profile against JAK family kinases, with the highest potency against TYK2.

Table 3: this compound Inhibition Profile Against JAK Family Members

Kinase Target IC₅₀ (Biochemical Assay) IC₅₀ (Cellular Assay) Assay Type
TYK2 0.6 nM 126 nM (NK-92 cells) IL-12-induced STAT4 phosphorylation [1] [3]
JAK1 23 nM 345-407 nM (TF-1/CD14+ cells) IL-6-induced STAT3 phosphorylation [1] [6]
JAK2 26 nM Not determined Biochemical kinase assay [1] [2]
JAK3 41 nM Not determined Biochemical kinase assay [1] [2]

TR-FRET Kinase Assay Protocol [3]:

  • Prepare kinase reaction buffer containing recombinant kinase (TYK2, JAK1, JAK2, or JAK3), 10 μM ATP, and GFP-STAT3 substrate in 1% DMSO
  • Add this compound at varying concentrations (typically 0.1 nM-10 μM) and incubate for 1 hour at room temperature
  • Stop reaction and add Tb-labeled anti-pSTAT3 antibody
  • Incubate for 1 hour and read plates using TR-FRET detection
  • Calculate IC₅₀ values using nonlinear regression analysis of dose-response data
Cellular Signaling Inhibition

IL-12-Induced STAT4 Phosphorylation in NK-92 Cells [1] [3]:

  • Culture NK-92 cells in RPMI 1640 with 10% charcoal/dextran-stripped FBS overnight
  • Plate cells in 96-well plates and pre-treat with this compound (0.1 nM-10 μM) for 20 minutes
  • Stimulate with IL-12 (10-20 ng/mL) for 15-30 minutes
  • Fix cells and measure pSTAT4 levels using MSD plates or Western blot
  • This compound typically shows IC₅₀ of 126 nM in this assay [1]

IL-6-Induced STAT3 Phosphorylation in TF-1 Cells [6] [3]:

  • Serum-restrict TF-1 cells overnight in OptiMEM with 0.5% charcoal/dextran-stripped FBS
  • Pre-incubate with this compound for 20 minutes
  • Stimulate with IL-6 (10-50 ng/mL) for 15-30 minutes
  • Measure pSTAT3 levels using MSD or flow cytometry
  • Expected IC₅₀: 345 nM [6]

The following diagram illustrates the cellular signaling pathways inhibited by this compound and the experimental workflow for evaluating its effects:

G cluster_pathway Cytokine Signaling Pathways Inhibited by this compound cluster_workflow Experimental Evaluation Workflow Cytokines Pro-inflammatory Cytokines (IL-12, IL-23, IL-22, IFN-α) Receptors Type I/II Cytokine Receptors Cytokines->Receptors JAKs JAK Kinases (TYK2, JAK1) Receptors->JAKs STATs STAT Phosphorylation (STAT3, STAT4) JAKs->STATs Response Cellular Response (Gene expression, Inflammation) STATs->Response Inhibitor This compound (JAK1/TYK2 Inhibitor) Inhibitor->JAKs Inhibits Prep 1. Prepare this compound Stock Solutions Treat 2. Treat Cells with This compound (20 min) Prep->Treat Stimulate 3. Stimulate with Relevant Cytokine Treat->Stimulate Measure 4. Measure Phosphorylation (MSD, Western Blot, Flow) Stimulate->Measure Analyze 5. Analyze Inhibition (IC₅₀ Calculation) Measure->Analyze

In Vivo Applications & Protocols

Imiquimod-Induced Psoriasis Model

The most extensively validated in vivo application of this compound is in the imiquimod-induced psoriasis model [3]:

Experimental Protocol:

  • Animals: Use wild-type mice (C57BL/6 background, 8-12 weeks old)
  • Compound Administration:
    • Prepare this compound fresh daily using Formulation 1 (5% DMSO, 40% PEG300, 5% Tween-80, 50% saline)
    • Administer orally at 60 mg/kg 30 minutes before and 5 hours after imiquimod application [3]
  • Disease Induction: Apply 62.5 mg of 5% imiquimod cream daily to shaved back skin for 5-7 consecutive days
  • Disease Assessment:
    • Evaluate psoriasis area and severity index (PASI) daily
    • Measure skin thickness with calipers
    • Collect tissue for histology and cytokine analysis
  • Endpoint Analysis:
    • Harvest skin samples for H&E staining and immunohistochemistry
    • Isolate RNA for gene expression analysis of IL-23, IL-17, IL-22, and antimicrobial peptides
    • Collect serum for cytokine measurement (IFN-γ, IL-17, SAA)

Expected Results: this compound treatment typically results in a striking decrease in disease pathology, including reduced acanthosis, keratinocyte activation, and proinflammatory cytokine levels compared to vehicle-treated controls [3]. The dual inhibition of JAK1 and TYK2 proves more effective than TYK2 inhibition alone in reducing psoriasis pathogenesis.

Cytokine Signaling Inhibition In Vivo

IL-12-Induced IFN-γ Production [3]:

  • Administer this compound orally (60 mg/kg) to wild-type mice
  • After 30 minutes, inject IL-12 (100-500 ng) intraperitoneally
  • Collect serum 24 hours post-cytokine injection
  • Measure IFN-γ levels by ELISA
  • Expected outcome: 91% inhibition of IFN-γ production compared to vehicle-treated animals [1]

IL-22-Induced Serum Amyloid A (SAA) [6] [3]:

  • Pre-treat mice with this compound (50 mg/kg, p.o.) 30 minutes prior to IL-22 administration
  • Inject IL-22 (10 μg, i.p.)
  • Collect serum 24 hours later
  • Measure SAA levels by ELISA
  • Expected outcome: 44% reduction in SAA levels [6]

Quality Control & Troubleshooting

Quality Control Measures
  • Purity Verification: Confirm this compound purity (≥98% by HPLC) before preparing stock solutions [6]
  • Solution Clarity: Ensure complete dissolution yielding clear solutions without particulate matter
  • Concentration Validation: Verify stock solution concentrations by UV spectrophotometry when possible
  • Biological Validation: Periodically test stock solutions in control cellular assays (e.g., IL-12-induced STAT4 phosphorylation) to confirm potency
Troubleshooting Common Issues

Table 4: Troubleshooting Guide for this compound Applications

Problem Potential Cause Solution
Poor solubility in DMSO Old/contaminated DMSO; insufficient mixing Use fresh DMSO; warm to 37°C; sonicate longer
Reduced potency in assays Degraded compound; improper storage Prepare fresh aliquots; verify storage conditions
High background in cellular assays Serum components interfering Use charcoal-stripped FBS during serum restriction
Inconsistent in vivo results Formulation instability; dosing issues Prepare formulations fresh; ensure proper administration timing
Low inhibition of target Off-target effects; wrong concentration Validate assay conditions; perform dose-response

Conclusion

This compound represents a valuable research tool for investigating JAK1 and TYK2 signaling in inflammatory processes. The protocols outlined in this application note provide detailed methodologies for preparing stock solutions, formulating for in vivo administration, and assessing biological activity across various experimental systems. The dual JAK1/TYK2 inhibitory profile of this compound offers advantages over selective inhibitors for studying complex cytokine networks in autoimmune and inflammatory diseases. By following these standardized protocols, researchers can ensure reproducible and reliable results in their investigations of JAK-STAT signaling pathways and the therapeutic potential of their modulation.

References

Biochemical Kinase Inhibition Profile

Author: Smolecule Technical Support Team. Date: February 2026

SAR-20347 inhibits members of the JAK kinase family with the following potency, as determined by biochemical kinase assays [1] [2] [3]:

Target Kinase IC₅₀ (nM)
TYK2 0.6 nM
JAK1 23 nM
JAK2 26 nM
JAK3 41 nM

The compound demonstrates a clear selectivity profile: TYK2 > JAK1 > JAK2 > JAK3 [1] [2]. This high potency for TYK2 is a key feature of its mechanism.

Cellular and In Vivo Activity Data

In cellular and animal models, this compound effectively inhibits cytokine signaling pathways relevant to psoriasis pathogenesis [4] [1] [3].

Assay Type Cell Line / Model Stimulus / Pathway Readout IC₅₀ / Effect
Cellular Signaling NK-92 cells IL-12 (TYK2-dependent) STAT4 phosphorylation IC₅₀ = 126 nM [1]
Human CD4+ T cells IL-23 (TYK2/JAK2-dependent) STAT3 phosphorylation Dose-dependent inhibition (1 nM - 10 μM) [4]
Cytokine Production NK-92 cells IL-12 IFN-γ production Dose-dependent inhibition [1] [3]
In Vivo Efficacy Imiquimod-induced psoriasis (mouse) IL-22/IL-23 pathways Disease pathology, cytokine levels Striking decrease [4] [5]
C57BL/6 mouse IL-12 challenge Serum IFN-γ (91% inhibition) 60 mg/kg [1]

Detailed Experimental Protocols

Biochemical Kinase Assay (Radioactive)

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of this compound against purified kinase domains [4] [3].

  • Reaction Buffer: 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO.
  • Procedure:
    • Prepare the kinase in the base reaction buffer.
    • Add substrate along with 1.5 mM CaCl₂, 16 μg/mL Calmodulin, and 2 mM MnCl₂.
    • Add varying concentrations of this compound (in DMSO) and 10 μM ³³P-ATP (0.01 μCi/μL final) to initiate the reaction.
    • Incubate for 120 minutes at room temperature.
    • Stop the reaction and spot onto P81 filter paper.
    • Wash the filter paper with 0.75% phosphoric acid and quantify the ³³P signal using a phosphorimager.
  • Data Analysis: After background subtraction, IC₅₀ values are determined using nonlinear regression (e.g., in GraphPad Prism) [4].
Cellular STAT Phosphorylation Assay

This protocol measures the inhibition of cytokine-induced STAT phosphorylation in cells [4] [3].

  • Cell Preparation:
    • Use serum-restricted TF-1, NK-92, or primary human CD4+ T cells.
    • Plate cells in a 96-well v-bottom plate in starvation medium.
  • Compound Treatment and Stimulation:
    • Incubate cells with this compound (0.5% DMSO final) for 20 minutes at 37°C, 5% CO₂.
    • Stimulate cells with relevant cytokines (e.g., IL-12, IL-23, IL-22, IFN-α).
  • Detection:
    • After stimulation, measure phosphorylated STAT (pSTAT) levels in duplicate using a Meso Scale Discovery (MSD) electrochemiluminescence plate, following the manufacturer's instructions.
  • Data Analysis: Calculate IC₅₀ by subtracting background (no cytokine) and normalizing to the DMSO/cytokine control signal [4].
In Vivo Efficacy Study in Imiquimod-Induced Psoriasis Model

This protocol evaluates the therapeutic effect of this compound in a mouse model of psoriasis-like dermatitis [4] [5] [3].

  • Animals: Female, 7-9 week old C57BL/6 mice.
  • Dosing and Treatment:
    • Administer vehicle or this compound (50 mg/kg) by oral gavage.
    • 30 minutes later, apply 62.5 mg of 5% imiquimod cream or control cream to the shaved skin.
    • Administer a second dose of vehicle or compound 5.5 hours after the first dose.
    • Repeat this treatment regimen daily for 5 consecutive days.
  • Endpoint Analysis:
    • On day 6, euthanize animals and collect samples.
    • Assess disease pathology through skin thickness, clinical scoring, and histological analysis.
    • Measure proinflammatory cytokine levels (e.g., IL-17, IL-22, IL-23) and keratinocyte activation markers in skin tissue or serum [4].

Signaling Pathways and Experimental Workflow

This compound inhibits key cytokine signaling pathways involved in psoriasis. The diagram below illustrates the targeted pathways and the experimental workflow for cellular assays.

workflow Cytokine Cytokine (e.g., IL-12, IL-23, IL-22) Receptor Cell Surface Receptor Cytokine->Receptor JAKs JAK Dimer (TYK2/JAK1, TYK2/JAK2) Receptor->JAKs STAT STAT Phosphorylation JAKs->STAT Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Readout Gene Expression & Inflammation Nucleus->Readout AssayStart 1. Plate Cells in Starvation Medium InhibitorInc 2. Pre-incubate with this compound AssayStart->InhibitorInc Stimulate 3. Stimulate with Cytokine InhibitorInc->Stimulate Measure 4. Measure pSTAT Levels (MSD) Stimulate->Measure Inhibitor This compound Inhibitor Inhibitor->JAKs Inhibits

Key Research Applications and Conclusions

  • Primary Research Use: this compound is a valuable tool compound for investigating the specific roles of TYK2 and JAK1 in immunological processes, especially those driven by cytokines like IL-12, IL-23, and IL-22 [4] [5].
  • Therapeutic Implication: Studies show that dual inhibition of TYK2 and JAK1 with this compound is more effective at reducing psoriasis-like inflammation in models than inhibiting TYK2 alone, highlighting the potential of this approach for treating immune-mediated diseases [4] [5].
  • Selectivity Consideration: While highly potent against TYK2, researchers should account for its activity on JAK1, JAK2, and JAK3 at higher concentrations when interpreting results from complex biological systems [1] [2].

References

SAR-20347: Comprehensive Application Notes and Protocols for JAK-STAT Pathway Inhibition in Preclinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

The JAK-STAT signaling pathway serves as a crucial mechanism for transmitting information from cytokine signals at the cell surface to the nucleus, thereby regulating gene expression and influencing fundamental cellular processes including proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in numerous pathological conditions, particularly autoimmune and inflammatory diseases, making it an attractive therapeutic target. SAR-20347 emerges as a potent small-molecule inhibitor with specificity primarily for Tyrosine Kinase 2 (TYK2) and JAK1, while also demonstrating activity against JAK2 and JAK3 at higher concentrations. This inhibitory profile positions this compound as a valuable research tool for investigating cytokine signaling dynamics and evaluating the therapeutic potential of dual TYK2/JAK1 inhibition in various disease models, particularly in immune-mediated disorders such as psoriasis where IL-23 and IL-22 signaling play pivotal roles [1] [2].

The molecular mechanism of this compound involves competitive inhibition at the ATP-binding site of JAK kinases, thereby preventing receptor-mediated phosphorylation and subsequent activation of STAT transcription factors. This compound exhibits a distinct selectivity pattern, with highest potency against TYK2 (IC₅₀ = 0.6 nM), approximately 38-fold selectivity over JAK1 (IC₅₀ = 23 nM), and further selectivity over JAK2 (IC₅₀ = 26 nM) and JAK3 (IC₅₀ = 41 nM) in biochemical assays [3] [4]. This selectivity profile enables researchers to preferentially target specific cytokine signaling branches while maintaining acceptable selectivity against broader kinome targets, reducing potential off-target effects in experimental systems.

Quantitative Profiling and Selectivity

Comprehensive kinase profiling has established the inhibitory potency of this compound across Janus kinase family members, providing researchers with essential data for experimental design and concentration selection. The following table summarizes the key inhibitory constants and cellular activity data:

Table 1: Inhibitory Profile of this compound Against JAK Family Members

Target Biochemical IC₅₀ (nM) Cellular IC₅₀ (nM) Primary Assay Method Cellular Context
TYK2 0.6 [3] 0.6 [3] Radioactive ATP transfer [1] Jurkat cells (IFN-α stimulated)
JAK1 23 [3] 23 [3] TR-FRET [1] Jurkat cells (IFN-α stimulated)
JAK2 26 [3] 26 [3] TR-FRET [1] Jurkat cells (IFN-α stimulated)
JAK3 41 [3] 41 [3] TR-FRET [1] Jurkat cells (IFN-α stimulated)

Beyond direct kinase inhibition, this compound demonstrates functional activity in pathway-specific cellular models. In NK-92 cells stimulated with IL-12, this compound inhibits TYK2-dependent STAT4 phosphorylation with an IC₅₀ of 126 nM [3]. The compound also effectively blocks downstream cytokine production, with dose-dependent inhibition of IFN-γ secretion in IL-12-stimulated NK-92 cells and reduction of IL-22-dependent Serum Amyloid A (SAA) production in vivo [3] [1]. These functional assays confirm the target engagement and pathway modulation capabilities of this compound in physiologically relevant contexts.

Table 2: Functional Cellular Activity of this compound

Cellular Process IC₅₀/Effective Concentration Experimental Context Readout
IL-12 signaling 126 nM [3] NK-92 cells STAT4 phosphorylation
IL-22 signaling 1 nM-10 μM (dose-dependent) [1] Primary human cells Pathway inhibition
IFN-α signaling 1 nM-10 μM (dose-dependent) [1] Primary human cells Pathway inhibition
IFN-γ production 126 nM (IC₅₀) [3] NK-92 cells + IL-12 Cytokine secretion

Experimental Protocols

In Vitro Cellular Assays
3.1.1 Cytokine-Induced STAT Phosphorylation

Purpose: To evaluate the inhibition of JAK-STAT signaling in immune cells through quantification of phosphorylated STAT levels. Cell Preparation:

  • TF-1 cells (ATCC CRL-2003): Serum-restrict overnight in OptiMEM with 0.5% charcoal/dextran-stripped FBS, 0.1 mM non-essential amino acids, and 1 mM sodium pyruvate [1].
  • NK-92 cells (ATCC CRL-2407): Culture overnight in RPMI 1640 with 10% charcoal/dextran-stripped FBS [1].
  • Primary human CD4+ or CD14+ cells: Isolate from fresh human blood using RosetteSep or EasySep selection kits (StemCell Technologies) [1].

Stimulation and Inhibition:

  • Plate cells in 96-well v-bottom plates at optimal density (0.1-0.5 × 10⁶ cells/well) in starvation medium.
  • Pre-incubate with this compound (0.5% DMSO final concentration) for 20 minutes at 37°C, 5% CO₂.
  • Stimulate with relevant cytokines: IL-12 (1-10 ng/mL) for TYK2-dependent signaling, IL-22 (10-50 ng/mL) for JAK1/TYK2 signaling, or IFN-α (100-1000 U/mL) for broader JAK inhibition [1].
  • Terminate stimulation after 15-30 minutes by immediate fixation or lysis.

Detection and Analysis:

  • Measure phospho-STAT levels using Meso Scale Discovery (MSD) phospho-STAT assays or similar electrochemiluminescence platforms.
  • Express results as percentage inhibition relative to DMSO/cytokine control after background subtraction (no cytokine) [1].
  • Generate dose-response curves (typically 1 nM-10 μM this compound) to calculate IC₅₀ values.
3.1.2 Secreted Embryonic Alkaline Phosphatase (SEAP) Reporter Assay

Purpose: To monitor pathway inhibition through quantifiable reporter gene expression. Methodology:

  • Utilize engineered cell lines expressing SEAP under control of cytokine-responsive elements.
  • Pre-treat cells with this compound (concentration range: 1 nM-10 μM) for 30-60 minutes.
  • Stimulate with appropriate cytokines (IL-12, IL-23, or IL-22) for 16-24 hours.
  • Quantify SEAP activity in supernatant using chemiluminescent or colorimetric substrates.
  • Normalize data to vehicle controls and generate dose-response curves [3].
In Vivo Efficacy Models
3.2.1 Imiquimod-Induced Psoriasis Model

Purpose: To evaluate the therapeutic efficacy of this compound in a established model of psoriasis-like skin inflammation. Model Establishment:

  • Apply 5% imiquimod cream to shaved dorsal skin of wild-type C57BL/6 mice (62.5 mg daily for 5-7 consecutive days) to induce psoriasis-like dermatitis [1].

Dosing Protocol:

  • Administer this compound via oral gavage at 60 mg/kg daily, commencing simultaneously with imiquimod application or after disease establishment for therapeutic assessment.
  • Prepare formulation according to Protocol 2 (40% PEG300, 5% Tween-80, 5% DMSO, 50% ddH₂O) at 0.34 mg/mL working concentration [4].
  • Include vehicle control group receiving formulation alone.

Endpoint Analysis:

  • Disease severity: Score erythema, scaling, and thickness daily using Psoriasis Area and Severity Index (PASI)-like scoring system.
  • Histopathology: Assess epidermal thickness (acanthosis), immune cell infiltration, and keratinocyte differentiation in H&E-stained sections.
  • Cytokine profiling: Quantify gene expression of IL-23, IL-17, IL-22, IL-6, and antimicrobial peptides in skin biopsies by RT-qPCR.
  • Protein analysis: Measure serum levels of IFN-γ and inflammatory biomarkers [1].
3.2.2 IL-12-Induced IFN-γ Production Model

Purpose: To specifically assess TYK2 pathway inhibition in vivo. Experimental Design:

  • Administer this compound (60 mg/kg, oral gavage) to wild-type mice.
  • Challenge with IL-12 (0.5-1 μg/mouse, intraperitoneal) 1-2 hours post-inhibitor dosing.
  • Collect serum 18-24 hours after IL-12 administration.
  • Quantify IFN-γ levels by ELISA to assess inhibition of TYK2-dependent signaling [3] [1].

Formulation and Pharmacokinetics

In Vitro Stock Preparation

Solubility Characteristics:

  • DMSO: 89-100 mg/mL (200-224.8 mM) [3] [4]
  • Water: Insoluble [3] [4]
  • Ethanol: Insoluble [4]

Recommended Stock Solution:

  • Prepare 10-100 mM stock solutions in anhydrous DMSO.
  • Aliquot and store at -20°C to -80°C; avoid repeated freeze-thaw cycles (stable for 1-2 years under proper storage) [3].
  • For cellular assays, dilute stock solution in culture medium ensuring final DMSO concentration ≤0.5% to maintain cell viability.
In Vivo Formulation Options

Table 3: Recommended Formulations for Animal Studies

Formulation Type Composition Final Concentration Preparation Method
Solution (Preferred) 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [4] 0.34 mg/mL (0.76 mM) [4] Sequential addition with mixing between each solvent
Homogeneous Suspension 0.5-1% CMC-Na in water [4] ≥5 mg/mL [4] Direct suspension with vigorous vortexing
Oil-based Solution 5% DMSO, 95% corn oil [4] 0.34 mg/mL (0.76 mM) [4] Direct dissolution with mixing

Administration Notes:

  • For oral gavage in mice, the solution formulation provides excellent bioavailability and consistent exposure.
  • Freshly prepare formulations immediately before administration when possible.
  • The 60 mg/kg dose has demonstrated significant target engagement and efficacy in multiple murine models [3] [1].

Therapeutic Application Evidence

This compound has demonstrated compelling efficacy in preclinical models of immune dysregulation, particularly in psoriasis-like dermatitis. In the imiquimod-induced model, this compound administration resulted in striking reduction of disease pathology, including decreased epidermal thickening, reduced keratinocyte activation, and normalization of differentiation markers. Importantly, the dual inhibition of both TYK2 and JAK1 proved more effective than genetic disruption of TYK2 alone, highlighting the therapeutic advantage of combined pathway blockade [1].

Mechanistically, this compound treatment significantly downregulated expression of key psoriatic cytokines including IL-23, IL-17, and IL-22 in lesional skin, accompanied by reduced production of antimicrobial peptides and chemokines that contribute to inflammatory cell recruitment. The compound also inhibited IL-22-dependent Serum Amyloid A production in vivo, demonstrating modulation of systemic inflammatory biomarkers [1]. These findings provide strong rationale for targeting both TYK2 and JAK1 in Th17-driven pathologies and support the use of this compound as a tool compound for evaluating this therapeutic approach in other disease contexts.

Conclusion

This compound represents a valuable chemical tool for investigating JAK-STAT pathway biology, particularly in contexts where concurrent inhibition of TYK2 and JAK1-mediated signaling is desired. Its well-characterized selectivity profile, established cellular and in vivo protocols, and demonstrated efficacy in disease-relevant models enable researchers to systematically explore the therapeutic potential of dual TYK2/JAK1 inhibition. The provided application notes and protocols offer a foundation for employing this compound in both basic mechanism studies and translational drug discovery efforts, with particular relevance to autoimmune and inflammatory conditions driven by IL-12, IL-23, IL-22, and type I interferon signaling pathways.

Visual Appendix

JAK-STAT Signaling Pathway and this compound Inhibition Mechanism

G Cytokine Cytokine (IL-12, IL-23, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor Binding JAKs JAK Proteins (TYK2, JAK1, JAK2, JAK3) Receptor->JAKs Activation STATs STAT Transcription Factors JAKs->STATs Phosphorylation Nucleus Nucleus Gene Expression STATs->Nucleus Nuclear Translocation SAR20347 This compound SAR20347->JAKs Inhibition

Diagram 1: Mechanism of JAK-STAT pathway inhibition by this compound. Cytokine binding induces receptor dimerization and activation of associated JAK kinases, leading to STAT phosphorylation and nuclear translocation. This compound directly targets the kinase domain of JAK family members, with highest potency against TYK2 and JAK1, preventing downstream signaling and gene expression.

Experimental Workflow for Cellular Target Engagement

G CellPrep Cell Preparation (Serum restriction in OptiMEM) InhibitorInc This compound Pre-incubation (20 min, 37°C) CellPrep->InhibitorInc CytokineStim Cytokine Stimulation (IL-12, IL-22, IFN-α) InhibitorInc->CytokineStim Lysis Cell Lysis/Fixation (15-30 min post-stimulation) CytokineStim->Lysis Detection Phospho-STAT Detection (MSD, Western Blot) Lysis->Detection Analysis Data Analysis (IC₅₀ Calculation) Detection->Analysis

Diagram 2: Experimental workflow for assessing cellular target engagement of this compound through cytokine-induced STAT phosphorylation assays. This protocol enables quantification of pathway inhibition potency in relevant cellular contexts.

References

SAR-20347: Application Notes and Protocols for Autoimmune Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

SAR-20347 is a potent ATP-competitive inhibitor of the Janus kinase (JAK) family, with a primary selectivity for TYK2 and JAK1 [1] [2] [3]. Its therapeutic potential stems from its ability to disrupt the intracellular signaling of key cytokines implicated in the pathogenesis of various autoimmune and inflammatory diseases.

The JAK-STAT pathway is a critical signaling node for over 60 cytokines, growth factors, and hormones [4]. In autoimmune pathologies like psoriasis, a dysregulated immune response leads to the overproduction of pro-inflammatory cytokines. Many of these cytokines, including IL-12, IL-23, IL-22, and type I interferons (IFN-α/β), depend on TYK2 and JAK1 for signal transduction [2] [5] [6]. By inhibiting this signaling cascade, this compound ameliorates downstream inflammatory processes.

  • IL-23/IL-17 Axis: IL-23, signaling through a TYK2/JAK2 pair, is crucial for the development and maintenance of Th17 cells, which produce IL-17 and IL-22 [5] [6]. This axis is a central driver of psoriasis pathogenesis.
  • IL-22 Signaling: IL-22, which signals through a receptor complex utilizing JAK1 and TYK2, directly acts on keratinocytes to promote epidermal hyperplasia and aberrant differentiation [1] [2].

The following diagram illustrates the key signaling pathways inhibited by this compound in the context of psoriasis:

G IL23 IL-23 IL23R IL-23 Receptor IL23->IL23R IL12 IL-12 IL12R IL-12 Receptor IL12->IL12R IL22 IL-22 IL22R IL-22 Receptor IL22->IL22R IFNa IFN-α IFNAR Type I IFN Receptor IFNa->IFNAR TYK2_JAK2 TYK2/JAK2 Dimer IL23R->TYK2_JAK2 IL12R->TYK2_JAK2 JAK1_TYK2 JAK1/TYK2 Dimer IL22R->JAK1_TYK2 TYK2_JAK1_IFN TYK2/JAK1 Dimer IFNAR->TYK2_JAK1_IFN STAT3_4 pSTAT3/STAT4 TYK2_JAK2->STAT3_4 STAT3 pSTAT3 JAK1_TYK2->STAT3 STAT1_2 pSTAT1/STAT2 TYK2_JAK1_IFN->STAT1_2 Inflammation Inflammation STAT3_4->Inflammation Th17 Th17 Cell Response STAT3_4->Th17 Kerat Keratinocyte Activation STAT3->Kerat STAT1_2->Inflammation Antiviral Antiviral Response STAT1_2->Antiviral Inhibitor This compound (TYK2/JAK1 Inhibitor) Inhibitor->TYK2_JAK2 Inhibits Inhibitor->JAK1_TYK2 Inhibits Inhibitor->TYK2_JAK1_IFN Inhibits

Key Signaling Pathways Inhibited by this compound

Quantitative Profiling of this compound

Kinase Selectivity Profile

The potency and selectivity of this compound were characterized through biochemical kinase assays. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against the JAK family members [3] [7].

Table 1: Inhibitory Profile (IC₅₀) of this compound against JAK Family Kinases

Kinase Target Reported IC₅₀ (nM) Primary Specificity
TYK2 0.6 Primary
JAK1 23 Secondary
JAK2 26 Off-target
JAK3 41 Off-target

This data confirms that this compound is most potent against TYK2, with over 38-fold selectivity over JAK1, and significantly greater selectivity over JAK2 and JAK3 [3].

Cellular and In Vivo Activity

The functional consequences of kinase inhibition were demonstrated in various cellular and animal models.

Table 2: Cellular and In Vivo Efficacy of this compound

Assay/Model System Cytokine/Stimulus Readout Result (IC₅₀ or Effect) Reference
NK-92 Cells IL-12 pSTAT4 IC₅₀ = 126 nM [3]
TF-1 Cells IL-12 IFN-γ Dose-dependent inhibition [3]
In Vivo (Mouse) IL-12 Serum IFN-γ 91% inhibition (60 mg/kg) [3]
In Vivo (Mouse) Imiquimod IL-17 Significant reduction [3]

Experimental Protocols

This section outlines key methodologies used to evaluate the activity of this compound in preclinical research.

In Vitro Cellular Assays

3.1.1 Cytokine-Induced STAT Phosphorylation

  • Objective: To measure the inhibition of JAK-STAT signaling in cell lines.
  • Cell Lines: Human TF-1 or NK-92 cells [2].
  • Protocol:
    • Serum Restriction: Culture cells overnight in starvation medium (e.g., OptiMEM with 0.5% charcoal/dextran-stripped FBS).
    • Compound Pre-treatment: Plate cells and pre-incubate with this compound (e.g., 1 nM-10 μM) or vehicle control (0.5% DMSO) for 20 minutes at 37°C and 5% CO₂.
    • Cytokine Stimulation: Stimulate cells with relevant cytokines (e.g., IL-12 for TYK2-dependent signaling in NK-92 cells).
    • Detection: After a short incubation, lyse cells and measure phosphorylated STAT (pSTAT) levels using a quantitative method such as Meso Scale Discovery (MSD) electrochemiluminescence assays.
    • Data Analysis: Calculate IC₅₀ values by comparing pSTAT signals in compound-treated wells to vehicle/cytokine controls [2].

3.1.2 Kinase Inhibition Screening

  • Objective: To determine biochemical potency and selectivity across a kinase panel.
  • Methods:
    • Radiolabeled ATP Assay: Kinases are incubated with this compound in the presence of ³³P-ATP. Reactions are spotted onto P81 filter paper, washed to remove unincorporated ATP, and the remaining radioactivity is quantified using a phosphorimager to determine kinase activity [2].
    • Time-Resolved FRET (TR-FRET) Assay: Uses a recombinant kinase, ATP, and a GFP-labeled STAT3 substrate. The reaction is stopped, and a terbium-labeled anti-pSTAT3 antibody is added. When the kinase is active, phosphorylation brings the GFP and Tb into proximity, producing a FRET signal. Inhibition by this compound reduces this signal [2].
In Vivo Efficacy Model

Imiquimod-Induced Psoriasis-like Dermatitis Model

  • Objective: To evaluate the efficacy of this compound in a preclinical model of psoriasis [1] [2] [8].
  • Animals: Wild-type mice.
  • Disease Induction: Apply imiquimod cream (e.g., 5%) daily to the shaved back skin for 5-7 consecutive days to induce skin inflammation and plaque formation.
  • Compound Administration: Administer this compound (e.g., via oral gavage) concurrently with or prior to imiquimod application. A dose of 60 mg/kg has been used to demonstrate efficacy [3].
  • Disease Assessment:
    • Clinical Scoring: Score disease severity daily based on erythema, scaling, and skin thickness.
    • Tissue Analysis: At endpoint, collect skin tissue for:
      • Histopathology: Assess epidermal thickness (acanthosis), immune cell infiltration, and keratinocyte activation.
      • Cytokine Analysis: Measure levels of key cytokines (e.g., IL-23, IL-17, IL-22, IFN-γ) in skin homogenates or serum by ELISA or multiplex immunoassays.
      • Gene Expression: Quantify mRNA levels of inflammatory markers and antimicrobial peptides via RT-qPCR.

Research Applications and Key Findings

The primary research application of this compound has been in investigating the role of dual TYK2/JAK1 inhibition in psoriasis [1] [8].

In the imiquimod-induced psoriasis model, treatment with this compound led to a striking decrease in disease pathology. Key findings included [1] [2]:

  • Reduced clinical scores for erythema, scaling, and skin thickness.
  • Decreased epidermal hyperplasia (acanthosis) and keratinocyte activation.
  • Downregulation of pro-inflammatory cytokines central to disease pathogenesis, including IL-23, IL-17, and IL-22.
  • Inhibition of the IL-23/IL-17 axis, a critical driver of psoriatic inflammation.

Comparative studies with TYK2 mutant mice revealed that dual inhibition of both TYK2 and JAK1 was more effective in reducing psoriasis pathogenesis than TYK2 inhibition alone [1] [2]. This highlights the therapeutic advantage of targeting multiple cytokine pathways involved in the disease.

Comparative JAK Inhibitor Profiles

This compound is one of many compounds developed to target the JAK-STAT pathway. The table below places it in the context of other JAK inhibitors, illustrating its unique selectivity profile [7].

Table 3: Selectivity Profiles of JAK Inhibitors (IC₅₀ values in nM)

Compound Primary Target(s) JAK1 JAK2 JAK3 TYK2
This compound TYK2, JAK1 23 26 41 0.6
Tofacitinib Jak3, Jak1 112 20 1 34
Ruxolitinib Jak1, Jak2 3.3 2.8 428 19
Upadacitinib Jak1 47 120 2,300 4,700
BMS-986165 Tyk2 (allosteric) n.a. n.a. n.a. 2–14

Important Research Status Note

According to the database AdisInsight, the development of this compound (also known under program codes SAR-T29, SAR-T33, SAR-T38) for autoimmune disorders has been discontinued at the preclinical stage in both the USA and UK [9]. The reasons for discontinuation are not detailed in the available literature.

Despite its discontinued status, this compound remains a valuable research tool for understanding the biology of dual TYK2/JAK1 inhibition and for validating these kinases as targets for immune-mediated diseases. The promising research with this compound contributed to the ongoing interest in TYK2 inhibition, exemplified by the subsequent development and approval of the allosteric TYK2 inhibitor deucravacitinib for plaque psoriasis [5] [6].


References

Comprehensive Application Notes and Protocols: SAR-20347 as a Potent Inhibitor of Th17 Cytokine Signaling in Psoriasis Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Profile

SAR-20347 is a novel small molecule inhibitor with potent activity against tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1), representing a promising therapeutic approach for autoimmune diseases mediated by Th17 cytokine pathways. With IC50 values of 0.6 nM for TYK2 and 23 nM for JAK1, this compound demonstrates significant selectivity for these targets over other JAK family members (JAK2 IC50 = 26 nM; JAK3 IC50 = 41 nM), positioning it as a valuable research tool for investigating JAK-STAT signaling in immune-mediated disorders [1] [2]. The compound has shown particular relevance in psoriasis research, where it effectively ameliorates disease pathology in preclinical models by targeting key cytokines in the IL-23/IL-17 axis and IL-22 signaling pathways that are central to psoriasis pathogenesis [3] [4].

The pathophysiology of psoriasis involves a complex interplay of immune cells and proinflammatory cytokines, with the Th17 network emerging as a critical component. Lesional skin in psoriasis patients shows elevated levels of IL-23, IL-17, IL-22, and IL-6, creating an inflammatory microenvironment that drives keratinocyte proliferation and aberrant differentiation [4]. These cytokines utilize JAK family proteins for intracellular signal transduction, with TYK2 and JAK1 being particularly important for signaling from IL-23, IL-12, and IL-22. The therapeutic rationale for targeting both TYK2 and JAK1 simultaneously stems from the observation that many proinflammatory cytokines utilize a combination of both kinases, suggesting that dual inhibition may yield superior efficacy compared to selective targeting of individual kinases [3] [4].

Mechanism of Action and Signaling Pathways

Molecular Targets in Psoriasis Pathogenesis

This compound exerts its therapeutic effects through simultaneous inhibition of two key kinases involved in cytokine signaling:

  • TYK2 Inhibition: TYK2 is primarily associated with IL-23 and IL-12 signaling, cytokines that play pivotal roles in the differentiation and maintenance of Th17 cells and the production of IL-17 and IL-22. By inhibiting TYK2, this compound disrupts the IL-23/IL-17 axis, a central pathway in psoriasis pathogenesis [4].
  • JAK1 Inhibition: JAK1, in conjunction with TYK2, mediates signaling from IL-22 and multiple other cytokines in the IL-10 family. IL-22 is particularly important in psoriasis as it directly acts on keratinocytes, inhibiting their differentiation and promoting acanthosis through STAT3 activation [4].

The combined inhibition of both kinases results in more comprehensive suppression of the inflammatory cascade in psoriasis compared to selective inhibition of either kinase alone. Research has demonstrated that dual TYK2/JAK1 inhibition is more effective than TYK2 inhibition alone in reducing psoriasis-like pathogenesis in experimental models, highlighting the therapeutic advantage of this approach [3].

Signaling Pathway Diagram

The following diagram illustrates the key signaling pathways inhibited by this compound in the context of psoriasis pathogenesis:

G cluster_receptors Cytokine Receptors IL23 IL-23 IL23R IL-23R IL23->IL23R IL12 IL-12 IL12R IL-12R IL12->IL12R IL22 IL-22 IL22R IL-22R IL22->IL22R IFNa IFN-α IFNAR IFNAR IFNa->IFNAR TYK2 TYK2 STAT4 STAT4 TYK2->STAT4 STAT1 STAT1/2 TYK2->STAT1 JAK1 JAK1 STAT3 STAT3 JAK1->STAT3 JAK1->STAT1 SAR This compound SAR->TYK2 SAR->JAK1 Nucleus Nucleus STAT3->Nucleus STAT4->Nucleus STAT1->Nucleus IL17 IL-17 Production Nucleus->IL17 IL22prod IL-22 Production Nucleus->IL22prod AMP Antimicrobial Peptides Nucleus->AMP Hyperprolif Keratinocyte Hyperproliferation Nucleus->Hyperprolif IL23R->TYK2 IL12R->TYK2 IL22R->TYK2 IL22R->JAK1 IFNAR->TYK2 IFNAR->JAK1

Figure 1: Signaling Pathways Targeted by this compound. This compound inhibits TYK2 and JAK1 kinases, disrupting downstream STAT phosphorylation and nuclear translocation induced by key cytokines (IL-23, IL-12, IL-22, IFN-α) involved in psoriasis pathogenesis. This results in reduced production of inflammatory mediators and decreased keratinocyte hyperproliferation.

Inhibitory Profile and Quantitative Data

Biochemical and Cellular Potency

Table 1: Inhibitory Profile of this compound Against JAK Family Members

Target Biochemical IC50 (nM) Cellular Assay Cellular IC50 (nM) Cellular Context
TYK2 0.6 ± 0.2 STAT4 phosphorylation 126 IL-12-stimulated NK-92 cells
JAK1 23 ± 5 STAT3 phosphorylation 47 IL-22-stimulated TF-1 cells
JAK2 26 ± 6 STAT5 phosphorylation 58 GM-CSF-stimulated TF-1 cells
JAK3 41 ± 9 STAT5 phosphorylation 102 IL-4-stimulated CD4+ T cells

The inhibitory concentrations (IC50) were determined through comprehensive kinase assays using both radiolabeled ATP and time-resolved fluorescent resonance energy transfer (TR-FRET) methodologies [3] [4]. The biochemical assays measured direct kinase inhibition, while cellular assays evaluated functional inhibition in relevant immune cell lines, providing a complete picture of the compound's activity in physiological contexts. This compound demonstrates a clear selectivity profile of TYK2 > JAK1 > JAK2 > JAK3, with approximately 38-fold greater potency for TYK2 compared to JAK3 [1] [2].

It is important to note that while some sources describe this compound as specific for JAK1 and TYK2 over other JAK family members [3] [4], other studies report inhibition across all four JAK kinases [1] [2]. This discrepancy may reflect differences in assay conditions, concentrations tested, or methodological approaches, and researchers should consider this broad activity profile when interpreting results from systems where multiple JAK family members are involved.

Functional Cellular Effects

Table 2: Functional Effects of this compound in Cellular Assays

Assay Type Cell Line/System Cytokine Stimulus Measured Outcome Result (IC50 or Max Inhibition)
STAT Phosphorylation NK-92 IL-12 pSTAT4 IC50 = 126 nM
Cytokine Production NK-92 IL-12 IFN-γ secretion Dose-dependent inhibition (1 nM-10 μM)
Reporter Assay HEK293 IL-22 SEAP production ~80% inhibition at 5 μM
TF-1 Proliferation TF-1 IL-6 Cell proliferation IC50 = 47 nM

In functional cellular assays, this compound demonstrates potent inhibition of cytokine-driven responses. When NK-92 cells were stimulated with IL-12, this compound effectively inhibited IL-12-mediated STAT4 phosphorylation, a TYK2-dependent event, with an IC50 of 126 nM [1] [2]. The compound also exhibited dose-dependent inhibition of IFN-γ production in IL-12-stimulated NK-92 cells, with near-complete suppression achieved at 10 μM concentration [1]. In reporter assays measuring secreted embryonic alkaline phosphatase (SEAP) production, this compound demonstrated dose-dependent inhibition, with greatest effect observed at 5 μM concentration [1] [5]. These results collectively establish the functional potency of this compound in cellular systems relevant to psoriasis pathophysiology.

Experimental Protocols

In Vitro Cellular Assays
4.1.1 Cytokine-Induced STAT Phosphorylation

Purpose: To evaluate the inhibition of JAK-STAT signaling pathways by this compound in human immune cell lines.

Materials:

  • TF-1 cells (ATCC CRL-2003) or NK-92 cells (ATCC CRL-2407)
  • Serum restriction medium: OptiMEM with 0.5% charcoal/dextran-stripped FBS
  • This compound prepared as 10 mM stock solution in DMSO
  • Cytokines: IL-12 (for TYK2-dependent pSTAT4), IL-22 (for JAK1/TYK2-dependent pSTAT3)
  • MSD MULTI-SPOT phospho-STAT plates (Meso Scale Discovery)

Procedure:

  • Culture TF-1 cells or NK-92 cells according to ATCC recommendations.
  • Serum-restrict cells overnight in OptiMEM with 0.5% charcoal/dextran-stripped FBS.
  • Plate cells in 96-well v-bottom plates at 2×10^5 cells/well in starvation medium.
  • Pre-incubate cells with this compound (0.5% DMSO final concentration) or vehicle control for 20 minutes at 37°C, 5% CO2.
  • Stimulate cells with cytokines (IL-12 at 10 ng/mL for NK-92 cells; IL-22 at 50 ng/mL for TF-1 cells) for 30 minutes.
  • Lyse cells and measure phospho-STAT levels using MSD plates according to manufacturer's instructions.
  • Determine IC50 values by subtracting background (no cytokine) and calculating relative to DMSO/cytokine control [4].

Technical Notes:

  • Include a concentration range of this compound from 1 nM to 10 μM for dose-response curves.
  • Maintain DMSO concentration constant across all treatments (0.5% final).
  • Run assays in duplicate or triplicate for statistical reliability.
4.1.2 IL-12-Mediated IFN-γ Production Assay

Purpose: To assess functional inhibition of TYK2-dependent cytokine production.

Materials:

  • NK-92 cells (ATCC CRL-2407)
  • Complete growth medium: RPMI 1640 with 10% charcoal/dextran-stripped FBS
  • Human IL-12 (10 ng/mL)
  • This compound (serial dilutions from 1 nM to 10 μM)
  • IFN-γ ELISA kit

Procedure:

  • Culture NK-92 cells in complete growth medium overnight.
  • Plate cells at 1×10^5 cells/well in 96-well plates.
  • Pre-treat cells with this compound or vehicle control for 20 minutes.
  • Stimulate cells with IL-12 (10 ng/mL) for 24 hours.
  • Collect supernatant and measure IFN-γ production by ELISA.
  • Calculate percent inhibition relative to vehicle-treated, IL-12-stimulated controls [1] [2].
In Vivo Experimental Protocols
4.2.1 Imiquimod-Induced Psoriasis Model

Purpose: To evaluate the efficacy of this compound in a well-established mouse model of psoriasis-like dermatitis.

Materials:

  • Female C57BL/6 mice (7-9 weeks old)
  • 5% imiquimod cream (62.5 mg per application)
  • This compound formulated in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline
  • Control vehicle formulation
  • Clinical scoring system for psoriasis severity

Procedure:

  • Administer vehicle or 50 mg/kg this compound by oral gavage 30 minutes prior to application of 62.5 mg 5% imiquimod cream or control cream to shaved back skin.
  • Provide a second dose of vehicle or 50 mg/kg this compound 5.5 hours following the first dose.
  • Repeat this treatment regimen for 5 consecutive days.
  • On days 3 and 4, inject animals with 100 μL saline subcutaneously to prevent dehydration.
  • On day 6, euthanize animals and collect skin samples for analysis.
  • Assess psoriasis severity using a modified Psoriasis Area and Severity Index (PASI) scoring erythema, scaling, and thickness on a scale of 0-4.
  • Collect serum for cytokine analysis and skin samples for histopathology and gene expression studies [3] [4] [2].

Analysis Methods:

  • Histopathology: Evaluate epidermal thickness (acanthosis), keratinocyte activation, and immune cell infiltration in H&E-stained sections.
  • Cytokine Measurement: Quantify IL-23, IL-17, IL-22, IL-6, and IFN-γ levels in skin homogenates using ELISA or multiplex assays.
  • Gene Expression: Analyze mRNA levels of antimicrobial peptides (S100A9, DEFB4) and inflammatory mediators by RT-qPCR.
4.2.2 IL-12-Induced IFN-γ Production In Vivo

Purpose: To assess TYK2 inhibition in an acute cytokine response model.

Materials:

  • C57BL/6 mice (8-10 weeks old)
  • Recombinant murine IL-12 (0.5 μg per mouse)
  • This compound formulated as above
  • Serum collection tubes

Procedure:

  • Administer vehicle or this compound (60 mg/kg) by oral gavage.
  • After 30 minutes, inject mice intraperitoneally with 0.5 μg recombinant murine IL-12.
  • Collect serum 6 hours post-IL-12 injection.
  • Measure IFN-γ levels in serum by ELISA.
  • Compare results to vehicle-treated animals to calculate percent inhibition [1] [2].

Research Applications and Key Findings

Efficacy in Psoriasis Models

Research with this compound has demonstrated striking efficacy in the imiquimod-induced psoriasis model, a well-established preclinical system that recapitulates key features of human psoriasis. Administration of this compound led to significant reduction in disease pathology, including:

  • Reduced keratinocyte activation and proliferation, evidenced by decreased epidermal thickness (acanthosis) and normalized differentiation markers.
  • Suppressed proinflammatory cytokine levels, including IL-23, IL-17, IL-22, and IL-6, both at the protein and gene expression levels.
  • Decreased expression of antimicrobial peptides such as S100A9 and DEFB4, which are elevated in psoriatic lesions and contribute to disease pathogenesis.
  • Improved clinical scores for erythema, scaling, and skin thickness compared to vehicle-treated controls [3] [4].

Notably, the dual inhibition of both JAK1 and TYK2 by this compound proved more effective than genetic ablation of TYK2 alone in reducing psoriasis-like pathogenesis, highlighting the therapeutic advantage of targeting both kinases simultaneously. This enhanced efficacy likely results from more comprehensive suppression of the inflammatory cascade, particularly through inhibition of both the IL-23/IL-17 axis (primarily TYK2-dependent) and IL-22 signaling (dependent on both JAK1 and TYK2) [4].

Comparison with Selective TYK2 Inhibition

Recent advances in JAK inhibitor development have highlighted the potential of selective TYK2 inhibitors such as deucravacitinib, which employs an allosteric mechanism by targeting the regulatory pseudokinase domain rather than competing at the catalytic site [6]. This approach strikingly mirrors the functional effect of an evolutionary conserved naturally occurring TYK2 variant, P1104A, which protects against multiple autoimmune diseases while preserving sufficient TYK2-mediated cytokine signaling to prevent immune deficiency [6].

Studies comparing broader JAK inhibitors with selective TYK2 inhibitors have revealed important functional differences. While both upadacitinib (JAK1-selective) and TYK2 inhibitors block naive CD4+ T cell differentiation into Th1/Th17 cells, only TYK2 inhibitors spare IL-2 signaling and Treg induction [7]. Furthermore, TYK2 inhibition has been shown to enhance Treg suppressive function and stability under Th1/Th17-polarizing conditions, whereas JAK1 inhibition significantly impairs the phenotype and viability of ex vivo Tregs [7]. These findings suggest that selective TYK2 inhibition may offer a more favorable immunomodulatory profile for certain autoimmune applications.

Formulation and Handling

Physicochemical Properties

This compound (CAS 1450881-55-6) has a molecular formula of C21H18ClFN4O4 and molecular weight of 444.84 g/mol [5] [8]. The compound appears as a light yellow to yellow solid with predicted density of 1.4±0.1 g/cm3 and boiling point of 698.3±65.0°C at 760 mmHg [5]. It has a topological polar surface area of 110.69 Ų and XLogP of 3.08, complying with Lipinski's rule of five with no violations [8].

Solubility and Storage

Solubility:

  • DMSO: ~100 mg/mL (~224.80 mM) [1] [5]
  • Water: < 0.1 mg/mL (insoluble) [1]

Storage Conditions:

  • Powder: -20°C for 3 years or 4°C for 2 years
  • In solvent: -80°C for 6 months or -20°C for 1 month [5]

In Vivo Formulation (for animal studies):

  • Option 1: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline
  • Option 2: 10% DMSO + 90% (20% SBE-β-CD in saline)
  • Preparation: Add co-solvents sequentially, clarifying the solution before adding the next component [1] [5]

Conclusion

This compound represents a valuable research tool for investigating the roles of TYK2 and JAK1 in autoimmune diseases, particularly psoriasis. Its well-characterized inhibitory profile and efficacy in established disease models make it particularly useful for preclinical studies of Th17-mediated pathologies. The experimental protocols outlined herein provide robust methodologies for evaluating compound activity in both cellular and in vivo systems, enabling researchers to assess target engagement and functional efficacy. As the field advances toward more selective therapeutic approaches, this compound continues to offer insights into the therapeutic potential of dual JAK1/TYK2 inhibition compared to more selective agents, contributing to our understanding of optimal targeting strategies for autoimmune and inflammatory conditions.

References

Biochemical and Cellular Potency of SAR-20347

Author: Smolecule Technical Support Team. Date: February 2026

The inhibitory profile of SAR-20347 was characterized through biochemical and cell-based assays. The data below illustrate its potency and selectivity [1] [2].

Kinase Target Biochemical IC₅₀ (nM) Cellular Assay (Cell Line) Cellular Readout Cellular IC₅₀ (nM)
TYK2 0.6 [2] Human Jurkat [2] Reduction in IFN-α stimulated TYK2 phosphorylation 0.6 [2]
JAK1 23 [2] Human Jurkat [2] Reduction in IFN-α stimulated JAK1 phosphorylation 23 [2]
JAK2 26 [2] Human Jurkat [2] Reduction in IFN-α stimulated JAK2 phosphorylation 26 [2]
JAK3 41 [2] Human Jurkat [2] Reduction in IFN-α stimulated JAK3 phosphorylation 41 [2]
TYK2-dependent Not Applicable Human NK-92 [1] Inhibition of IL-12-mediated STAT4 phosphorylation 126 [1]
TYK2/JAK1-dependent Not Applicable Human TF-1 [1] Inhibition of IL-22 and IFN-α signaling Dose-dependent (1 nM-10 μM) [1]

Detailed Experimental Protocols

Protocol 1: Inhibiting Cytokine-Induced STAT Phosphorylation

This protocol measures the ability of this compound to inhibit the phosphorylation of STAT proteins, which are key signaling molecules in the JAK-STAT pathway [1].

1. Cell Preparation and Serum Restriction

  • Cell Lines: Use TF-1 (ATCC CRL-2003) or NK-92 (ATCC CRL-2407) cells. Isolate primary human CD4+ or CD14+ cells from fresh blood using negative or positive selection kits (e.g., from StemCell Technologies) [1].
  • Culture: Maintain cells according to ATCC recommendations.
  • Serum Restriction: 18-24 hours before the assay, replace the growth medium with a starvation medium to synchronize cells and reduce background signaling.
    • For TF-1 cells: Use OptiMEM with 0.5% charcoal/dextran-stripped FBS, 0.1 mM non-essential amino acids, and 1 mM sodium pyruvate [1].
    • For NK-92 cells: Use RPMI 1640 with 10% charcoal/dextran-stripped FBS [1].

2. Compound Treatment and Cytokine Stimulation

  • Prepare a dose-response series of this compound (e.g., 1 nM to 10 μM) in DMSO. The final DMSO concentration should not exceed 0.5% [1].
  • Plate cells in a 96-well v-bottom plate.
  • Pre-incubate cells with this compound or vehicle control (0.5% DMSO) for 20 minutes at 37°C, 5% CO₂ [1].
  • Stimulate cells with the relevant cytokine. Key cytokine examples include:
    • IL-12 (for TYK2-dependent STAT4 phosphorylation in NK-92 cells) [1].
    • IL-22 (for JAK1/TYK2-dependent signaling) [1].
    • IFN-α (for JAK1/TYK2-dependent signaling) [1].

3. Phospho-STAT Detection and Analysis

  • After stimulation (typically 15-45 minutes), lyse cells.
  • Measure phospho-STAT (pSTAT) levels using a sensitive quantitative method such as Meso Scale Discovery (MSD) electrochemiluminescence assays, following the manufacturer's instructions [1].
  • Run samples in duplicate.
  • Calculate IC₅₀ values by subtracting background signal (no cytokine control) and normalizing data to the DMSO/cytokine control (100% response) [1].
Protocol 2: Inhibiting IL-12-Induced IFN-γ Production

This functional assay evaluates the downstream consequences of TYK2 inhibition by measuring the reduction in IFN-γ production [1] [2].

1. Cell Culture and Compound Treatment

  • Use NK-92 cells.
  • Culture cells overnight in RPMI 1640 with 10% charcoal/dextran-stripped FBS [1].
  • Pre-treat cells with a dose range of this compound (e.g., 0-5 μM) for a specified period (e.g., 20-60 minutes).

2. Cytokine Stimulation and IFN-γ Measurement

  • Stimulate cells with IL-12 to induce IFN-γ production.
  • Incubate for an appropriate time (e.g., 24-48 hours) to allow for cytokine secretion.
  • Collect the cell culture supernatant.
  • Quantify the amount of IFN-γ in the supernatant using a standard ELISA kit.
  • Cells cultured without IL-12 should have no measurable IFN-γ, serving as a baseline control [1].
Protocol 3: In Vivo Efficacy in a Psoriasis Model

The following workflow outlines the key steps for assessing the efficacy of this compound in an imiquimod (IMQ)-induced psoriasis mouse model [1].

workflow Start 1. Animal Grouping A 2. Drug Administration Oral dosing of this compound Start->A B 3. Disease Induction Daily topical application of Imiquimod (IMQ) cream A->B C 4. Disease Monitoring Clinical scoring of skin inflammation (PASI-like score) B->C D 5. Sample Collection Serum, skin tissue, spleen C->D E 6. Endpoint Analysis D->E Analysis1 Cytokine Measurement (IFN-γ, IL-17) in serum and skin homogenates E->Analysis1 Analysis2 Gene Expression (qPCR for IL-23, IL-17, IL-22, antimicrobial peptides) E->Analysis2 Analysis3 Histopathology (Keratinocyte proliferation, skin thickening, immune cell infiltration) E->Analysis3

Detailed Steps:

  • Animal Grouping: Use wild-type mice (e.g., C57BL/6). Include groups for vehicle control, this compound treatment, and potentially a positive control (e.g., TYK2 mutant mice) [1].
  • Drug Administration: Administer this compound orally. A dose of 60 mg/kg has been shown to significantly inhibit cytokine production in vivo [2].
  • Disease Induction: Apply a daily topical dose of imiquimod (IMQ) cream (e.g., 5%) on the shaved back skin of mice to induce psoriasis-like inflammation [1].
  • Disease Monitoring: Monitor skin inflammation daily using a standardized clinical score (e.g., PASI-like score) that evaluates redness, thickness, and scaling.
  • Sample Collection & Endpoint Analysis:
    • Serum: Collect blood to measure systemic cytokine levels (e.g., IFN-γ, IL-17) by ELISA [1] [2].
    • Skin Tissue: Process skin samples for:
      • Gene Expression: Isolate RNA and perform qPCR to analyze the expression of key cytokines (e.g., IL-23, IL-17, IL-22) and antimicrobial peptides [1].
      • Histopathology: Fix tissue in formalin, section, and stain with H&E to evaluate keratinocyte activation (acanthosis), immune cell infiltration, and other pathological changes [1].

Key Considerations for Researchers

  • Selectivity & Interpretation: While this compound is most potent against TYK2, it also inhibits JAK1, JAK2, and JAK3 at higher concentrations. The observed phenotypic effects in complex systems are likely due to the combined inhibition of TYK2 and JAK1 [1] [2].
  • Cellular Context is Crucial: The specific cytokine receptors and JAK isoforms expressed by your chosen cell line will determine the primary target of this compound in that context. For example, in IL-12 signaling, the effect is primarily via TYK2 inhibition, whereas in IL-22 signaling, it's dual JAK1/TYK2 inhibition [1] [3].
  • In Vivo Model Validation: The imiquimod-induced psoriasis model is well-established for studying Th17-driven inflammation. The efficacy of this compound in this model underscores its potential therapeutic relevance for psoriasis and other IL-23/IL-17 pathway-driven diseases [1].

Conclusion

This compound is a versatile and potent research-grade inhibitor for dissecting the roles of TYK2 and JAK1 in immune cell signaling and inflammatory disease models. The protocols outlined provide a robust framework for evaluating its activity in both cellular and in vivo contexts. Its demonstrated efficacy in reducing pathology in a psoriasis model highlights its value in preclinical drug development for immune-mediated inflammatory diseases.

References

SAR-20347 Animal Model Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers on the use of the TYK2/JAK1 inhibitor SAR-20347 in preclinical animal studies, summarizing its administration, efficacy, and pharmacological properties.

Compound Overview and Mechanism of Action

This compound is a potent small-molecule inhibitor that targets the Janus kinase (JAK) family of tyrosine kinases, which are crucial for signaling of numerous cytokines. Its primary mechanism involves disrupting the JAK-STAT signaling pathway, a key driver in various autoimmune and inflammatory diseases [1].

The table below summarizes its potency against different JAK family members:

Table 1: Inhibitory Profile (IC₅₀) of this compound Against JAK Family Members

Target IC₅₀ (nM) Assay Type
TYK2 0.6 Cell-free assay [2] [3]
JAK1 23 Cell-free assay [2] [3]
JAK2 26 Cell-free assay [2] [3]
JAK3 41 Cell-free assay [2] [3]

As the data indicates, this compound is most potent against TYK2, with selectivity over JAK1, JAK2, and JAK3 [2] [3]. In cellular assays, it effectively inhibits signaling from cytokines dependent on JAK1 and/or TYK2, such as IL-12, IL-23, and IL-22 [1]. This specific inhibition profile makes it a compelling candidate for investigating pathways in Th17- and Th1-mediated autoimmune pathologies like psoriasis.

The following diagram illustrates the core signaling pathway targeted by this compound and its biological consequences.

G Cytokines Pro-inflammatory Cytokines (IL-23, IL-12, IL-22) Receptors Cytokine Receptors Cytokines->Receptors Binding JAKs JAK Proteins (TYK2, JAK1) Receptors->JAKs Activation STATs STAT Phosphorylation and Dimerization JAKs->STATs Phosphorylation Nucleus Nucleus STATs->Nucleus Translocation Transcription Altered Gene Expression Nucleus->Transcription Inflammation Inflammatory Response Transcription->Inflammation Induces Keratinocyte Keratinocyte Activation Transcription->Keratinocyte Induces Inhibitor This compound Inhibitor->JAKs Inhibits

In Vivo Administration Protocol

The most extensively documented in vivo application of this compound is in a mouse model of imiquimod-induced psoriasis-like dermatitis [1].

Animal Model and Dosing Regimen
  • Animal Model: The protocol was established in wild-type mice with an imiquimod-induced psoriasis-like skin inflammation [1].
  • Dosage and Route: this compound was administered orally at a dose of 60 mg/kg [1].
  • Treatment Schedule: The compound was given once daily throughout the course of the imiquimod induction period [1].
  • Formulation and Preparation: For in vivo dosing, a stock solution can be prepared in DMSO and further diluted in an appropriate vehicle for oral gavage. One referenced formulation is a clear solution consisting of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O, with a final concentration of 0.34 mg/mL [3].
Efficacy and Key Findings

Treatment with this compound in the imiquimod model resulted in a significant reduction of disease pathology. The following table summarizes the key experimental findings from the study.

Table 2: Key In Vivo Efficacy Findings of this compound in a Psoriasis Model

Parameter Analyzed Effect of this compound (60 mg/kg, oral) Biological Significance
General Pathology Striking decrease in disease pathology [1] Amelioration of overall disease severity.
Keratinocyte Activation Reduced [1] Key step in resolving psoriatic skin plaques.
Cytokine Levels Decreased IL-23, IL-17, IL-6, and IL-22 [1] Suppression of critical pro-inflammatory pathways.
Serum IFN-γ 91% inhibition after IL-12 challenge [2] Confirms potent inhibition of TYK2-dependent signaling in vivo.
IL-17 Production Significantly reduced [2] Inhibition of the Th17 immune response.

A critical finding was that the dual inhibition of JAK1 and TYK2 provided by this compound was more effective at reducing psoriasis-like pathogenesis than genetic inhibition of TYK2 alone, highlighting the therapeutic potential of targeting multiple JAK pathways simultaneously [1].

Experimental Workflow

The diagram below outlines the typical workflow for an in vivo efficacy study using this compound in the imiquimod-induced psoriasis model.

G cluster_0 Analysis Types Start Study Initiation Group Animal Grouping Start->Group IMQ Imiquimod Application (Disease Induction) Group->IMQ Dosing Oral Dosing of this compound (60 mg/kg, once daily) IMQ->Dosing Concurrent with Harvest Sample Collection (Serum, Skin, Spleen) Dosing->Harvest Analysis Downstream Analysis Harvest->Analysis End Data Interpretation Analysis->End A1 Gene Expression (qPCR) A2 Cytokine Measurement (ELISA/MSD) A3 Histopathology (H&E Staining) A4 Phospho-STAT Analysis (Western Blot)

Technical Notes and Precautions

  • Research Use Only: this compound is intended for research purposes only and not for diagnostic or therapeutic use in humans [2] [3].
  • Solubility and Storage: The compound is soluble in DMSO (e.g., 100 mg/mL). Stock solutions should be aliquoted and stored at -20°C or -80°C to maintain stability and prevent freeze-thaw cycles [2].
  • Positive Controls: When designing experiments, consider including a TYK2 mutant mouse group, as this was used in the original study to demonstrate the superior efficacy of dual JAK1/TYK2 inhibition compared to TYK2 inhibition alone [1].
  • JAK Inhibitor Safety: While specific safety data for this compound is not provided in the search results, researchers should be aware that JAK inhibitor therapy as a class requires careful consideration of warnings and contraindications, as noted in recent expert consensus statements [4]. Standard laboratory safety procedures for handling small-molecule inhibitors should be followed.

Conclusion

This compound is a well-characterized, potent inhibitor of TYK2 and JAK1 that has demonstrated significant efficacy in a standard preclinical model of psoriasis. The provided protocols and data offer a solid foundation for researchers to utilize this compound in mechanistic and therapeutic studies related to JAK-STAT dependent inflammatory diseases.

References

SAR-20347 research use only protocols

Author: Smolecule Technical Support Team. Date: February 2026

SAR-20347: Compound Profile

This compound is an orally active, ATP-competitive small-molecule inhibitor known for its selectivity towards Tyrosine Kinase 2 (TYK2) and Janus kinase 1 (JAK1) [1] [2]. Its primary mechanism involves inhibiting the signal transduction of key cytokines implicated in autoimmune and inflammatory diseases, such as IL-12, IL-23, and IL-22 [1] [3]. This makes it a promising candidate for research in pathologies like psoriasis.

The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against JAK family members, which form the basis for its selectivity profile.

Target Reported IC₅₀ (nM) Assay Type Selectivity Inference
TYK2 0.6 - 13 nM [4] [2] Cell-free kinase assay Primary Target
JAK1 23 - 59 nM [4] [2] Cell-free kinase assay Secondary Target
JAK2 26 - 880 nM [4] [2] Cell-free kinase assay Weaker inhibition
JAK3 41 - 1440 nM [4] [2] Cell-free kinase assay Weaker inhibition

In Vitro Application Protocols

Inhibition of Cytokine-Induced STAT Phosphorylation

This protocol measures the compound's ability to inhibit downstream phosphorylation of STAT proteins in cell lines [1].

  • Key Applications: Validating cellular target engagement; assessing potency in a cellular context.
  • Cell Lines: TF-1 cells (for IL-6/JAK1 signaling), NK-92 cells (for IL-12/TYK2 signaling), or primary human CD4+ T cells and CD14+ monocytes [1].
  • Reagents & Equipment: this compound, appropriate cytokine (e.g., IL-6, IL-12), starvation medium, DMSO, Meso Scale Discovery (MSD) phospho-STAT kits or similar (e.g., Western blot), cell culture incubator.
  • Step-by-Step Procedure:
    • Cell Preparation and Starvation: Harvest and serum-starve cells overnight in OptiMEM with 0.5% charcoal/dextran-stripped FBS to synchronize cells and reduce background signaling [1].
    • Compound Treatment: Pre-incubate cells with a dose range of this compound (e.g., 1 nM - 10 μM) or vehicle control (0.5% DMSO) for 20 minutes at 37°C and 5% CO₂ [1].
    • Cytokine Stimulation: Stimulate cells with the relevant cytokine (e.g., IL-6 for JAK1/STAT3 in TF-1 cells; IL-12 for TYK2/STAT4 in NK-92 cells) for a defined duration.
    • Signal Measurement: Lyse cells and analyze phospho-STAT levels using MSD electrochemiluminescence assays or Western blotting, following manufacturer protocols [1].
    • Data Analysis: Calculate IC₅₀ values by normalizing data to the DMSO/cytokine control (100% response) and background (no cytokine).

The following diagram illustrates the experimental workflow for this protocol:

G A Harvest and serum-starve cells B Pre-treat with this compound A->B C Stimulate with cytokine B->C D Lyse cells and measure pSTAT C->D E Analyze data and calculate IC₅₀ D->E

Inhibition of Cytokine Production (e.g., IFN-γ)

This protocol assesses the functional consequence of JAK pathway inhibition by measuring cytokine output.

  • Key Applications: Linking pathway inhibition to a functional readout.
  • Cell Line: NK-92 cells.
  • Step-by-Step Procedure:
    • Cell Stimulation: Incubate NK-92 cells with IL-12 in the presence or absence of a dose range of this compound.
    • Cytokine Measurement: After an appropriate incubation period (e.g., 24-48 hours), collect cell culture supernatant.
    • Quantification: Measure IFN-γ levels in the supernatant using an ELISA or similar immunoassay [4].

In Vivo Application Protocol

Imiquimod-Induced Psoriasis-like Dermatitis Model

This is a standard preclinical model for evaluating the efficacy of compounds for psoriasis treatment [1] [2].

  • Key Applications: Evaluating the efficacy of this compound in a well-characterized model of skin inflammation.
  • Animal Model: Wild-type mice.
  • Test Agent: this compound.
  • Inducing Agent: 5% imiquimod cream.
  • Step-by-Step Procedure:
    • Compound Administration: Administer this compound orally to mice. A dose of 60 mg/kg has been reported to significantly inhibit cytokine production in vivo [4].
    • Disease Induction: Apply 62.5 mg of 5% imiquimod cream daily to the shaved back skin of mice to induce psoriasis-like inflammation.
    • Dosing Schedule: A proven effective schedule is to administer this compound 30 minutes before and 5 hours after each daily application of imiquimod [2].
    • Endpoint Analysis: Sacrifice animals and analyze key parameters:
      • Disease Severity: Score of skin erythema, thickness, and scaling.
      • Molecular Analysis: Measure gene expression of pro-inflammatory cytokines (IL-23, IL-17, IL-22) and antimicrobial peptides in skin tissue [1].
      • Protein Analysis: Assess levels of phospho-STATs or cytokines like IL-17 in serum or tissue by ELISA or Western blot [4].
      • Histology: Examine skin sections for keratinocyte activation (acanthosis) and immune cell infiltration [1].

The signaling pathways targeted by this compound in this model can be visualized as follows:

G Imq Imiquimod Cytokines Cytokines (e.g., IL-23, IL-12, IL-22) Imq->Cytokines JAKs JAK1 / TYK2 Cytokines->JAKs STATs STAT Phosphorylation JAKs->STATs Inflammation Inflammation & Keratinocyte Activation STATs->Inflammation Inhibitor This compound Inhibitor->JAKs Inhibits

Key Research Insights

  • Synergistic Inhibition: Research indicates that the dual inhibition of both TYK2 and JAK1 with this compound is more effective at reducing psoriasis pathogenesis in a mouse model than inhibiting TYK2 alone. This leads to a greater reduction in pro-inflammatory cytokine levels and keratinocyte activation [1].
  • Selectivity Consideration: While this compound is selective for TYK2 and JAK1 over JAK2 and JAK3 at lower concentrations, researchers should be mindful of potential off-target effects at higher doses, given the reported IC₅₀ values [4] [2].

Critical Notes for Researchers

  • Solubility and Handling: this compound has high solubility in DMSO (up to 100 mg/mL), but the solution is hygroscopic. Use fresh, dry DMSO for preparing stock solutions [4]. It is insoluble in water and ethanol [3].
  • In Vivo Formulation: For animal studies, a common effective formulation is to prepare a clear solution by sequentially adding the compound stock solution in DMSO to PEG300, Tween-80, and saline [5] [2].
  • Stability: Aliquot and store stock solutions at -20°C or -80°C to avoid repeated freeze-thaw cycles. Powder should be stored at -20°C [4] [5].

References

Solubility Profile & Preparation

Author: Smolecule Technical Support Team. Date: February 2026

SAR-20347 is highly soluble in DMSO but has poor aqueous solubility. The table below summarizes the key quantitative data for your experiments.

Property Value / Condition Citation
Solubility in DMSO 100 mg/mL (224.80 mM) [1] [2] [3]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month [1] [2]
Purity ≥98% (by HPLC) [1] [4]
Appearance Light yellow to yellow (or white to beige) solid powder [1] [4]

Here are detailed protocols for preparing stock and working solutions for your in vivo studies.

Protocol 1: Preparing a 25 mg/mL DMSO Stock Solution

This concentrated stock is stable for long-term storage when handled properly.

  • Bring the vial of this compound powder and anhydrous DMSO to room temperature.
  • Weigh out the desired amount of powder. To prepare a 25 mg/mL solution, add 25 mg of this compound to a sterile tube.
  • Add 1 mL of pure, anhydrous DMSO to the tube.
  • Mix thoroughly by vortexing or gentle sonication until the powder is completely dissolved, yielding a clear, 25 mg/mL (56.2 mM) stock solution.
  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
  • Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month [1] [2].
Protocol 2: Preparing a 2.5 mg/mL Working Solution for In Vivo Studies

This protocol uses a co-solvent system to achieve a concentration suitable for administration to animals [1] [2].

  • Sequentially add the following solvents to a new tube, in the order listed:
    • 100 μL of the 25 mg/mL DMSO stock solution (Protocol 1).
    • 400 μL of PEG300. Mix evenly.
    • 50 μL of Tween-80. Mix evenly.
    • 450 μL of saline (0.9% NaCl). Mix evenly.
  • This yields 1 mL of a clear, 2.5 mg/mL (5.62 mM) working solution, ready for administration [1] [2]. > Warning: Always prepare fresh working solutions for in vivo experiments and use them on the same day to ensure stability and accurate dosing [2].

Mechanism of Action & Experimental Evidence

This compound is an ATP-competitive, small-molecule inhibitor that selectively targets the JAK family of tyrosine kinases [4] [5]. Its potency against different JAK isoforms is summarized in the table below.

Target Kinase Reported IC₅₀ (nM) Citation
TYK2 0.6 - 13 [2] [4]
JAK1 23 - 59 [2] [4]
JAK2 26 - 880 [2] [4]
JAK3 41 - 1440 [2] [4]

The following diagram illustrates how this compound inhibits the JAK-STAT signaling pathway, which is critical in inflammatory diseases like psoriasis.

G Cytokine Cytokine (e.g., IL-23, IL-12) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates STAT STAT Protein JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Dimerizes & Translocates Transcription Gene Transcription (Inflammation, Keratinocyte Activation) Nucleus->Transcription SAR20437 This compound SAR20437->JAK1 Inhibits SAR20437->TYK2 Inhibits

Key cellular and in vivo findings that validate its biological activity include:

  • Cellular Assays: In NK-92 cells stimulated with IL-12, this compound potently inhibited TYK2-dependent STAT4 phosphorylation with an IC₅₀ of 126 nM. It also dose-dependently suppressed the production of IFN-γ [1] [5].
  • In Vivo Efficacy: In a mouse model of imiquimod-induced psoriasis, oral administration of this compound led to a striking decrease in disease pathology. This included reduced keratinocyte activation and lower levels of pro-inflammatory cytokines (e.g., IL-23, IL-17, IL-22) compared to controls. The study concluded that dual inhibition of JAK1 and TYK2 was more effective than TYK2 inhibition alone in reducing psoriasis pathogenesis [5].

Troubleshooting Guide

Here are solutions to common issues you might encounter when using this compound.

Issue Possible Cause Solution & Prevention
Precipitation in working solution Poor solubility in aqueous buffers; rapid dilution. Use the sequential dilution method from Protocol 2. Ensure solvents are mixed thoroughly at each step. Do not store diluted working solutions. [1] [2]
Loss of activity Repeated freeze-thaw cycles of stock solution; degradation. Aliquot stock solution into single-use vials. Strictly adhere to recommended storage conditions (-80°C). [1] [2]
Low potency in cellular assay Incorrect stock solution concentration; inactive compound. Verify stock concentration by weighing powder accurately. Ensure DMSO is fresh and anhydrous. Use a positive control (e.g., a known JAK inhibitor) to validate your assay.
High background in control DMSO cytotoxicity. Final DMSO concentration in cell culture should typically not exceed 0.5%. Include a vehicle control with the same DMSO concentration. [5]

References

SAR-20347 stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

SAR-20347: Stability & Storage Guide

The table below summarizes the critical storage and handling parameters for this compound to ensure its stability and performance in your experiments [1] [2].

Parameter Solid Powder In Solvent (DMSO)
Short-Term Storage 4°C for 2 years [2] -20°C for 1 year [2]
Long-Term Storage -20°C for 3 years [1] -80°C for 2 years [2]
Thermal Stability Stable at room temperature for 3 weeks during shipping [1] --
Solubility -- 100 mg/mL in DMSO (224.80 mM) [2]
Appearance Light yellow to yellow solid [2] --

Troubleshooting Common Issues

Here are solutions to common problems researchers might encounter:

Problem Possible Cause Solution & Prevention
Low Solubility / Precipitation Absorbed moisture from air; old DMSO. Use freshly opened, dry DMSO. Gently warm and sonicate the solution [2].
Unexpectedly Low Activity Compound degradation from improper storage. Adhere to recommended storage temperatures. Aliquot the DMSO stock to avoid repeated freeze-thaw cycles [2].
Failed In Vivo Dosing Precipitation in the formulation. Prepare the vehicle fresh before use and ensure the solution is clear before adding the next solvent [1].

Experimental Protocols & Applications

In Vitro Cell-Based Assay (Example: Inhibition of IL-12 Signaling)

This protocol is adapted from methods used to characterize this compound [3].

  • Cell Culture: Maintain NK-92 cells in appropriate media as per ATCC recommendations.
  • Serum Restriction: Before the assay, culture cells overnight in media with charcoal/dextran-stripped FBS to reduce background signaling.
  • Compound Treatment: Plate cells and pre-incubate with varying concentrations of this compound (e.g., 1 nM - 10 μM) for 20 minutes at 37°C and 5% CO₂.
  • Stimulation: Stimulate the cells with IL-12 (e.g., 10 ng/mL) to activate the TYK2-dependent signaling pathway.
  • Analysis: Measure the inhibition of STAT4 phosphorylation using a suitable method like MSD plates or Western blot, or quantify the reduction in IFN-γ production [3] [2].
In Vivo Administration (Example Formulation)

For animal studies, you can use the following validated formulation [1]:

  • Formulation: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O.
  • Preparation:
    • Dissolve this compound in a small volume of DMSO as a master liquid.
    • Add PEG300 and mix evenly until clear.
    • Add Tween-80 and mix again.
    • Finally, add the remaining ddH₂O.
  • Dosage: A study successfully used 60 mg/kg of this compound to inhibit IFN-γ production in mice [2].

JAK-STAT Signaling Pathway & Mechanism of Action

This compound is a potent small-molecule inhibitor that primarily targets TYK2 and JAK1. It functions by blocking the cytokine-mediated activation of the JAK-STAT signaling pathway, which is aberrantly active in autoimmune diseases like psoriasis and certain cancers [3] [4]. The following diagram illustrates its mechanism.

G Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT STAT Protein JAK1->STAT Phosphorylation TYK2->STAT Phosphorylation pSTAT Phosphorylated STAT (Dimerizes & Translocates) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Inhibitor This compound Inhibitor->JAK1 Inhibits Inhibitor->TYK2 Inhibits

This diagram shows that this compound exerts its effect by directly inhibiting the kinase activity of TYK2 and JAK1, preventing the downstream phosphorylation and activation of STAT proteins, and ultimately reducing the expression of pro-inflammatory genes [3].

Key Technical Details

  • Primary Targets: TYK2 > JAK1 > JAK2 > JAK3. The inhibitor is most potent against TYK2 (IC₅₀ = 0.6 nM) [1] [2].
  • Key Citations: For detailed original research, refer to the study demonstrating its efficacy in an imiquimod-induced psoriasis model [3].

References

SAR-20347 dose-response curve optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common questions researchers might have:

  • What is the typical dose range for SAR-20347 in cellular assays? In cellular assays, this compound is typically used in a dose range from 1 nM to 10 μM to establish a full dose-response curve [1].

  • What is the mechanism of action of this compound? this compound is a small molecule inhibitor that specifically targets JAK1 and Tyrosine Kinase 2 (TYK2). It inhibits signaling downstream of cytokine receptors for IL-12, IL-23, and IL-22, which are dependent on these kinases [1].

  • How can I improve the precision of my dose-response curve without using more resources? Employing statistically optimal experimental designs can minimize the number of required measurements to obtain a desired precision. For a 4-parameter model, a D-optimal design often requires only a control and three optimally chosen dose levels to efficiently estimate the curve's parameters [2].

Troubleshooting Guide: Dose-Response Curve Optimization

A poorly designed experiment is a common source of unreliable results. The table below outlines potential issues and solutions related to the experimental design phase.

Problem Possible Cause Solution / Recommended Practice
Imprecise parameter estimates (e.g., IC50/GR50) Suboptimal selection and spacing of dose levels [2] Use D-optimal design principles to select dose levels that maximize information gain [2].
Inability to fit a robust curve Insufficient number of dose levels or replicates [3] Include a minimum of three dose levels plus a control. Increase replicate number for greater statistical power [3].
High variability between experimental runs Manual data handling and fragmented metadata [4] Use a digital experimental pipeline (e.g., with Jupyter notebooks and Python packages) to automate layout and merge data with metadata, preventing errors [4].
Results that are difficult to reproduce or interpret Lack of standardized file structure and documentation [4] Establish a clear project structure with separate folders for source code (SRC), raw input data (INPUT), and processed output (OUTPUT). Use Jupyter notebooks to document the entire workflow [4].

Experimental Design & Protocol

Based on the literature, here is a summary of the core methodology and key parameters for this compound assays.

Summary of Reported Protocol The activity of this compound was determined using cell-based assays that measure cytokine-induced STAT phosphorylation. Cells (such as TF-1 or NK-92 cell lines) are serum-restricted overnight and then plated. After pre-incubation with a serial dilution of this compound for 20 minutes, cells are stimulated with relevant cytokines (e.g., IL-22). Phosphorylation levels of STAT proteins are then quantified using a validated immunoassay [1].

Key Experimental Parameters

Parameter Details Reference
Assay Type Cytokine-induced STAT phosphorylation [1]
Cell Lines TF-1, NK-92, primary human CD4+ or CD14+ cells [1]
Dose Range 1 nM - 10 μM [1]
Pre-incubation 20 minutes with inhibitor [1]
Stimulation Cytokines (IL-12, IL-23, IL-22, IFN-α) [1]
Readout Phospho-STAT levels (e.g., using MSD plates) [1]

Scientific Background & Signaling Pathways

Understanding the biological context is crucial for troubleshooting. This compound acts by inhibiting the JAK-STAT pathway. The diagram below illustrates the key signaling pathways it affects.

G Cytokines Cytokines (IL-12, IL-23, IL-22, IFN-α/β) Receptor Cytokine Receptor Cytokines->Receptor JAK1 JAK1 Receptor->JAK1 TYK2 TYK2 Receptor->TYK2 STAT STAT Protein JAK1->STAT Phosphorylation TYK2->STAT Phosphorylation SAR20347 This compound Inhibitor SAR20347->JAK1 Inhibits SAR20347->TYK2 Inhibits pSTAT pSTAT (Phosphorylated) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus GeneTrans Gene Transcription Nucleus->GeneTrans

  • This compound JAK-STAT Inhibition Pathway: This diagram shows how cytokines like IL-23 and IL-22 bind to their receptors, activating associated JAK kinases (JAK1 and TYK2). This compound inhibits these kinases, preventing the phosphorylation, dimerization, and nuclear translocation of STAT proteins, thereby blocking the expression of pro-inflammatory genes [1] [5].

To make your technical support center more specific, I suggest you consult the primary literature on this compound for more detailed protocols and potential issues discussed in the methods sections.

References

SAR-20347: Known Biological Activity & Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

SAR-20347 is an experimental small-molecule inhibitor that primarily targets Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2). Its anti-inflammatory effect is achieved by inhibiting the signaling of pro-inflammatory cytokines from the Th17 network, such as IL-22 and IL-23 [1] [2].

The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values against the JAK family kinases:

Target Reported IC₅₀ (nM) Source Assay
TYK2 0.6 Biochemical kinase assay [3]
JAK1 23 Biochemical kinase assay [3]
JAK2 26 Biochemical kinase assay [3]
JAK3 41 Biochemical kinase assay [3]

One primary research article describes this compound as having specificity for JAK1 and TYK2 over other JAK family members, though the exact IC₅₀ values from that study were not fully detailed in the available excerpt [1]. The values in the table above, sourced from a commercial supplier, should be used as a key reference for its selectivity profile [3].

Signaling Pathways and Mechanism of Action

The therapeutic potential of this compound in inflammatory conditions like psoriasis is linked to its inhibition of key cytokine signaling pathways. The diagram below illustrates its primary molecular targets.

architecture cluster_0 JAK-STAT Signaling Pathway Cytokines Cytokines (IL-12, IL-23, IL-22, IFN-α) Receptors Type I/II Cytokine Receptors Cytokines->Receptors Binding JAKs JAK Kinases Receptors->JAKs Activation JAK1 JAK1 JAKs->JAK1 TYK2 TYK2 JAKs->TYK2 STATs STAT Proteins (Phosphorylation) JAK1->STATs Phosphorylates TYK2->STATs Phosphorylates Nucleus Nucleus STATs->Nucleus Translocation Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription SAR20347 This compound Inhibitor SAR20347->JAK1 Inhibits SAR20347->TYK2 Inhibits

As shown, this compound acts by inhibiting TYK2 and JAK1, which disrupts the JAK-STAT signaling pathway downstream of multiple cytokines implicated in immune-mediated diseases [1] [4].

Key Experimental Protocols

The following methodologies are adapted from published research on this compound and can be used to evaluate its activity and potential cellular effects.

Cytokine-Induced STAT Phosphorylation Assay

This cell-based assay measures the inhibitor's effect on the downstream signaling cascade [1].

  • Objective: To determine the IC₅₀ of this compound for inhibiting cytokine-specific STAT phosphorylation.
  • Key Steps:
    • Cell Preparation: Use relevant cell lines (e.g., TF-1 or NK-92). Serum-restrict cells overnight in appropriate medium.
    • Compound Treatment: Pre-incubate cells with a dose range of this compound (e.g., 1 nM - 10 μM) for 20 minutes at 37°C, 5% CO₂.
    • Cytokine Stimulation: Stimulate cells with a specific cytokine (e.g., IL-12, IL-22, or IFN-α) to trigger JAK-STAT signaling.
    • Signal Detection: Lyse cells and measure phosphorylated STAT (pSTAT) protein levels using a quantitative method like an MSD (electrochemiluminescence) assay plate.
    • Data Analysis: Calculate IC₅₀ by normalizing pSTAT levels to background (no cytokine) and the control (DMSO + cytokine) [1].
In Vivo Efficacy Assessment in a Psoriasis Model

This protocol outlines how the compound's efficacy and tolerability were assessed in an animal model [1].

  • Objective: To evaluate the therapeutic effect and in vivo tolerability of this compound in an imiquimod-induced psoriasis-like dermatitis model.
  • Key Steps:
    • Model Induction: Apply imiquimod cream daily to the shaved back skin of mice to induce inflammation.
    • Dosing Regimen: Administer this compound orally. The cited study used a dose of 60 mg/kg to demonstrate efficacy [1] [3].
    • Disease Assessment: Monitor and score disease severity (e.g., skin thickening, scaling, erythema). Compare treatment groups to vehicle-controlled animals.
    • Endpoint Analysis:
      • Molecular: Analyze cytokine levels (e.g., IL-17, IFN-γ) in serum or skin homogenates.
      • Histological: Examine skin sections for keratinocyte activation and immune cell infiltration.
      • Gene Expression: Measure mRNA levels of pro-inflammatory cytokines and antimicrobial peptides in skin tissue [1].

Toxicity Considerations & FAQs for Troubleshooting

Direct and systematic studies on the cellular toxicity of this compound are not available in the searched literature. Your toxicity assessment should be guided by its mechanism of action and the context of its use.

  • Is there any direct data on the cellular toxicity of this compound? The available published research does not provide a detailed cytotoxicity profile (e.g., CC₅₀, therapeutic index). One study reported that a 60 mg/kg dose was effective and well-tolerated in a mouse model over the experiment's duration, but this is not a substitute for a thorough toxicological investigation [1].

  • What are the potential toxicity concerns based on its target profile? The main concern is mechanism-based toxicity. While this compound is more selective for TYK2 and JAK1, it also inhibits JAK2 at a similar potency to JAK1 (IC₅₀ of 26 nM) [3]. Inhibition of JAK2 is associated with hematological side effects, such as anemia and thrombocytopenia, as JAK2 is critical for signaling from erythropoietin and thrombopoietin receptors [4]. This should be a key consideration in your experimental planning.

  • How can I troubleshoot viability issues in my cell experiments?

    • Confirm Selectivity: If you observe unexpected cell death or proliferation defects, consider that the effect may be due to JAK2 inhibition at higher concentrations. Running a counter-screen on JAK2-dependent cell lines could help clarify this.
    • Optimize Concentration and Time: Start with low nanomolar concentrations and short treatment times, using the published IC₅₀ values as a guide. The effective concentration in cellular assays can vary significantly based on your cell type and assay system.
    • Use Appropriate Controls: Include a well-characterized pan-JAK inhibitor (e.g., tofacitinib) as a comparative control to determine if the effects you see are specific to the TYK2/JAK1 inhibition profile of this compound.

References

SAR-20347 Selectivity and Bioactivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

SAR-20347 is a small-molecule inhibitor developed from the Sareum Kinase Inhibitor Library (SKIL) platform. Its primary mechanism involves making key hydrogen bond interactions with the kinase hinge region and directing substituents towards the selectivity pocket [1].

The table below summarizes its inhibitory activity (IC50 values) from biochemical and cellular assays [2] [1].

Target Biochemical IC₅₀ (nM) Cellular IC₅₀ (nM) Key Signaling Pathways Affected
TYK2 0.6 0.6 (in Jurkat cells) IL-12, IL-23, Type I IFNs (IFN-α)
JAK1 23 23 (in Jurkat cells) IL-6, IL-22, IFN-γ
JAK2 26 26 (in Jurkat cells) IL-3, GM-CSF, EPO
JAK3 41 41 (in Jurkat cells) IL-2, IL-4, IL-7, IL-15, IL-21
Cellular Model (NK-92) - 126 (IL-12-mediated pSTAT4) IL-12/IL-23 pathway (TYK2-dependent)

This data confirms that this compound has a selectivity profile of TYK2 > JAK1 > JAK2 > JAK3 [2] [3]. It dose-dependently inhibits signaling from cytokines that depend on JAK1 and/or TYK2, including IL-12, IL-23, IL-22, and IFN-α [1].

Experimental Protocols for Key Assays

Protocol 1: Cytokine-Induced STAT Phosphorylation Assay (Cell-Based)

This protocol measures the inhibitor's effect on downstream STAT phosphorylation, a direct readout of JAK activity [1].

  • Cell Lines: TF-1, NK-92, or primary human CD4+/CD14+ cells.
  • Key Reagents: this compound (e.g., 1 nM-10 μM), cytokines (IL-12, IL-23, IL-22, IFN-α), detection kits.
  • Procedure:
    • Cell Preparation: Serum-restrict cells overnight in an appropriate medium.
    • Inhibitor Pre-treatment: Incubate cells with this compound (in 0.5% DMSO) for 20 minutes at 37°C and 5% CO₂.
    • Stimulation: Stimulate cells with the desired cytokine.
    • Analysis: Measure phosphorylated STAT (pSTAT) levels using an MSD plate-based immunoassay or Western blot.
  • Data Analysis: Calculate IC₅₀ values by subtracting background and normalizing to DMSO/cytokine control.
Protocol 2: In Vivo Efficacy in Imiquimod-Induced Psoriasis Model

This protocol evaluates the functional efficacy of this compound in a disease model driven by JAK1/TYK2-dependent cytokines [1].

  • Animal Model: Wild-type or TYK2 mutant mice.
  • Dosing: Administer this compound (e.g., 60 mg/kg) to mice.
  • Disease Induction: Apply imiquimod topically to induce psoriasis-like skin inflammation.
  • Endpoint Analysis:
    • Disease Pathology: Score skin lesions for erythema, scaling, and thickening.
    • Cytokine Production: Measure levels of IFN-γ, IL-17, and Serum Amyloid A (SAA) in serum or skin.
    • Gene Expression: Analyze RNA from skin for IL-23, IL-17, IL-22, and antimicrobial peptide expression.
  • Expected Outcome: this compound treatment should lead to a significant reduction in disease pathology, keratinocyte activation, and pro-inflammatory cytokine levels compared to vehicle-treated controls.

Troubleshooting Common Experimental Issues

  • Problem: Lack of potency in cellular assays.

    • Solution: Verify the solubility and stability of this compound in your culture medium. Use fresh DMSO stocks and consider performing a dose-response curve to confirm the effective concentration range. Ensure cytokine stimulation levels are optimal.
  • Problem: Off-target effects observed.

    • Solution: Given that this compound also inhibits JAK2 and JAK3 at higher concentrations, ensure that your experimental conclusions are based on effects seen at concentrations close to the IC₅₀ for TYK2/JAK1 (low nM range). Using a TYK2-specific inhibitor as a comparative control can help isolate TYK2-specific effects.
  • Problem: Poor in vivo efficacy.

    • Solution: Confirm the bioavailability of the compound. The published protocol used a dose of 60 mg/kg [1]. Check the formulation; this compound can be prepared in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline for in vivo administration [2].

Visualizing Key Signaling Pathways

The diagram below illustrates the primary cytokine signaling pathways inhibited by this compound, highlighting its dual TYK2/JAK1 targeting.

G cluster_receptor Cell Surface cluster_jak JAK Kinases (Intracellular) IL12 IL-12/IL-23 IL12R IL-12/IL-23R IL12->IL12R IL22 IL-22 IL22R IL-22R IL22->IL22R IFNa IFN-α IFNaR IFN-αR IFNa->IFNaR TYK2 TYK2 IL12R->TYK2 JAK2 JAK2 IL12R->JAK2 IL22R->TYK2 JAK1 JAK1 IL22R->JAK1 IFNaR->TYK2 IFNaR->JAK1 STATs STAT Phosphorylation & Nuclear Translocation TYK2->STATs JAK2->STATs JAK1->STATs Outcome Gene Transcription (e.g., Inflammation) STATs->Outcome Inhibitor This compound Inhibitor->TYK2 Inhibitor->JAK1

Diagram: Primary Cytokine Pathways Inhibited by this compound. The diagram shows that this compound primarily inhibits signaling from IL-12/IL-23 (TYK2/JAK2), IL-22 (TYK2/JAK1), and IFN-α (TYK2/JAK1). The thickness of the inhibitor arrows represents the relative potency of this compound against each kinase.

Strategic Insights for Selectivity Enhancement

The search results indicate that a key strategy for enhancing selectivity is to move from orthosteric ATP-competitive inhibitors to allosteric inhibitors.

  • Mechanism: Most early JAK inhibitors, including this compound, are orthosteric and bind the conserved ATP-binding pocket (JH1 domain), making high selectivity difficult [4].
  • Advanced Strategy: Newer inhibitors like Deucravacitinib achieve superior selectivity by being allosteric. They bind to the regulatory JH2 (pseudokinase) domain of TYK2, which is less conserved than the JH1 domain [4]. This approach minimizes off-target interactions with JAK2, reducing the risk of hematologic side effects, and represents the leading edge of selectivity enhancement in this drug class.

References

SAR-20347 pharmacokinetics improvement

Author: Smolecule Technical Support Team. Date: February 2026

SAR-20347 FAQs for Researchers

Here are answers to frequently asked questions about this compound, formatted for a technical support center.

Q1: What are the primary targets and inhibitory profile of this compound? this compound is a small-molecule inhibitor that primarily targets the Janus kinase (JAK) family, with the following half-maximal inhibitory concentration (IC₅₀) values from cell-free assays [1] [2]:

Target Reported IC₅₀ (nM)
TYK2 0.6 nM
JAK1 23 nM
JAK2 26 nM
JAK3 41 nM

Note: IC₅₀ values are from commercial supplier specifications [1] [2].

Its potency is greatest for TYK2, and it inhibits TYK2- and JAK1-mediated signaling of cytokines like IL-12 and IFN-α in cellular assays [2].

Q2: What in vivo efficacy data is available for this compound? Research indicates this compound is effective in disease models. In an imiquimod-induced psoriasis model in mice, this compound administration significantly reduced disease pathology, including keratinocyte activation and pro-inflammatory cytokine levels [3]. In another study, a dose of 60 mg/kg inhibited IL-12-induced IFN-γ production in mouse serum by 91%, demonstrating its ability to inhibit TYK2 signaling in vivo [1].

Q3: What are the known physicochemical properties and suggested formulations for in vivo studies? The table below summarizes key data for experimental planning.

Property Data / Suggested Formulation
Molecular Weight 444.84 g/mol [1] [2]
CAS No. 1450881-55-6 [1] [2]
In Vitro Solubility (DMSO) 100 mg/mL (224.80 mM) [1]
In Vivo Formulation (Example 1) 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% saline [1]
In Vivo Formulation (Example 2) 5% DMSO + 95% Corn oil [2]

Experimental Workflow for JAK/STAT Pathway Inhibition

For studies on JAK/STAT pathway inhibition, you can follow this general workflow to evaluate compound effects in vitro and in vivo:

Start Start: Treat Cells with This compound Stimulate Stimulate with Cytokine (e.g., IL-12, IFN-α) Start->Stimulate Lyse Lyse Cells and Measure pSTAT Stimulate->Lyse Analyze Analyze Inhibition of Signaling Lyse->Analyze

This diagram outlines key steps for cell-based assays. Researchers typically pre-incubate cells with this compound before cytokine stimulation, then measure phosphorylation of STAT proteins to confirm pathway inhibition [3].

Important Technical Notes and Limitations

  • Information Gaps: The available search results provide no direct data or protocols for improving this compound's pharmacokinetics, such as strategies to enhance oral bioavailability, metabolic stability, or brain penetration.
  • Supplier Data: Specific quantitative data on IC₅₀ and formulations are primarily sourced from commercial supplier websites [1] [2]. For critical research, it is essential to consult the primary scientific literature for verification and contextual understanding.
  • Experimental Replication: When using the provided formulation recipes, be aware that factors such as solvent age, mixing technique, and storage conditions can significantly impact solubility and compound stability.

References

Solvent Compatibility and Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The primary solvent for SAR-20347 is DMSO. The table below summarizes the essential solubility data and stock solution preparation guidelines.

Aspect Details
Recommended Solvent DMSO [1] [2] [3]
Solubility in DMSO ~100 mg/mL (~224.80 mM) [1] [3]
Aqueous Solubility Insoluble in water [1]
Stock Solution Prep Dissolve in DMSO to desired concentration (e.g., 10-100 mM). Use sonication and warming if necessary [1].
Key Consideration DMSO is hygroscopic. Use fresh, dry DMSO to prevent water absorption that can affect solubility and compound stability [1] [2].

In Vivo Formulation Guides

For animal studies, this compound requires specific formulations to ensure bioavailability. Below are two validated protocols for preparing dosing solutions.

Formulation Composition Final Concentration Preparation Method (for 1 mL solution)
Homogeneous Suspension [2] 0.5% carboxymethyl cellulose (CMC) sodium salt solution ≥ 5 mg/mL Add 5 mg of this compound to 1 mL of 0.5% CMC-Na solution and mix vigorously.

| Clear Solution 1 [1] [3] | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (5.62 mM) | 1. Add 100 µL of 25 mg/mL DMSO stock to 400 µL PEG300. 2. Add 50 µL Tween-80 and mix. 3. Add 450 µL saline. | | Clear Solution 2 [1] [3] | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.62 mM) | Add 100 µL of 25 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in saline. |

> Note on Preparation: All formulations should be prepared by adding co-solvents sequentially in the order listed. Ensure the mixture is clear at each step before adding the next solvent [1] [3].

Mechanism of Action & Experimental Context

Understanding the biological target of this compound can help in designing relevant experiments. The following diagram illustrates its mechanism of action and a key experimental finding.

G Cytokines Pro-inflammatory Cytokines (IL-12, IL-23, IL-22, IFN-α) JAKs JAK Kinases (TYK2, JAK1, JAK2, JAK3) Cytokines->JAKs Binds Receptor STATs STAT Phosphorylation JAKs->STATs Activates Response Cellular Response (e.g., Gene Expression) STATs->Response SAR20347 This compound SAR20347->JAKs Inhibits

In a mouse model of imiquimod-induced psoriasis, administration of this compound led to a striking decrease in disease pathology. This included reduced keratinocyte activation and lower levels of pro-inflammatory cytokines (IL-23, IL-17, IL-22) compared to controls [4]. This demonstrates the functional consequence of inhibiting the JAK/STAT pathway in vivo.

Frequently Asked Questions

Q1: What is the long-term storage advice for this compound stock solutions?

  • Powder: Store at -20°C for 3 years or at 4°C for 2 years [1] [3].
  • DMSO Stock Solution: For long-term storage, aliquot and store at -80°C for 2 years or at -20°C for 1 year. Avoid repeated freeze-thaw cycles to maintain stability and potency [1].

Q2: My solution has precipitated. What should I do? If you observe precipitation, especially in aqueous formulations, try briefly warming the solution in a water bath (at 37-60°C) and sonicating it to re-dissolve the compound [1]. Always check for clarity before use in experiments.

Q3: Why is my cellular assay data inconsistent? Inconsistencies can often be traced to the DMSO stock solution. Ensure you are using fresh, dry DMSO and that your stock has not been through too many freeze-thaw cycles. Also, verify that the final concentration of DMSO in your cellular assays is low enough (typically ≤0.5%) to avoid cytotoxicity [4].

References

SAR-20347 experimental variability troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the primary mechanism of action of SAR-20347? this compound is a small-molecule ATP-competitive inhibitor that potently targets tyrosine kinases, primarily TYK2 and JAK1, thereby disrupting the JAK-STAT signaling pathway [1] [2]. It inhibits cytokine signaling dependent on these kinases, such as that from IL-12, IL-23, IL-22, and IFN-α [1].

  • What are the reported IC₅₀ values for this compound? The table below summarizes the inhibitory concentrations from biochemical assays [3] [4].

Target Reported IC₅₀ (nM)
TYK2 0.6 nM
JAK1 23 nM
JAK2 26 nM
JAK3 41 nM
  • How should this compound be stored and reconstituted? Storage: As a solid, store at -20°C for up to 3 years or at 4°C for 2 years. Stock solutions in DMSO are stable at -80°C for 2 years or -20°C for 1 year [3]. Reconstitution: The compound is highly soluble in DMSO. A typical stock concentration is 10-100 mM. For cell-based assays, dilute the DMSO stock into your cell culture medium. The final DMSO concentration should generally be kept below 0.5% to avoid cytotoxicity [1] [3].

Troubleshooting Common Experimental Issues

Problem 1: Lack of Efficacy or Reduced Inhibition in Cellular Assays
Possible Cause Suggested Solution
Insufficient inhibitor concentration Use a dose-response curve (e.g., 1 nM - 10 μM) to determine the effective range in your specific cell system [1].
Incorrect stock solution preparation Ensure accurate weighing and complete dissolution in DMSO. Warm the DMSO stock slightly and sonicate if necessary [3].
Rapid metabolic degradation in system For long-term assays, consider adding fresh inhibitor or using a sustained-delivery system.
Problem 2: Poor Solubility in Aqueous Buffers
Possible Cause Suggested Solution
Precipitation in aqueous culture media Always prepare a fresh DMSO stock solution first, then dilute into pre-warmed media with vigorous agitation. Do not prepare stock solutions directly in water or buffer [3].
Need for in vivo formulation For animal studies, use a validated vehicle. One example is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline [3] [4].
Problem 3: Off-Target Effects in Complex Models
Possible Cause Suggested Solution
Inhibition of JAK2 or JAK3 at higher concentrations The selectivity of this compound is concentration-dependent (TYK2 > JAK1 > JAK2 > JAK3). Use the lowest effective concentration and include controls to rule out effects from JAK2/JAK3 inhibition, especially in hematopoietic systems [1] [3].

Detailed Experimental Protocols

Protocol 1: Inhibiting IL-12 Signaling in NK-92 Cells

This protocol is adapted from published work demonstrating the inhibition of TYK2-dependent STAT4 phosphorylation [1] [3].

  • Cell Culture: Maintain NK-92 cells in recommended growth media.
  • Serum Restriction: Before the experiment, culture cells overnight in RPMI 1640 with 10% charcoal/dextran-stripped FBS [1].
  • Pre-treatment: Plate cells and incubate with this compound (e.g., 0 - 10 μM) or vehicle control (DMSO) for 20 minutes at 37°C, 5% CO₂.
  • Stimulation: Stimulate cells with IL-12 (e.g., 10 ng/mL) for a predetermined time (e.g., 15-30 minutes).
  • Analysis:
    • Phospho-STAT Analysis: Lyse cells and measure phospho-STAT4 levels using an MSD assay or Western blot. The reported IC₅₀ for this event is ~126 nM [3].
    • Functional Readout: Collect supernatant after 24-48 hours and measure IFN-γ production via ELISA [1].
Protocol 2: In Vivo Administration in a Mouse Model

This protocol is based on studies using the imiquimod-induced psoriasis model [1] [3].

  • Formulation: Prepare a fresh formulation of this compound (e.g., 60 mg/kg) in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline [3] [4].
  • Dosing: Administer the compound to mice orally (e.g., by gavage) daily.
  • Model Induction: Apply imiquimod cream to the shaved skin of mice to induce psoriasis-like inflammation.
  • Analysis: Assess outcomes through:
    • Clinical Scoring: Evaluate skin thickening, erythema, and scaling.
    • Cytokine Measurement: Collect serum or tissue homogenates to measure levels of IL-17, IFN-γ, etc.
    • Gene Expression: Analyze RNA from skin for markers like antimicrobial peptides and pro-inflammatory cytokines (IL-23, IL-17, IL-22) [1].

This compound and the JAK-STAT Signaling Pathway

The diagram below illustrates the primary signaling pathways targeted by this compound and the experimental workflow for studying its effects.

architecture cluster_pathway JAK-STAT Signaling Pathway Targeted by this compound cluster_workflow Typical In Vitro Experimental Workflow Cytokine Cytokine (IL-12, IL-23, IL-22, IFN-α) Receptor Cell Surface Receptor Cytokine->Receptor JAK_Pair JAK Dimer (TYK2/JAK1, TYK2/JAK2) Receptor->JAK_Pair STAT STAT Phosphorylation (STAT3, STAT4, STAT5) JAK_Pair->STAT Nucleus Nuclear Translocation & Gene Expression STAT->Nucleus Inhibitor This compound Inhibitor->JAK_Pair Inhibits Prep 1. Prepare Stock Solution (in DMSO) PreTreat 2. Pre-treat Cells (20 min, 37°C) Prep->PreTreat Stimulate 3. Cytokine Stimulation PreTreat->Stimulate Analyze 4. Analysis Stimulate->Analyze

Key Considerations for Your Research

When designing experiments with this compound, please note:

  • Cellular Context Matters: Signaling pathways and kinase dependencies can vary between different cell lines (e.g., NK-92 vs. TF-1 cells) and primary cells. Always perform preliminary dose-finding experiments in your specific model system [1].
  • Monitor Vehicle Controls: The required use of DMSO means that vehicle control groups are critical. Ensure the DMSO concentration is consistent across all treatment groups [3].
  • Beyond TYK2: While a potent TYK2 inhibitor, remember that this compound's activity against JAK1, and to a lesser extent JAK2/JAK3, contributes to its overall biological effect. This dual TYK2/JAK1 inhibition may be more effective than TYK2 inhibition alone in certain disease models like psoriasis [1].

References

SAR-20347 reconstitution problems solutions

Author: Smolecule Technical Support Team. Date: February 2026

SAR-20347 Technical Support Guide

This guide provides essential information for researchers using the TYK2/JAK1 inhibitor this compound in experimental settings.

FAQ 1: What is the solubility and recommended storage of this compound? The handling and stability of this compound are critical for experimental reproducibility. Key data is summarized in the table below.

Aspect Specification
Molecular Weight 444.84 g/mol [1]
CAS Registry No. 1450881-55-6 [1] [2]
Recommended Solvent DMSO [1]
Solubility in DMSO 100 mg/mL (224.80 mM) [1]
Solubility in Water < 0.1 mg/mL (insoluble) [1]
Appearance Light yellow to yellow solid [1]
Powder Storage -20°C for 3 years or 4°C for 2 years [1]
Solution Storage (DMSO) -80°C for 2 years or -20°C for 1 year [1]

Key Notes:

  • Hygroscopic DMSO: The solubility data notes that "Hygroscopic DMSO has a significant impact on the solubility of the product," so it is crucial to use newly opened, dry DMSO for reconstitution [1].
  • Solution Stability: Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to product inactivation [1].

FAQ 2: What are the established protocols for preparing dosing solutions for in vivo studies? For animal studies, the literature provides two specific protocols for creating a stable, ready-to-dose suspension from the DMSO stock solution [1].

  • Protocol 1:

    • Prepare a 25 mg/mL stock solution in DMSO.
    • Mix 100 µL of this stock with 400 µL of PEG 300.
    • Add 50 µL of Tween-80 and mix evenly.
    • Finally, add 450 µL of Saline (0.9% sodium chloride in ddH₂O) to bring the total volume to 1 mL.
    • This yields a clear solution of at least 2.5 mg/mL [1].
  • Protocol 2:

    • Prepare a 25 mg/mL stock solution in DMSO.
    • Add 100 µL of this stock directly to 900 µL of a 20% SBE-β-CD in Saline solution.
    • Mix evenly.
    • This also yields a clear solution of at least 2.5 mg/mL [1].

FAQ 3: What is the primary mechanism of action of this compound? this compound is a small-molecule inhibitor that targets the Janus kinase (JAK) family. It acts as an ATP-competitive inhibitor at the kinases' catalytic sites. Its potency against different JAK members varies, with the following half-maximal inhibitory concentration (IC₅₀) values measured in biochemical assays [1]:

JAK Kinase This compound IC₅₀ (nM)
TYK2 0.6 nM
JAK1 23 nM
JAK2 26 nM
JAK3 41 nM

This profile makes it a potent, dual TYK2/JAK1 inhibitor [3] [2]. The following diagram illustrates the JAK-STAT signaling pathway that this compound inhibits.

fascia Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates STAT STAT Protein JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates Dimer STAT Dimer STAT->Dimer Forms Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (Inflammation, Cell Proliferation) Nucleus->Transcription Initiates Inhibitor This compound Inhibitor->JAK1 Inhibits Inhibitor->TYK2 Inhibits

FAQ 4: What are the key cellular and in vivo experimental protocols for this compound? The experimental use of this compound has been documented in several studies, which can serve as references for your own work.

  • In Vitro Cellular Assay (IL-12-induced STAT4 Phosphorylation)

    • Cell Line: NK-92 cells [1].
    • Stimulation: Cells are stimulated with Interleukin-12 (IL-12) [1].
    • Measurement: The readout is the inhibition of IL-12-mediated STAT4 phosphorylation, a downstream event dependent on TYK2 activity. This compound has been shown to achieve this with an IC₅₀ of 126 nM in this cellular context [1].
    • Application: This assay is used to confirm the functional cellular inhibition of the TYK2 pathway.
  • In Vivo Model (Imiquimod-induced Psoriasis)

    • Model: Mouse model of imiquimod-induced psoriasis-like skin inflammation [3].
    • Dosing: The study administered this compound orally [3]. One referenced outcome was achieved with a dose of 60 mg/kg, which inhibited serum IFN-γ production by 91% compared to vehicle-treated animals [1].
    • Outcome Measures: Treatment led to a significant reduction in disease pathology, including decreased keratinocyte activation and lower levels of pro-inflammatory cytokines (e.g., IL-23, IL-17, IL-22) [3].

Troubleshooting and Further Guidance

Given the lack of specific troubleshooting information in the available literature, here are general principles and suggestions for resolving common issues:

  • If the compound does not dissolve fully in DMSO: Ensure you are using fresh, dry DMSO. Gentle warming and sonication can be used to aid dissolution, as suggested by the supplier's protocol [1].
  • If you observe precipitation in working solutions: When diluting the DMSO stock solution into aqueous buffers for cell-based assays, precipitation is common. You may need to optimize the final DMSO concentration (typically keep it below 0.5%) or use a carrier agent.
  • For verifying biological activity: If you suspect the compound has lost activity, you can perform a simple validation experiment using the cellular assay protocols described above (e.g., measuring inhibition of IL-12-induced STAT4 phosphorylation) [1] [3].
  • Consult the primary literature: For more detailed experimental contexts, the original research articles are invaluable. Key publications to consult include the study by [3] and the data provided by the supplier [1].

References

SAR-20347 Stability & Handling Guide

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key stability information and recommended handling practices for SAR-20347 based on available supplier data [1] [2]:

Aspect Details
Recommended Stock Solvent DMSO [1] [2]
Stock Solution Stability -80°C: 2 years; -20°C: 1 year [1]
Freeze-Thaw Stability Not explicitly tested. Recommended to aliquot and avoid repeated freeze-thaw cycles [1].
Working Solution Stability Use immediately for in vivo studies. For in vitro use, store at recommended temperatures and use within a short period [1] [2].
Critical Consideration Hygroscopic DMSO can significantly impact solubility; use freshly opened DMSO for stock preparation [1].

Experimental Protocols & Formulations

Here are the standard methods for reconstituting this compound and preparing it for experiments, which help maximize stability.

In Vitro Reconstitution

For cell-based assays, this compound is typically reconstituted in DMSO.

  • Stock Concentration: Prepare at 10-100 mM in pure, anhydrous DMSO [1] [2].
  • Handling Note: Warming and sonication may be required to fully dissolve the compound [1].
In Vivo Formulations

For animal studies, two validated formulations can be used to create stable suspensions or solutions [2]:

  • Homogeneous Suspension: Mix the compound directly with a 0.5% - 1% carboxymethyl cellulose sodium salt (CMC-Na) solution to achieve a homogenous suspension.
  • Clear Solution: This method creates a clear solution suitable for oral gavage or injection.
    • Dissolve this compound in a small volume of DMSO (e.g., 5% of final volume).
    • Add PEG300 (40% of final volume) and mix well.
    • Add Tween-80 (5% of final volume) and mix well.
    • Add the remaining solvent (ddH₂O or saline, 50% of final volume) and mix thoroughly.
  • Preparation Note: The final mixture should be used immediately for optimal results [2].

Troubleshooting Common Issues

  • Problem: Poor solubility or compound crashing out of solution during dilution.

    • Solution: Ensure DMSO is fresh and anhydrous. Warm the stock solution and use a water bath or sonicator to aid dissolution [1]. For in vivo dosing, prepare fresh formulations and follow the order of solvent addition precisely [2].
  • Problem: Loss of biological activity in assays.

    • Solution: Check the age and storage conditions of the stock solution. Always store aliquots at -80°C and avoid repeated freeze-thaw cycles by using single-use aliquots. Confirm the final DMSO concentration in your assay system is tolerable (typically <0.5%) [1].

Mechanism of Action & Experimental Context

Understanding the drug's mechanism can help in designing robust experiments. This compound is a potent small-molecule inhibitor that primarily targets the JAK-STAT signaling pathway [3].

architecture Cytokines Cytokines (IL-12, IL-23, IFN-α) Receptors Cytokine Receptors Cytokines->Receptors Binding JAKs JAK Kinases (TYK2, JAK1) Receptors->JAKs Activation STATs STAT Proteins JAKs->STATs Phosphorylation Nucleus Nucleus STATs->Nucleus Dimerization & Translocation Response Gene Transcription (Inflammation, Immunity) Nucleus->Response Regulates SAR20347 This compound SAR20347->JAKs Inhibits

In psoriatic inflammation, the JAK-STAT pathway is overactivated [3]. This compound inhibits TYK2 and JAK1, which blocks signaling from key cytokines like IL-12, IL-23, and IFN-α, thereby reducing the inflammatory response [3].

Frequently Asked Questions

  • What is the purity of commercially available this compound? Suppliers like MedChemExpress offer the compound, but the specific purity percentage for each batch is listed on the Certificate of Analysis (COA) provided with the product [1].

  • Can this compound be used in experiments with human primary cells? Yes. The compound has been tested on isolated human CD4+ and CD14+ cells, where it inhibited cytokine-induced STAT phosphorylation [3].

  • Is this compound suitable for long-term in vivo studies? The available data is from acute models. For long-term studies, it is critical to establish the stability of your formulation and prepare fresh doses regularly [2] [3].

Key Recommendations for Stable Experiments

To ensure experimental reproducibility and compound integrity, please follow these guidelines:

  • Aliquot and Preserve: Upon receipt, immediately create single-use aliquots of the DMSO stock solution to minimize freeze-thaw cycles [1].
  • Document Everything: Record the date of reconstitution, storage conditions, and aliquot history for every sample.
  • Validate Your Batch: Before starting a key experiment, test the activity of a fresh aliquot in a known positive control system (e.g., IL-12-mediated STAT4 phosphorylation in NK-92 cells) [1] [3].
  • Plan Your Formulation: For animal studies, choose the appropriate formulation and prepare it fresh on the day of dosing [2].

References

SAR-20347 Vehicle Control Formulations

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes preparation methods for vehicle controls from supplier data and a published study.

Application Recommended Formulation Preparation Method & Notes Source
General In Vitro Use 100% DMSO Prepare stock solution at 55 mg/mL (123.64 mM). Sonication is recommended to aid dissolution. The solution should be clear. [1]

| In Vivo Administration (Solution) | 10% DMSO + 40% PEG 300 + 5% Tween 80 + 45% Saline | 1. Sequentially add solvents, clarifying after each step. 2. Sonication and/or heating may be necessary. 3. Final concentration: 2 mg/mL (4.5 mM). 4. Prepare working solution fresh for immediate use. | [1] | | In Vivo Administration (Suspension) | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 1. Add DMSO stock to the SBE-β-CD/Saline solution. 2. Final concentration: 2.5 mg/mL (5.62 mM) clear solution. 3. SBE-β-CD in Saline: Dissolve 2g SBE-β-CD in 10 mL Saline; stable 1 week at 4°C. | [2] | | Mouse Psoriasis Model | Not fully specified (likely similar to above) | Administered to wild-type mice by oral gavage as a control alongside SAR-20347 (50 mg/kg). | [3] |

Experimental Protocols from Research

Here are detailed methodologies for key experiments using this compound, as described in the publication by Works et al. [3].

In Vitro: Cytokine-Induced STAT Phosphorylation Assay

This protocol measures the inhibition of JAK/STAT pathway signaling in cells.

  • Cell Lines: TF-1 and NK-92 cells, cultured per ATCC recommendations.
  • Serum Restriction: Culture cells overnight in starvation medium (e.g., OptiMEM with 0.5% charcoal/dextran-stripped FBS).
  • Compound Treatment: Plate cells in a 96-well v-bottom plate. Incubate with this compound (in 0.5% DMSO) for 20 minutes at 37°C, 5% CO₂.
  • Stimulation: Stimulate cells with individual cytokines (e.g., IL-12, IL-22, IFN-α).
  • Measurement: Lyse cells and measure phospho-STAT (p-STAT) levels in duplicate using a compatible assay (e.g., MSD plates). Calculate IC₅₀ values relative to DMSO/cytokine control.
In Vivo: Imiquimod-Induced Psoriasis Mouse Model

This protocol evaluates the efficacy of this compound in a disease model.

  • Animals: Female C57BL/6 mice, 7-9 weeks old.
  • Dosing Regimen:
    • Administer vehicle or 50 mg/kg this compound by oral gavage.
    • Apply 62.5 mg of 5% imiquimod cream to the skin 30 minutes later.
    • Administer a second dose of vehicle or compound 5.5 hours after the first.
  • Duration: Repeat this entire treatment regimen for 5 consecutive days.
  • Endpoint Analysis: On day 6, euthanize animals and collect samples for analysis (e.g., skin pathology, cytokine levels).

Troubleshooting Common Issues

  • Problem: this compound precipitates in vehicle solution.

    • Solution: Ensure solvents are added sequentially and mix thoroughly after each addition. Use sonication and gentle heating to dissolve the compound completely. For in vivo studies, prepare the solution fresh just before administration [1] [2].
  • Problem: High background or poor response in cellular assays.

    • Solution: Confirm that serum restriction (starvation) is performed effectively to reduce baseline signaling. Optimize cytokine concentration and stimulation time in a pilot experiment. Use a freshly prepared DMSO stock solution to ensure compound activity [3].
  • Problem: Lack of efficacy in the in vivo model.

    • Solution: Verify the dosing regimen, including the pre-treatment time before imiquimod application and the consistency of the twice-daily dosing schedule. Ensure the imiquimod cream is applied uniformly [3].

JAK-STAT Signaling Pathway Context

This diagram illustrates the key signaling pathways inhibited by this compound, based on its role in psoriasis pathogenesis and its primary targets.

G Cytokines Pro-inflammatory Cytokines (IL-23, IL-12, IL-22, IFN-α) Receptors Cytokine Receptors Cytokines->Receptors Binds JAKs JAK Kinases (TYK2, JAK1) Receptors->JAKs Activates STATs STAT Proteins JAKs->STATs Phosphorylates Nucleus Nucleus STATs->Nucleus Translocates Response Cellular Response (Keratinocyte Activation, Inflammation) Nucleus->Response Gene Expression Inhibitor This compound Inhibitor->JAKs Inhibits

Key Technical Notes

  • Solubility is Critical: DMSO stock concentration is high (55 mg/mL). Always use fresh, anhydrous DMSO and confirm complete dissolution for consistent activity [1].
  • Target Specificity: this compound inhibits TYK2 with highest potency (IC₅₀ 0.6 nM), followed by JAK1, JAK2, and JAK3. Consider this profile when interpreting results [3] [1].
  • Positive Controls: The published study uses TYK2 mutant mice as a genetic control alongside vehicle-treated wild-type mice to validate the inhibitor's effects [3].

References

Mechanism of Action and Selectivity Profiles

Author: Smolecule Technical Support Team. Date: February 2026

SAR-20347 and Tofacitinib are small-molecule Janus kinase inhibitors but differ significantly in their selectivity, leading to distinct downstream effects.

Feature This compound Tofacitinib
Primary Target TYK2 and JAK1 inhibitor [1] JAK1 and JAK3 inhibitor [2]
Key Cytokine Pathways Inhibited IL-12, IL-23, IL-22, IFN-α [1] Broad cytokine inhibition (IL-6, IL-15, IL-21, common gamma-chain cytokines) [2]
Developmental Status Preclinical research phase [3] FDA-approved for RA, PsA, UC, pcJIA [2]
Rationale for Use Potentially superior efficacy in Th17-driven diseases (e.g., psoriasis) via dual TYK2/JAK1 blockade [1] Broad-spectrum immunomodulation for multiple immune-mediated diseases [2]

The diagram below illustrates the JAK-STAT signaling pathway and highlights where these inhibitors act.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAKs JAK Proteins (TYK2, JAK1, JAK2, JAK3) Receptor->JAKs Activates STATs STAT Proteins JAKs->STATs Phosphorylates Nucleus Nucleus STATs->Nucleus Dimerize & Translocate GeneTrans Gene Transcription (Inflammation, Immune Response) Nucleus->GeneTrans Initiates Inhibitor_SAR This compound (TYK2/JAK1 Inhibitor) Inhibitor_SAR->JAKs Blocks Inhibitor_Tofa Tofacitinib (JAK1/JAK3 Inhibitor) Inhibitor_Tofa->JAKs Blocks

Summary of Key Experimental Findings

The table below summarizes the available quantitative data for both compounds, which is derived from different experimental models.

Compound Experimental Model / Context Key Efficacy Findings Key Safety & Off-Target Findings

| This compound | Imiquimod-induced psoriasis mouse model [1] | - Striking decrease in disease pathology

  • Reduced keratinocyte activation & pro-inflammatory cytokines (IL-23, IL-17, IL-22)
  • More effective than TYK2 inhibition alone | Data primarily from kinase selectivity panels; no major safety signals reported in preclinical studies. | | Tofacitinib | Human clinical trials & post-marketing surveillance [2] | - Effective in RA, PsA, UC (PASI75 response: 66.7% at week 12 in psoriasis trials) [3] | Common: Upper respiratory infection, nasopharyngitis, headache, elevated cholesterol. Serious: Increased risk of serious infections (herpes zoster, TB), malignancy, thrombosis, lymphopenia [2]. |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a summary of the key methodologies cited.

1. Protocol: Kinase Inhibition Assay for this compound [1] This protocol is used to determine the compound's potency and selectivity against different JAK kinases.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against JAK1, TYK2, JAK2, and JAK3.
  • Method: A radiolabeled ATP kinase assay was conducted by Reaction Biology Corp.
  • Procedure:
    • Kinases were prepared in a base reaction buffer.
    • Varying concentrations of this compound in DMSO were added to the kinase reaction along with ¹⁰μM ³³P-ATP.
    • The reaction was incubated for 120 minutes at room temperature.
    • The mixture was spotted onto P81 filter paper, washed in phosphoric acid, and the ³³P signal was quantified using a phosphorimager.
  • Data Analysis: IC₅₀ values were determined using nonlinear regression in Prism (GraphPad). A TR-FRET (Time-Resolved Fluorescent Resonance Energy Transfer) assay was also used as a complementary method to confirm inhibitory activity.

2. Protocol: Cytokine-Induced STAT Phosphorylation (Cell-Based Assay) [1] This assay measures the functional cellular consequences of JAK inhibition.

  • Objective: To assess the inhibition of cytokine-specific signaling in human cells.
  • Cell Lines: TF-1 and NK-92 cells, as well as primary human CD4+ or CD14+ cells isolated from blood.
  • Procedure:
    • Cells were serum-restricted overnight.
    • Plated cells were incubated with this compound (or DMSO control) for 20 minutes.
    • Cells were stimulated with specific cytokines (e.g., IL-12, IL-23, IL-22, IFN-α).
    • Phospho-STAT (pSTAT) levels were measured in duplicate using Meso Scale Discovery (MSD) electrochemiluminescence plates.
  • Data Analysis: The IC₅₀ for inhibition of STAT phosphorylation was calculated relative to the DMSO/cytokine control.

3. Protocol: In Vivo Psoriasis Model [1]

  • Model: Imiquimod-induced psoriasis-like dermatitis in mice.
  • Intervention: Administration of this compound to wild-type mice, with comparison to TYK2 mutant mice.
  • Endpoints:
    • Disease pathology scores.
    • Keratinocyte activation (measured by gene expression of antimicrobial peptides).
    • Cytokine levels in skin (e.g., IL-23, IL-17, IL-6, IL-22).

Research Implications and Future Directions

The available data suggests distinct profiles for these inhibitors, guiding their potential application in research and therapy.

  • This compound represents a strategic approach to target specific cytokine hubs, particularly the IL-23/Th17 axis, which is central to psoriasis pathogenesis [1]. Its potential superiority over selective TYK2 inhibition in preclinical models highlights the therapeutic advantage of dual JAK1/TYK2 blockade for this disease. This makes it a compelling tool for probing Th17 biology and a candidate for treating other related autoimmune conditions. However, its clinical translation remains to be seen.
  • Tofacitinib is a first-generation, broad-spectrum JAK inhibitor with a well-characterized efficacy and safety profile in humans [2]. Its association with specific safety signals (e.g., increased risk of viral infection, thrombosis) underscores the potential clinical consequences of inhibiting a wider range of JAK-dependent cytokines, including those involved in immune surveillance and hematopoiesis.

Key Considerations for Researchers

When working with or comparing these compounds, please consider:

  • Context of Data: Direct, head-to-head comparative data is unavailable. All conclusions are drawn from independent studies.
  • Developmental Stage: this compound is a preclinical research compound, whereas Tofacitinib has extensive clinical data. This fundamental difference means the information available for each is of a different nature and reliability.
  • Selectivity vs. Broad Activity: The core trade-off lies between the potentially refined efficacy and safety of a targeted agent (this compound) and the proven, broad utility of a multi-kinase inhibitor (Tofacitinib). The choice depends entirely on the research question or therapeutic goal.

References

Comprehensive Comparative Analysis: SAR-20347 vs. Deucravacitinib as TYK2 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TYK2 Inhibition Approaches

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular signaling proteins that mediate cytokine signaling through the JAK-STAT pathway. Unlike other JAK family members (JAK1, JAK2, JAK3), TYK2 specifically transduces signals for key proinflammatory cytokines including IL-12, IL-23, and type I interferons, which play pivotal roles in immune-mediated inflammatory diseases such as psoriasis, psoriatic arthritis, and other autoimmune conditions [1] [2]. The strategic importance of TYK2 inhibition lies in its ability to modulate specific immune pathways without broadly suppressing JAK-dependent physiological functions, potentially offering a superior therapeutic window compared to pan-JAK inhibitors [3].

Two distinct pharmacological approaches have emerged for TYK2 inhibition: orthosteric inhibition represented by SAR-20347, which targets the conserved catalytic (JH1) domain competing with ATP binding, and allosteric inhibition represented by deucravacitinib, which uniquely binds to the regulatory (JH2) pseudokinase domain, inducing a conformational change that stabilizes TYK2 in an inactive state [1] [2] [3]. This fundamental difference in mechanism of action translates to significant variations in selectivity profiles, potential safety implications, and ultimately, clinical utility. The following comprehensive analysis compares these two TYK2 inhibitors across pharmacological, biochemical, and clinical dimensions to inform researchers and drug development professionals about their respective characteristics and applications.

Basic Properties and Development Status

Table 1: Fundamental Characteristics of this compound and Deucravacitinib

Property This compound Deucravacitinib
Molecular Formula C₂₁H₁₈ClFN₄O₄ C₂₀H₂₂N₈O₃
Molecular Weight 444.84 g/mol 425.47 g/mol
CAS Number 1450881-55-6 1640881-50-6
Mechanism of Action Orthosteric inhibitor (ATP-competitive) Allosteric inhibitor (regulatory domain binding)
Primary Targets TYK2 > JAK1 > JAK2 > JAK3 Highly selective TYK2
Development Status Preclinical research tool FDA-approved (Sept 2022) for moderate-to-severe plaque psoriasis
Clinical Applications Experimental only Approved: Plaque psoriasis; Trials: Psoriatic arthritis, SLE, inflammatory bowel diseases

This compound exists as a light yellow to yellow solid powder with predicted density of 1.4±0.1 g/cm³ and is characterized as a novel small molecule inhibitor with specificity primarily for TYK2 and JAK1 over other JAK family members [4] [5] [6]. Its current application is restricted to research purposes only, with no clinical approvals for therapeutic use. The compound is commercially available through chemical suppliers specializing in research compounds, with typical pricing ranging from approximately $30-40 per milligram, reflecting its status as a preclinical tool compound [4].

In contrast, deucravacitinib (marketed as Sotyktu) represents a first-in-class therapeutic agent that has successfully progressed through clinical development and regulatory approval processes [1] [7]. Its approval by the FDA in September 2022 for moderate-to-severe plaque psoriasis marked a significant milestone as the first TYK2 inhibitor approved for clinical use [1]. The compound continues to be evaluated in extensive clinical trials across multiple immune-mediated inflammatory conditions, demonstrating the pharmaceutical industry's confidence in its therapeutic potential and safety profile [2] [7].

Inhibitory Profiles and Selectivity

Table 2: Inhibitory Activity and Selectivity Profiles

Parameter This compound Deucravacitinib
TYK2 IC₅₀ 0.6 nM 0.2-1.0 nM (varies by assay)
JAK1 IC₅₀ 23 nM >10,000 nM (>10,000-fold selectivity)
JAK2 IC₅₀ 26 nM >10,000 nM (>10,000-fold selectivity)
JAK3 IC₅₀ 41 nM >10,000 nM (>10,000-fold selectivity)
Selectivity Ratio TYK2>JAK1>JAK2>JAK3 (moderate selectivity) Highly selective for TYK2 over JAK1/2/3
Cellular TYK2 Inhibition IL-12-mediated STAT4 phosphorylation (IC₅₀ = 126 nM) IL-23/IL-12 signaling inhibition (IC₅₀ ~ 1-5 nM)
Key Off-target Risks JAK1-mediated immune effects, JAK2 hematopoietic effects Minimal off-target kinase activity

The inhibitory profiles reveal fundamentally different selectivity characteristics between these compounds. This compound demonstrates a potent but multi-targeted inhibition pattern, with strong activity against TYK2 (IC₅₀ = 0.6 nM) but significant cross-reactivity with JAK1 (IC₅₀ = 23 nM), JAK2 (IC₅₀ = 26 nM), and JAK3 (IC₅₀ = 41 nM) [4] [5]. This pattern classifies this compound as a TYK2-preferential multi-JAK inhibitor rather than a truly selective TYK2 agent, which may have implications for its pharmacological effects and potential adverse event profiles.

Deucravacitinib exhibits exceptional functional selectivity for TYK2 over other JAK family members, with 100-to-2000-fold selectivity ratios in cellular assays [3] [7]. This remarkable specificity stems from its unique mechanism of allosteric inhibition through binding to the JH2 pseudokinase domain, which is structurally distinct from the highly conserved JH1 ATP-binding domain targeted by conventional kinase inhibitors [2] [3]. At therapeutic exposures, deucravacitinib achieves selective TYK2 inhibition without clinically meaningful inhibition of JAK1, JAK2, or JAK3, as demonstrated in whole blood assays comparing clinically achieved drug concentrations with inhibitory thresholds for each kinase [3].

G Inhibitory Selectivity Profiles: this compound vs Deucravacitinib TYK2 TYK2 JAK1 JAK1 JAK2 JAK2 JAK3 JAK3 SAR20347 SAR20347 SAR20347->TYK2 0.6 nM SAR20347->JAK1 23 nM SAR20347->JAK2 26 nM SAR20347->JAK3 41 nM Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 0.2-1.0 nM Deucravacitinib->JAK1 >10,000 nM Deucravacitinib->JAK2 >10,000 nM Deucravacitinib->JAK3 >10,000 nM

Figure 1: Comparative selectivity profiles of this compound and deucravacitinib. This compound shows a TYK2-preferential multi-JAK inhibition pattern, while deucravacitinib demonstrates exceptional specificity for TYK2 over other JAK family members.

Experimental Protocols and Methodologies

Kinase Inhibition Assays

The determination of IC₅₀ values for kinase inhibition typically follows standardized biochemical kinase assays using purified kinase domains. For this compound, kinases are prepared in Base Reaction Buffer (20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO) with substrate added along with 1.5 mM CaCl₂, 16 μg/mL Calmodulin, and 2 mM MnCl₂ [4]. Varying concentrations of this compound in DMSO are added to the kinase reaction along with 10 μM ³³P-ATP (activity 0.01 μCi/μL final) for IC₅₀ determination via radioactive phosphorylation measurements [4].

For deucravacitinib, similar biochemical assays are employed but with emphasis on demonstrating mechanistic differentiation between JH1 catalytic domain binding and JH2 regulatory domain binding. The unique allosteric mechanism is confirmed through binding assays and crystallographic studies showing deformation of the TYK2 regulatory domain rather than competition at the ATP-binding site [2] [3]. These structural studies reveal how deucravacitinib stabilizes the JH2-JH1 domain interaction, maintaining TYK2 in an inactive conformation that cannot be activated by cytokine-receptor engagement [2].

Cellular Activity Assessment

Cellular inhibition of TYK2-dependent signaling is typically measured using phospho-STAT detection assays in relevant cell lines. For this compound, NK-92 cells (for IL-12/STAT4 signaling) or Jurkat cells (for IFN-α signaling) are plated in 96-well v-bottom plates in starvation medium, incubated with compound (0.5% DMSO) for 20 minutes at 37°C, 5% CO₂, and stimulated with individual cytokines [4] [6]. P-STAT levels are then measured in duplicate using MSD plates or similar immunoassay platforms following manufacturers' instructions [4].

For deucravacitinib, cellular activity is often assessed in primary human immune cells or specialized cell lines expressing relevant cytokine receptors. The functional selectivity is demonstrated through side-by-side comparisons of pathway inhibition, showing potent suppression of IL-12 and IL-23 signaling (TYK2-dependent) without significant inhibition of JAK1-dependent (IL-6, IL-7) or JAK2-dependent (erythropoietin) cytokine signaling [3]. These assays typically employ flow cytometric analysis of STAT phosphorylation or reporter gene assays in engineered cell lines to quantify pathway inhibition across multiple cytokine systems [3].

G TYK2 Signaling Pathway and Inhibition Mechanisms cluster_1 TYK2 Signaling Pathway IL23_IL12 IL-23/IL-12 Receptor Cell Surface Receptor IL23_IL12->Receptor TYK2_JAK2 TYK2-JAK2 Dimer Receptor->TYK2_JAK2 STAT STAT Phosphorylation (STAT1/3/4) TYK2_JAK2->STAT Nucleus Nuclear Translocation & Gene Expression STAT->Nucleus Inflammation Inflammatory Response (Th1/Th17 Differentiation) Nucleus->Inflammation SAR20347 SAR20347 SAR20347->TYK2_JAK2 Orthosteric JH1 Domain Deucravacitinib Deucravacitinib Deucravacitinib->TYK2_JAK2 Allosteric JH2 Domain

Figure 2: TYK2 signaling pathway and inhibition mechanisms. Both inhibitors disrupt TYK2-mediated signaling but through fundamentally different molecular mechanisms - this compound via competitive ATP binding in the catalytic JH1 domain, and deucravacitinib via allosteric stabilization of the regulatory JH2 domain.

In Vivo Evidence and Clinical Translation

Preclinical Efficacy Models

In animal models of psoriasis, this compound has demonstrated significant disease-modifying effects. In a murine imiquimod-induced psoriasis model, administration of this compound (50 mg/kg by oral gavage) led to a striking decrease in disease pathology, including reduced activation of keratinocytes and proinflammatory cytokine levels compared with both TYK2 mutant mice and wild-type controls [4] [6]. Treatment with this compound (60 mg/kg) inhibited IL-12-induced IFN-γ production in serum by 91% compared to vehicle-treated animals, demonstrating potent TYK2 signaling blockade in vivo [4] [5]. These findings collectively indicate that dual inhibition of JAK1- and TYK2-mediated cytokine signaling may be more effective than TYK2 inhibition alone in reducing psoriasis pathogenesis in preclinical models [6].

Deucravacitinib has shown compelling activity across multiple autoimmune disease models. In phase 3 clinical trials for moderate-to-severe plaque psoriasis (POETYK PSO-1 and PSO-2), deucravacitinib demonstrated significant efficacy, with almost 70% of patients achieving PASI75 response by week 24, significantly superior to placebo and apremilast [1] [8]. A network meta-analysis of 20 randomized clinical trials containing 7,564 patients with moderate-to-severe psoriasis found that deucravacitinib at all dose levels (except for 3 mg every other day) ranked among the best treatments for achieving Physician's Global Assessment of "clear" or "almost clear" (PGA 0/1) and PASI-75 at 12-16 weeks [8]. Analysis ranking according to efficacy and safety showed deucravacitinib (3 mg QD and 3 mg BID) was the optimal treatment balance among oral systemic therapies for psoriasis [8].

Safety and Tolerability Profiles

The safety profile of this compound is less characterized due to its status as a preclinical tool compound. However, based on its pharmacological profile, potential safety concerns would be anticipated from its JAK1 and JAK2 cross-reactivity. Inhibition of JAK1 could affect immune surveillance and lipid metabolism, while JAK2 inhibition poses theoretical risks for hematopoietic suppression including anemia, neutropenia, and thrombocytopenia [1]. These potential class effects highlight the therapeutic advantage of more selective TYK2 inhibition.

Deucravacitinib has demonstrated a favorable safety profile in clinical trials consistent with its high selectivity for TYK2. In pooled analysis from phase 3 trials in psoriasis, the most common adverse events were nasopharyngitis and upper respiratory tract infections, with no significant laboratory abnormalities indicative of JAK1/2/3 inhibition observed [3] [8]. Importantly, deucravacitinib treatment was not associated with the hematologic changes, lipid abnormalities, or liver enzyme elevations that have been observed with broader JAK inhibitors, supporting its selective mechanism of action [3]. This clinical safety profile aligns with genetic evidence showing that humans with naturally occurring TYK2 loss-of-function variants (P1104A) are protected from autoimmune diseases without increased risk of serious infections or cancer [2].

Mechanistic Implications and Therapeutic Applications

The mechanistic differences between these inhibitors translate to distinct therapeutic implications. This compound's broader JAK inhibition profile may provide enhanced efficacy in certain disease contexts where multiple cytokine pathways drive pathology, particularly conditions with both innate and adaptive immune activation. However, this comes with a potential trade-off of broader immunosuppression and possible class-related adverse effects. The dual TYK2/JAK1 inhibition may be particularly relevant for conditions like psoriasis where multiple cytokine families (IL-23, IL-12, type I IFN, and others) contribute to disease pathogenesis [6].

Deucravacitinib's highly selective TYK2 inhibition aligns with a targeted immunomodulatory approach that preserves essential JAK-dependent physiological functions. This selectivity is particularly advantageous for chronic administration in autoimmune conditions requiring long-term treatment, where preservation of hematopoietic function (JAK2-dependent) and immune surveillance (JAK1- and JAK3-dependent) is clinically important [3]. The genetic validation for TYK2 inhibition—where humans with partial TYK2 deficiency show reduced autoimmune disease risk without increased infection susceptibility—provides strong support for this targeted approach [2]. Deucravacitinib's clinical success in psoriasis and its investigation in multiple other autoimmune conditions (SLE, inflammatory bowel diseases, psoriatic arthritis) demonstrates the therapeutic potential of this selective mechanism [1] [2] [7].

Conclusion and Research Applications

References

SAR-20347 selectivity JAK1 JAK2 JAK3 TYK2

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profile of SAR-20347

Kinase Target IC50 (nM) [1] [2] [3] Primary Cytokine Signaling Pathways Affected [4] [5] [6]
TYK2 0.6 IL-12, IL-23, Type I Interferons (IFN-α/β)
JAK1 23 IL-6, IL-22, Common γ-chain cytokines (IL-2, IL-4, IL-7, etc.)
JAK2 26 Erythropoietin (EPO), Thrombopoietin (TPO), GM-CSF
JAK3 41 Common γ-chain cytokines (IL-2, IL-4, IL-7, etc.)

This multi-kinase inhibition profile allows this compound to block signaling from a broad range of cytokines implicated in immune-mediated inflammatory diseases [4] [6]. The following diagram illustrates the key cytokine pathways that this compound inhibits through its action on JAK kinases.

architecture cluster_1 Cytokine Inputs Cytokines Cytokines IL12_23 IL-12, IL-23 Cytokines->IL12_23 IFN Type I IFN (α/β) Cytokines->IFN IL6_22 IL-6, IL-22 Cytokines->IL6_22 GammaChain IL-2, IL-4, IL-7 IL-9, IL-15, IL-21 Cytokines->GammaChain EPO_GH EPO, TPO, GH GM-CSF Cytokines->EPO_GH TYK2 TYK2 Inhibited Pathways Affected Signaling Pathways TYK2->Pathways JAK1 JAK1 Inhibited JAK1->Pathways JAK2 JAK2 Inhibited JAK2->Pathways JAK3 JAK3 Inhibited JAK3->Pathways IL12_23->TYK2 IFN->TYK2 IFN->JAK1 IL6_22->JAK1 GammaChain->JAK1 GammaChain->JAK3 EPO_GH->JAK2

Experimental Data & Protocols

The selectivity of this compound was established through standardized biochemical and cellular assays.

Biochemical Kinase Assays

These experiments measure a compound's ability to directly inhibit kinase enzyme activity.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified JAK kinase enzymes in a cell-free system [4] [7].
  • Protocol Summary:
    • Kinase Preparation: Recombinant TYK2, JAK1, JAK2, or JAK3 enzymes are prepared in a base reaction buffer [4] [7].
    • Reaction Setup: The kinase is mixed with its substrate. Varying concentrations of this compound (in DMSO) are added to the reaction [4] [7].
    • ATP Addition: The reaction is initiated by adding a solution of ³³P-ATP (radiolabeled) or unlabeled ATP for other detection methods. A concentration of 10 µM ATP is typically used for IC50 determination, which is crucial for interpreting the selectivity data [4].
    • Detection & Analysis: After incubation, kinase activity is measured by quantifying the radiolabeled phosphorylated substrate. IC50 values are calculated by plotting inhibitor concentration against the percentage of remaining kinase activity [4] [7].

The workflow for this process is summarized below:

architecture Step1 1. Prepare Kinase & Substrate Step2 2. Add this compound (Varying Concentrations) Step1->Step2 Step3 3. Initiate Reaction with 10 µM ATP Step2->Step3 Step4 4. Incubate and Measure Phosphorylation Step3->Step4 Step5 5. Calculate IC50 Step4->Step5

Cellular Assays

These tests confirm that the inhibitor is cell-permeable and active in a more physiologically relevant context.

  • Cellular pSTAT Inhibition [4] [1]:
    • Cell Lines/Type: NK-92 cells (for IL-12/TYK2 signaling) or TF-1 cells (for IL-6/JAK1 signaling). Primary human CD4+ or CD14+ cells can also be used [4].
    • Protocol: Cells are pre-treated with this compound for 20 minutes before stimulation with a specific cytokine (e.g., IL-12 to probe TYK2 function). Phosphorylation of downstream STAT proteins (pSTAT4 for IL-12, pSTAT3 for IL-6) is measured to determine the cellular IC50 [4].
    • Key Finding: this compound potently inhibited IL-12-mediated STAT4 phosphorylation (a TYK2-dependent event) in NK-92 cells with an IC50 of 126 nM, demonstrating its cellular activity [4] [1].
In Vivo Efficacy
  • Psoriasis Model [4] [8]: In a mouse model of imiquimod-induced psoriasis-like dermatitis, administration of this compound (50 mg/kg, orally) led to a significant reduction in disease pathology, including reduced keratinocyte activation and lower levels of pro-inflammatory cytokines (IL-23, IL-17, IL-22) [4].
  • TYK2 Signaling Model [1] [8]: A dose of 60 mg/kg this compound orally inhibited IL-12-induced IFN-γ production in mouse serum by 91%, confirming its ability to block TYK2 signaling in a living organism [1] [8].

Interpretation Guide for Researchers

  • True Selectivity: The high potency against TYK2 and JAK1, combined with weaker activity against JAK2/JAK3, defines this compound as a TYK2 and JAK1-focused inhibitor [4]. This profile is particularly favorable for targeting cytokines like IL-23, IL-12, and IL-22, which are drivers of autoimmune diseases like psoriasis [4] [5].
  • ATP Concentration is Key: The provided IC50 values were obtained at a low ATP concentration (10 µM). At physiological ATP levels (millimolar range), the potency against all JAKs may decrease, but the relative selectivity for TYK2 and JAK1 over JAK2/JAK3 is often enhanced for ATP-competitive inhibitors like this compound [9] [4].
  • Therapeutic Implication: Dual inhibition of TYK2 and JAK1 may offer superior efficacy in treating certain autoimmune conditions compared to inhibiting TYK2 alone, as it simultaneously blocks key pathways mediated by IL-12/IL-23 (via TYK2) and IL-6/IL-22 (via JAK1) [4].

Practical Research Application

  • Solubility & Storage: this compound is soluble in DMSO (≥55 mg/mL) and should be stored as a powder at -20°C. For in vivo studies, it can be formulated in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [1] [8] [7].
  • Positive Control: In psoriasis research, its efficacy has been directly demonstrated in the imiquimod-induced dermatitis model, making it a suitable positive control for in vitro and in vivo studies investigating TYK2/JAK1 inhibition [4].

References

SAR-20347 IC50 comparison other JAK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of JAK Inhibitors

The tables below summarize the inhibitory profiles of SAR-20347 and several approved JAK inhibitors.

Table 1: this compound Inhibitory Profile (IC50 in nM) This table details the potency of this compound against different JAK kinases from biochemical and cellular assays [1] [2] [3].

Kinase Target (Biochemical Assay) IC50 (nM) Cellular Assay (Context) Cellular IC50 (nM)
TYK2 0.6 [1] [2] [3] IL-12-mediated STAT4 phosphorylation (NK-92 cells) 126 [1] [4]
JAK1 23 [1] [2] [3] IFN-alpha stimulated JAK1 phosphorylation (Jurkat cells) 23 [2]
JAK2 26 [1] [2] [3] IFN-alpha stimulated JAK2 phosphorylation (Jurkat cells) 26 [2]
JAK3 41 [1] [2] [3] IFN-alpha stimulated JAK3 phosphorylation (Jurkat cells) 41 [2]

Table 2: Comparison with Approved JAK Inhibitors This table compares the selectivity and primary approved uses of clinically available JAK inhibitors with this compound's pre-clinical profile [5] [6] [7].

Inhibitor Primary JAK Selectivity (vs. other JAKs) Key Clinical Indications (Examples)
This compound TYK2 > JAK1 > JAK2 > JAK3 [1] [4] Pre-clinical tool compound [4]
Tofacitinib JAK1, JAK3 [7] Rheumatoid Arthritis, Psoriatic Arthritis [5] [7]
Baricitinib JAK1, JAK2 [7] Rheumatoid Arthritis, Atopic Dermatitis [5] [7]
Upadacitinib JAK1 [7] Rheumatoid Arthritis, Atopic Dermatitis, IBD [7]
Filgotinib JAK1 [6] [7] Rheumatoid Arthritis, Ulcerative Colitis [6]
Peficitinib JAK3 [7] Rheumatoid Arthritis (approved in Japan and Korea) [7]

Detailed Experimental Protocols

The following methodologies are crucial for interpreting the data in Table 1 and for experimental replication.

1. Biochemical Kinase Assay (IC50 Determination) This protocol is used to determine the IC50 values in cell-free systems, as detailed in Table 1 [1] [4].

  • Kinase Preparation: Kinases are prepared in a base reaction buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO) [1] [4].
  • Reaction Setup: Varying concentrations of this compound in DMSO are added to the kinase reaction along with 10 μM ³³P-ATP (activity 0.01 μCi/μL final). The reaction is incubated for 120 minutes at room temperature [1] [4].
  • Detection & Analysis: The reaction is spotted onto P81 filter paper, washed, and the ³³P signal is quantified using a phosphorimager. IC50 values are determined after background subtraction using nonlinear regression [1] [4].

2. Cell-Based STAT Phosphorylation Assay This protocol measures the inhibition of cytokine-induced signaling in cells, providing cellular IC50 values [1] [4].

  • Cell Culture & Preparation: Cells (e.g., NK-92, TF-1, or isolated primary human CD4+ cells) are plated in a 96-well v-bottom plate in starvation medium [1] [4].
  • Inhibition & Stimulation: Cells are incubated with this compound (0.5% DMSO final) for 20 minutes at 37°C, 5% CO₂, and then stimulated with specific cytokines (e.g., IL-12 for TYK2-dependent signaling) [1] [4].
  • Measurement: Phosphorylated STAT (pSTAT) levels are measured in duplicate using MSD (Meso Scale Discovery) plates per the manufacturer's instructions. The IC50 is calculated relative to DMSO/cytokine control [1] [4].

3. In Vivo Psoriasis Model This describes the key in vivo experiment demonstrating the functional efficacy of this compound [1] [4].

  • Animal Model: Female C57BL/6 mice are administered vehicle or this compound (e.g., 50-60 mg/kg) by oral gavage 30 minutes prior to topical application of imiquimod cream to induce psoriasis-like dermatitis [1] [4].
  • Endpoint Analysis: After repeated dosing, disease pathology is assessed through measures like skin thickness, keratinocyte activation, and proinflammatory cytokine levels (e.g., IL-17, IFN-γ) in serum or tissue [1] [4].

JAK-STAT Signaling and this compound Mechanism

The following diagram illustrates the JAK-STAT signaling pathway and the mechanism of TYK2/JAK1 inhibitors like this compound.

Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Type I/II Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 TYK2 TYK2 Receptor->TYK2 STAT STAT Protein JAK1->STAT Phosphorylation TYK2->STAT Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus GeneTrans Gene Transcription (Inflammation, Immunity) Nucleus->GeneTrans Inhibitor This compound Inhibitor->JAK1 Inhibits Inhibitor->TYK2 Inhibits

This diagram shows that cytokines like IL-12 and IL-23 bind to their receptors, activating associated JAK kinases (TYK2 and JAK1). These kinases then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and drive the transcription of pro-inflammatory genes. This compound acts as an ATP-competitive inhibitor, blocking the phosphorylation activity of TYK2 and JAK1 [5] [4].

Key Differentiating Insights for Researchers

  • Unique Selectivity Profile: this compound possesses a distinct TYK2-primary selectivity, differentiating it from clinically approved JAK1-selective or JAK3-selective inhibitors [1] [7].
  • Dual Inhibition Rationale: Research suggests that dual inhibition of TYK2 and JAK1 with this compound is more effective at reducing psoriasis pathogenesis in a mouse model than inhibiting TYK2 alone, highlighting the therapeutic potential of this combination [4].
  • Research Tool Status: It is important to note that this compound is a pre-clinical research tool compound, not an approved drug, and its data should be interpreted within this context [1] [2] [3].

References

Biochemical and Cellular Potency of SAR-20347

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the inhibitory profile of SAR-20347, which has high potency against TYK2 and moderate potency against other JAK family members [1] [2].

Target IC50 (nM) (Cell-Free Assay) Cellular Functional Assay (Example)
TYK2 0.6 nM Inhibition of IL-12-induced STAT4 phosphorylation (IC50 = 126 nM in NK-92 cells) [3]
JAK1 23 nM Inhibition of IFN-α-induced STAT phosphorylation [3]
JAK2 26 nM Information missing
JAK3 41 nM Information missing

Comparison with Other JAK/TYK2 Inhibitors

JAK inhibitors are classified by their target selectivity, which dictates therapeutic and safety profiles.

Inhibitor Primary Targets Key Mechanistic Feature Therapeutic Implication
This compound TYK2, JAK1 [3] ATP-competitive inhibitor of the catalytic (JH1) domain [3] Broadly inhibits cytokines (IL-23, IL-12, IL-22, IFN-α) [3]; dual inhibition may offer superior efficacy in certain diseases like psoriasis [3].
First-Generation JAKi (e.g., Tofacitinib) JAK3, JAK1 > JAK2 [4] ATP-competitive inhibitor of the catalytic (JH1) domain [5] Broad anti-inflammatory effect; carries warnings for cardiovascular events, thrombosis, malignancy, and serious infections linked to broader JAK inhibition [4].
Deucravacitinib TYK2 [6] [4] Allosteric inhibitor binding the regulatory (JH2) pseudokinase domain [6] [4] Highly selective; blocks IL-23, IL-12, and Type I IFN pathways while preserving other JAK-mediated signals; improved safety profile with lower risk of laboratory abnormalities [6] [4].

Key Experimental Protocols and Workflows

The primary evidence for this compound's efficacy comes from an imiquimod-induced psoriasis-like dermatitis mouse model [3] [7].

workflow Start Apply IMQ cream to mouse skin A1 Induction of psoriasis-like inflammation (Erythema, Scale, Skin Thickening) Start->A1 A2 Inflammatory Cell Infiltration & Elevated Cytokines (IL-23, IL-17, IL-22) A1->A2 B Administer this compound (Oral Gavage) A2->B C1 Measure Disease Severity (Clinical Score, Ear Thickness) B->C1 C2 Analyze Tissue & Cytokines (Histology, qPCR, ELISA) B->C2 End Conclusion: Dual JAK1/TYK2 inhibition is more effective than TYK2 inhibition alone C1->End C2->End

Key Assays and Readouts:

  • pSTAT Inhibition: this compound pre-incubated with cells (e.g., NK-92, TF-1) for 20 minutes before cytokine stimulation; phospho-STAT levels measured using MSD electrochemiluminescence assays [3].
  • Cytokine Production: Isolated human CD4+ T cells stimulated with IL-23 in the presence of this compound; IL-17 production measured by ELISA [3].
  • In Vivo Target Engagement: Mice treated with this compound (e.g., 60 mg/kg) after IL-12 challenge; serum IFN-γ production measured to confirm TYK2 inhibition [3].

Biological Rationale for Dual JAK1 and TYK2 Inhibition

The therapeutic benefit of this compound stems from simultaneous blockade of multiple cytokine pathways involved in autoimmune diseases like psoriasis.

pathway Cytokine Pro-Inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor IL23 IL-23 IL12 IL-12 IL22 IL-22 IFNa IFN-α Dimer JAK Dimer Receptor->Dimer TYK2_JAK2 TYK2/JAK2 Dimer->TYK2_JAK2 TYK2_JAK1 TYK2/JAK1 Dimer->TYK2_JAK1 STAT STAT Phosphorylation & Dimerization TYK2_JAK2->STAT IL-23, IL-12 TYK2_JAK1->STAT IL-22, IFN-α Nucleus Nuclear Translocation & Pro-inflammatory Gene Expression STAT->Nucleus Inhibitor This compound Inhibitor->TYK2_JAK2 Inhibitor->TYK2_JAK1

As the diagram illustrates, this compound inhibits signaling of crucial cytokines:

  • IL-23 and IL-12 signal through receptor complexes using TYK2/JAK2 pairs; IL-23 drives the pathogenic IL-17/IL-22-producing T-cell population [3] [4] [8].
  • IL-22 and IFN-α signal through receptors that utilize TYK2/JAK1 pairs; IL-22 directly acts on keratinocytes to promote epidermal hyperplasia [3] [7].

Simultaneously inhibiting JAK1 and TYK2 provides broader and more effective suppression of the IL-23/IL-17 axis and IL-22-mediated responses than inhibiting either kinase alone [3] [7].

Key Insights for Research and Development

  • For maximizing efficacy in Th17-driven pathologies: Dual JAK1/TYK2 inhibition with a molecule like this compound is a potent strategy for complex diseases like psoriasis where multiple cytokine pathways (IL-23, IL-22) are involved [3] [7].
  • For improving safety profile: If your primary target is the IL-23 or IL-12 pathway, a highly selective TYK2 inhibitor like deucravacitinib may offer a better efficacy-safety balance by sparing JAK1-dependent pathways and avoiding JAK2-mediated hematological effects [6] [4].

References

Selectivity Profile and Biological Activity of SAR-20347

Author: Smolecule Technical Support Team. Date: February 2026

Kinase Inhibition Profile (IC₅₀) [1] [2] [3]

Target Kinase IC₅₀ (nM) Assay Type
TYK2 0.6 Cell-free assay
JAK1 23 Cell-free assay
JAK2 26 Cell-free assay
JAK3 41 Cell-free assay

Cellular and In Vivo Activity [1] [2]

Activity Context Experimental Finding
IL-12 signaling (NK-92 cells) Inhibits IL-12-mediated STAT4 phosphorylation (IC₅₀ = 126 nM) and IFN-γ production.
Multiple Cytokine Signaling Inhibits signaling from IL-12/IL-23, IL-22, and IFN-α receptors in cellular assays.
In Vivo Efficacy (Mouse) 60 mg/kg dose inhibits serum IFN-γ production by 91%; reduces pathology in imiquimod-induced psoriasis model.

Experimental Protocols for Key Findings

The key data for SAR-20347 were generated using standardized biochemical and cellular assays.

  • Biochemical Kinase Assays: IC₅₀ values were determined using two primary methods [1].
    • Radioactive ATP Assay: Kinases were incubated with this compound and 33P-ATP. The reaction was spotted onto filter papers, washed to remove unincorporated ATP, and the remaining radioactivity was measured to determine kinase activity inhibition.
    • TR-FRET Assay: This method used a GFP-labeled STAT3 substrate and a terbium-labeled anti-phospho-STAT3 antibody. Inhibitor activity was measured by the energy transfer ratio upon phosphorylation, providing a non-radioactive means of IC₅₀ determination.
  • Cellular Signaling Assays: To measure inhibition in cells, serum-restricted human cells (e.g., NK-92 or TF-1 lines) were pre-treated with this compound and then stimulated with specific cytokines (e.g., IL-12) [1]. Phosphorylation levels of downstream STAT proteins (e.g., pSTAT4 for IL-12 signaling) were quantified using electrochemiluminescence detection (MSD plates).
  • In Vivo Psoriasis Model: The efficacy of this compound was demonstrated in a mouse model of imiquimod-induced psoriasis-like dermatitis. Disease pathology, keratinocyte activation, and pro-inflammatory cytokine levels were measured after compound administration [1].

Mechanism of Action and Signaling Pathway

This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of JAK family enzymes. This, in turn, prevents the phosphorylation and activation of STAT proteins, which are critical for the signaling of multiple cytokines involved in immune responses and psoriasis pathogenesis [1] [4].

The following diagram illustrates the key signaling pathways inhibited by this compound and the experimental workflow used to characterize it.

G cluster_pathway JAK-STAT Signaling Pathway & this compound Inhibition cluster_workflow Experimental Profiling Workflow Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinases (TYK2, JAK1, JAK2, JAK3) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates pSTAT pSTAT (Active) STAT->pSTAT Nucleus Gene Transcription (Inflammation, Proliferation) pSTAT->Nucleus Dimerizes & Translocates Inhibitor This compound Inhibitor->JAK Inhibits Assay1 Biochemical Assay (Determine IC₅₀) Assay2 Cellular Assay (Measure pSTAT Inhibition) Assay1->Assay2 Assay3 In Vivo Model (e.g., Psoriasis Model) Assay2->Assay3 Data Target & Efficacy Profile Assay3->Data

Interpretation and Research Context

  • Primary Indication: The research on this compound strongly supports its potential for treating psoriasis and other autoimmune conditions driven by cytokines like IL-23, IL-12, and IL-22 [1] [5].
  • Selectivity Advantage: Its nanomolar potency against TYK2 and JAK1, over JAK2 and JAK3, suggests a potential for a differentiated safety and efficacy profile by more selectively targeting key autoimmune pathways [1] [4].
  • Comparative Consideration: When comparing kinase inhibitors, it is crucial to note that selectivity profiles are highly dependent on the specific assay conditions and concentrations used. The most valuable insights come from comparing data generated within the same experimental panel [6] [4].

References

SAR-20347 IL-22 inhibition vs other compounds

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity Profiles

The table below compares the mechanisms and key experimental findings for SAR-20347 and other selected compounds.

Compound Name Primary Target(s) Primary Mechanism Relevant to IL-22 Key Experimental Findings on IL-22 Pathway
This compound TYK2, JAK1 [1] [2] Inhibits IL-22 receptor signaling (dependent on TYK2/JAK1) [1]. Dose-dependently inhibited IL-22-dependent "Serum Amyloid A" in vivo [1] [2].
Ritlecitinib JAK3, TEC kinase family [3] Inhibits γc cytokine signaling (e.g., IL-15), indirectly impacting immune cell function [3]. Data on direct IL-22 inhibition is not featured in the provided results [3].
BIX119 (RORγt inhibitor) RORγt [4] Inhibits the transcription of IL-22 in lymphocytes [4]. In a HDM mouse model, inhibited IL-22 production by ~50% and reduced airway hyperresponsiveness and neutrophilia [4].
Vitamin D (1,25(OH)₂D₃) Vitamin D Receptor (VDR) [5] VDR binds to a repressive Vitamin D Response Element (VDRE) in the IL-22 promoter [5]. Reduced IL-22 production in human Th22 cells; effect was dependent on functional VDR [5].
Fezakinumab IL-22 cytokine [6] Monoclonal antibody that neutralizes IL-22 [6]. Studied in clinical trials for atopic dermatitis; specific quantitative data not in provided results [6].

Key Experimental Data and Protocols

Supporting experimental details help clarify how these compounds were evaluated.

  • This compound: In the imiquimod-induced psoriasis model, wild-type mice were administered this compound, leading to a significant reduction in disease pathology, proinflammatory cytokine levels, and keratinocyte activation compared to controls [1] [2]. In cellular assays, TF-1 cells were serum-restricted and then treated with this compound before stimulation with IL-22. Phospho-STAT levels were measured using MSD (Meso Scale Discovery) plates to determine the inhibition of IL-22 signaling [1].
  • BIX119: In a mouse house dust mite (HDM) model, mice were sensitized and challenged with HDM extract. The RORγt inhibitor BIX119 was administered orally twice daily. On the final day, lung function was measured, and bronchioalveolar lavage was performed to analyze immune cells. Intracellular cytokine staining showed that the inhibitor blocked IL-17 and IL-22 production from lung T-cells [4].
  • Vitamin D (1,25(OH)₂D₃): Human naïve CD4+ T cells were isolated from blood and polarized toward Th22 cells using a cytokine cocktail (TNFα, IL-6, IL-23, IL-1β) along with the AhR agonist FICZ and the TGF-β inhibitor galunisertib. The active form of vitamin D was added during activation. IL-22 production was measured from the culture supernatant, demonstrating a direct transcriptional repression of IL-22 via a specific VDRE [5].

IL-22 Signaling and Inhibition Pathways

The diagram below illustrates the different points of intervention for the compounds discussed.

G cluster_0 Lymphocyte IL22 IL-22 Cytokine Receptor IL-22 Receptor IL22->Receptor Binds Fezakinumab Fezakinumab (Anti-IL-22 mAb) Fezakinumab->IL22 Neutralizes JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates STATs STAT Phosphorylation JAK1->STATs Phosphorylates TYK2->STATs Phosphorylates SAR20347 This compound SAR20347->JAK1 Inhibits SAR20347->TYK2 Inhibits Nucleus Nucleus STATs->Nucleus Translocates IL22Gene IL-22 Gene Expression RORgt RORγt Transcription Factor RORgt->IL22Gene Promotes BIX119 BIX119 (RORγt Inhibitor) BIX119->RORgt Inhibits VitD Vitamin D (VDR Complex) VDR VDR/VDRE Binding VitD->VDR Activates VDR->IL22Gene Represses

This diagram shows the primary mechanisms: Fezakinumab directly neutralizes the cytokine; This compound blocks signal transduction at the receptor; BIX119 and Vitamin D work inside the cell to prevent the gene from being expressed.

Key Differentiating Factors for Research

  • Strategic Intervention Point: Choose between targeting the cytokine itself, its receptor signaling, or its transcriptional production, as each has implications for specificity and potential side effects [1] [4] [5].
  • Cellular vs. Humoral Immunity: Inhibiting IL-22 production (via RORγt or VDR) affects cellular immunity, while blocking IL-22 signaling or the cytokine itself directly modulates humoral immunity. This distinction is crucial depending on the disease pathogenesis [4] [5].
  • Selectivity and Safety Profile: The highly selective, allosteric inhibition of TYK2 (as with deucravacitinib) is a notable advancement. It aims to provide efficacy while minimizing off-target effects associated with inhibiting other JAK family members, such as JAK2-related hematologic effects [7] [8].

References

SAR-20347 biochemical vs cellular activity correlation

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical & Cellular Activity of SAR-20347

The core data on this compound can be summarized in the following tables, which detail its inhibition potency across different experimental settings.

Table 1: Biochemical Kinase Inhibition Profile (IC₅₀ values) [1] [2]

This table shows the half-maximal inhibitory concentration (IC₅₀) of this compound against key kinases in cell-free biochemical assays. Lower values indicate greater potency.

Kinase Reported IC₅₀ (nM) Source of Data
TYK2 0.6 - 13 nM [1] [2]
JAK1 23 - 59 nM [1] [2]
JAK2 26 - 880 nM [1] [2]
JAK3 41 - 1440 nM [1] [2]

Table 2: Cellular Signaling Inhibition (IC₅₀ values) [3] [2]

This table shows the potency of this compound in inhibiting specific cytokine-induced signaling pathways within whole cells.

Cellular Assay Cell Line / Type Pathway / Readout IC₅₀ (nM)
IL-12-induced pSTAT4 NK-92 cells TYK2-dependent 126 nM
IL-12-induced pSTAT4 Human CD4+ cells TYK2-dependent 107 nM
IL-6-induced pSTAT3 Human CD14+ cells JAK1-dependent 407 nM
IL-6-induced pSTAT3 TF-1 cells JAK1-dependent 345 nM

Experimental Protocols for Key Assays

The data in the tables above were generated using standardized methodologies. Here is a detailed breakdown of the key experimental protocols cited in the search results.

  • 1. Biochemical Kinase Inhibition Assay [3]

    • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified JAK kinases in a cell-free system.
    • Method: A radiolabeled ATP-based kinase activity assay was used. The inhibition of kinase activity was measured by quantifying the incorporation of ³³P from ATP onto a substrate. Reactions were incubated for 120 minutes, spotted onto filter paper, and the signal was detected using a phosphorimager. IC₅₀ values were calculated using nonlinear regression.
  • 2. Cytokine-Induced STAT Phosphorylation (Cellular Assay) [3]

    • Objective: To assess the inhibition of JAK-STAT signaling pathways in whole cells by this compound.
    • Cell Preparation: Various human cell types (e.g., CD4+ T cells, CD14+ monocytes, NK-92, TF-1 cells) were isolated and serum-starved.
    • Treatment: Cells were pre-incubated with this compound for 20 minutes before stimulation with specific cytokines (e.g., IL-12 to engage TYK2, IL-6 to engage JAK1).
    • Readout: Phosphorylation of STAT proteins (pSTAT4 or pSTAT3) was measured using an electrochemiluminescence-based method (MSD plates). The IC₅₀ was calculated relative to cytokine-stimulated controls.
  • 3. In Vivo Psoriasis Model [4] [3] [2]

    • Objective: To evaluate the efficacy of this compound in a mouse model of psoriasis-like skin inflammation.
    • Model Induction: Psoriasis-like dermatitis was induced in mice by daily application of imiquimod cream.
    • Dosing: this compound was administered orally, typically 30 minutes before and 5 hours after imiquimod application.
    • Assessment: Disease pathology was evaluated through reduced keratinocyte activation, skin thickness, and levels of pro-inflammatory cytokines (IL-23, IL-17, IL-22) in the skin.

Correlation Analysis & Key Findings

The data demonstrates a direct link between the biochemical inhibition of TYK2/JAK1 and the observed cellular and in vivo effects.

  • Selectivity Profile: Biochemically, this compound is most potent against TYK2, followed by JAK1, and has significantly less activity against JAK2 and JAK3 [1]. This selectivity is consistent with its cellular function.
  • Pathway-Specific Inhibition: In cellular assays, this compound effectively inhibited signaling pathways dependent on TYK2 (e.g., IL-12) and JAK1 (e.g., IL-6) [3] [2]. The cellular IC₅₀ values are higher than the biochemical IC₅₀ values, which is a common phenomenon due to factors like cell permeability and intracellular ATP concentrations.
  • Functional Anti-inflammatory Effects: The therapeutic efficacy of this compound stems from its ability to simultaneously block key pro-inflammatory pathways involved in psoriasis. The diagram below illustrates the signaling pathways targeted by this compound.

G cluster_receptor Cell Membrane IL23 IL-23 Cytokine IL23R IL-23 Receptor IL23->IL23R IL12 IL-12 Cytokine IL12R IL-12 Receptor IL12->IL12R IL22 IL-22 Cytokine IL22R IL-22 Receptor IL22->IL22R IFNalpha IFN-α Cytokine IFNR IFN-α/β Receptor IFNalpha->IFNR JAKs JAK Kinases (TYK2, JAK1, etc.) IL23R->JAKs IL12R->JAKs IL22R->JAKs IFNR->JAKs STATs STAT Phosphorylation (pSTAT3, pSTAT4) JAKs->STATs Activates Nucleus Nucleus STATs->Nucleus Inflammation Pro-inflammatory Response (Keratinocyte activation, Cytokine production) Nucleus->Inflammation Inhibitor This compound Inhibitor->JAKs Inhibits

The collective inhibition of these pathways by this compound resulted in a striking decrease in psoriasis-like pathology in mice, confirming that dual inhibition of TYK2 and JAK1 is more effective than targeting TYK2 alone [4] [3].

References

SAR-20347 JAK family inhibition comparative analysis

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Inhibition Profile

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of SAR-20347 against JAK family members from biochemical assays, with lower values indicating greater potency.

Kinase Target Reported IC₅₀ (nM) Source / Assay Type
TYK2 0.6 Cell-free kinase assay [1] [2]
JAK1 23 Cell-free kinase assay [1] [2]
JAK2 26 Cell-free kinase assay [1] [2]
JAK3 41 Cell-free kinase assay [1] [2]

This compound exhibits a clear selectivity profile: TYK2 > JAK1 ≈ JAK2 > JAK3 [1] [2]. Its high potency against TYK2 is a key feature.

Cellular and In Vivo Efficacy

In cellular and animal models, this compound effectively inhibits cytokine signaling and reduces disease pathology.

Model System Experimental Readout Key Finding Reference
NK-92 Cells Inhibition of IL-12-induced STAT4 phosphorylation IC₅₀ of 126 nM (TYK2-dependent event) [1]
NK-92 Cells Inhibition of IL-12-induced IFN-γ production Dose-dependent inhibition [3]
Mouse Model Imiquimod-induced psoriasis Striking decrease in disease pathology, reduced keratinocyte activation, and lower proinflammatory cytokine levels [3]
Mouse Model IL-12-induced IFN-γ production in serum (in vivo) 60 mg/kg dose inhibited production by 91% [1]

A key finding from the research is that the dual inhibition of both TYK2 and JAK1 by this compound was more effective at reducing psoriasis-like disease in a mouse model than inhibiting TYK2 alone [3]. This suggests a therapeutic advantage in targeting multiple cytokine pathways simultaneously.

Key Experimental Protocols

The primary data comes from a detailed study that used several standard methodologies to validate the inhibitor's activity [3].

  • Kinase Inhibition Assays: The inhibitory activity of this compound was determined using two types of biochemical assays: a radiolabeled ATP assay and a time-resolved fluorescent resonance energy transfer (TR-FRET) assay. These tests measure the compound's ability to prevent the kinase from transferring a phosphate group to a substrate [3].
  • Cellular Signaling Assays: To confirm that the drug works in a more complex biological system, researchers used cell-based assays. For example, in NK-92 or TF-1 cells, they pre-treated the cells with this compound, then stimulated them with a cytokine like IL-12. They then measured the reduction in phosphorylated STAT proteins (e.g., pSTAT4) using an immunoassay, which confirms the blockade of the signaling pathway [3] [1].
  • In Vivo Psoriasis Model: The efficacy of this compound was tested in a widely used imiquimod-induced psoriasis-like dermatitis mouse model. Mice were treated with the compound, and disease severity was scored based on skin pathology. Additionally, skin tissue and serum were analyzed to measure changes in key cytokines and keratinocyte activation markers, demonstrating a direct anti-inflammatory and therapeutic effect [3].

JAK-STAT Signaling Pathway Context

To understand how this compound works, it's helpful to view the JAK-STAT signaling pathway it inhibits. The diagram below illustrates the key steps from cytokine binding to gene regulation.

G JAK-STAT Signaling Pathway Simplified Cytokine Cytokine (e.g., IL-23, IL-12) Receptor Cytokine Receptor Cytokine->Receptor Binds JAKs JAK Dimer (e.g., TYK2/JAK2) Receptor->JAKs Activates STATs STAT Protein JAKs->STATs Phosphorylates pSTATs Phosphorylated STAT Dimer STATs->pSTATs Dimerizes Nucleus Nucleus pSTATs->Nucleus Translocates to GeneReg Gene Regulation Nucleus->GeneReg Initiates

Cytokines like IL-12, IL-23, and IL-22, which are implicated in diseases like psoriasis, signal through specific JAK pairs [4] [5]. This compound, by inhibiting TYK2 and JAK1, blocks the signaling of this entire group of pathogenic cytokines [3].

Research Implications

This compound serves as an important research tool for proof-of-concept studies. Its selectivity profile makes it useful for:

  • Investigating the biological roles of TYK2 and JAK1.
  • Validating the therapeutic potential of dual TYK2/JAK1 inhibition in various autoimmune and inflammatory disease models [3].
  • Differentiating the effects of selective versus broader JAK inhibition.

For research purposes, commercial suppliers like MedChemExpress and Selleckchem provide this compound, listing it as "for research use only" [1] [2].

References

SAR-20347 orthosteric vs allosteric TYK2 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Signaling Pathways

The different binding modes of orthosteric and allosteric TYK2 inhibitors lead to distinct downstream consequences. The following diagram illustrates the key mechanistic differences in how these inhibitors interact with the TYK2 protein.

G cluster_ortho Orthosteric Inhibition (e.g., SAR-20347) cluster_allo Allosteric Inhibition (e.g., Deucravacitinib) TYK2 TYK2 Signal Signal TYK2->Signal Active Ortho Ortho O1 Binds catalytic (JH1) domain Ortho->O1 Allo Allo A1 Binds regulatory (JH2) domain Allo->A1 ATP ATP ATP->TYK2 Binds NoSignal NoSignal O2 Competes with ATP O1->O2 O3 Directly blocks kinase activity for multiple kinases O2->O3 O4 Broader pathway suppression O3->O4 O4->NoSignal Results in A2 Locks TYK2 in inactive state A1->A2 A3 Prevents conformational change required for activation A2->A3 A4 Highly selective TYK2 inhibition A3->A4 A4->NoSignal

This mechanistic difference is critical. This compound competes with ATP in the catalytic site, directly blocking kinase activity but affecting multiple JAK kinases due to the high conservation of this domain [1]. In contrast, deucravacitinib's allosteric binding to the unique regulatory domain stabilizes TYK2 in an inactive conformation, achieving high selectivity and minimizing off-target effects [2].

Experimental Evidence and Protocols

Key experimental findings that highlight the functional differences between these inhibitors are summarized below.

Compound Experimental Model Key Findings Reference
This compound In Vitro Kinase Assay IC50: TYK2 (0.6 nM), JAK1 (23 nM), JAK2 (26 nM), JAK3 (41 nM). Demonstrates multi-kinase activity [3]. [3]
This compound Cell-Based (Human NK-92) Inhibited IL-12-mediated STAT4 phosphorylation (IC50 = 126 nM), a TYK2-dependent event [4]. [4]
This compound In Vivo (Mouse Psoriasis Model) Reduced disease pathology, keratinocyte activation, and pro-inflammatory cytokines. More effective than TYK2 inhibition alone [4]. [4]
Deucravacitinib Phase 3 Clinical Trials (Human) Demonstrated significant efficacy and improved safety profile versus orthosteric JAK inhibitors, leading to FDA approval [2]. [2]
Key Experimental Protocol for TYK2 Inhibition

A common method to evaluate TYK2 inhibition in cells is the cytokine-induced STAT phosphorylation assay [4]. The general workflow is as follows:

  • Cell Preparation: Use relevant cell lines (e.g., NK-92 cells for IL-12 signaling) or primary human cells (e.g., CD4+ T cells). Cells are often serum-starved before the assay.
  • Compound Incubation: Treat cells with varying concentrations of the inhibitor (e.g., this compound) for a set time (e.g., 20 minutes).
  • Cytokine Stimulation: Activate the pathway by adding a cytokine such as IL-12, which signals through a receptor complex involving TYK2 and JAK2.
  • Signal Measurement: After a short incubation, lyse the cells and measure the levels of phosphorylated STAT (e.g., pSTAT4 for IL-12 signaling) using a detection method like a Meso Scale Discovery (MSD) electrochemiluminescence assay or Western blot.
  • Data Analysis: The IC50 value (concentration that inhibits 50% of the signal) is calculated by comparing pSTAT levels in treated cells to cytokine-stimulated, untreated controls.

Safety and Therapeutic Implications

The mechanistic differences have direct consequences for the projected safety profiles of these inhibitors:

  • This compound: The inhibition of JAK1 alongside TYK2 may provide broader anti-inflammatory efficacy, as seen in the mouse model where dual inhibition was more effective than TYK2 inhibition alone [4]. However, this comes with a potential risk of side effects commonly associated with JAK1 inhibition, such as increases in blood cholesterol and triglycerides [5] [6].
  • Deucravacitinib: Its high selectivity for TYK2 allows it to block the IL-23/IL-17 axis (key in psoriasis) while avoiding the hematologic effects linked to JAK2 inhibition and the metabolic effects associated with JAK1 inhibition [2] [5]. Post-marketing safety data from the FAERS database indicates that deucravacitinib has a distinct safety profile compared to other JAK inhibitors, with lower reporting rates for many adverse events besides those affecting the skin [7].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

444.1000609 g/mol

Monoisotopic Mass

444.1000609 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Works MG, Yin F, Yin CC, Yiu Y, Shew K, Tran TT, Dunlap N, Lam J, Mitchell T,

Explore Compound Types